molecular formula CH3CH2CH2NO2<br>C3H7NO2 B105015 1-Nitropropane CAS No. 108-03-2

1-Nitropropane

Cat. No.: B105015
CAS No.: 108-03-2
M. Wt: 89.09 g/mol
InChI Key: JSZOAYXJRCEYSX-UHFFFAOYSA-N
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Description

1-Nitropropane (CAS 108-03-2) is a colorless liquid with a disagreeable odor, primarily valued in research and industrial applications as a powerful solvent . Its key physical properties include a boiling point of approximately 132°C, a melting point of -108°C, a density of about 0.99 g/mL, and moderate water solubility . This compound serves as a critical solvent in the formulation of paints, coatings, inks, and adhesives . It effectively dissolves substances such as cellulose acetate, vinyl resins, synthetic rubber, fats, oils, and waxes . Beyond its role as a solvent, this compound is an important starting material in organic synthesis. A significant commercial reaction is its hydrolysis with concentrated sulfuric acid to produce hydroxylamine and propionic acid , providing a key industrial route to hydroxylamine . It also participates in specialized reactions like the Szarvasy-Schöpf carbomethoxylation . Researchers should note that this compound is a flammable liquid (flash point ~34°C) and can form explosive mixtures with air . It can decompose when heated, releasing toxic gases including nitrogen oxides . It is toxic to humans and exposure to its vapors can cause irritation to the eyes, skin, and respiratory tract, with potential for damage to the kidneys and liver upon overexposure . Proper personal protective equipment, including eye protection, is essential, and handling should occur in a well-ventilated area or fume hood . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-nitropropane
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InChI

InChI=1S/C3H7NO2/c1-2-3-4(5)6/h2-3H2,1H3
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InChI Key

JSZOAYXJRCEYSX-UHFFFAOYSA-N
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Canonical SMILES

CCC[N+](=O)[O-]
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Molecular Formula

C3H7NO2, CH3CH2CH2NO2
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DSSTOX Substance ID

DTXSID1020980
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Molecular Weight

89.09 g/mol
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Physical Description

1-nitropropane appears as a colorless oily flammable liquid. Density about the same as water. Vapors much heavier than air. Vapors may irritate skin, eyes and mucous membranes. Toxic oxides of nitrogen are released during combustion. Used as a propellant and as a solvent., Liquid, Colorless liquid with a somewhat disagreeable odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless oily liquid with a somewhat disagreeable odor., Colorless liquid with a somewhat disagreeable odor.
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Boiling Point

270 °F at 760 mmHg (NTP, 1992), 131.2 °C, 132 °C, 269 °F
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Flash Point

93 °F (NTP, 1992), 36 °C, 36 °C, 96 °F (closed cup), 93 °F (34 °C) - open cup, 120 °F open cup (commercial grade), 96 °F
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Solubility

Slightly soluble (NTP, 1992), In water, 1.50X10+4 mg/L at 25 °C, Slightly soluble in water (1.4 mL/100 mL), Slightly soluble in water, Miscible with ethanol, ethyl ether; soluble in chloroform, Solubility in water, g/100ml: 1.4, 1%
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Density

0.9934 at 77 °F (USCG, 1999) - Less dense than water; will float, 0.9961 g/cu cm at 25 °C, Relative density (water = 1): 0.99, 1, 1.00
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Vapor Density

3.06 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.06 (Air = 1), Relative vapor density (air = 1): 3.1, 3.06
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Vapor Pressure

8 mmHg (NIOSH, 2023), 10.1 [mmHg], 1.01X10+1 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 20 °C: 1.0, 8 mmHg
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Color/Form

Liquid, Colorless liquid

CAS No.

108-03-2
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Melting Point

-162 °F (NTP, 1992), -104.3 °C, -108 °C, -162 °F
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Bonding of 1-Nitropropane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

1-Nitropropane (C₃H₇NO₂) is a significant member of the nitroalkane family, characterized by a nitro group (-NO₂) attached to the terminal carbon of a three-carbon chain.[1] This colorless liquid serves as a specialty solvent and a versatile chemical intermediate in various industrial applications, including the formulation of paints, inks, and adhesives.[1] Its chemical behavior and physical properties are fundamentally governed by the electronic structure of the nitro group and its interaction with the alkyl backbone. This guide provides a comprehensive analysis of the molecular structure, chemical bonding, and physicochemical properties of this compound, supported by quantitative data and experimental methodologies.

Molecular Structure and Geometry

The molecular structure of this compound consists of a propyl group bonded to a nitro functional group.[1] The propane chain provides a non-polar, flexible backbone, while the nitro group introduces significant polarity and specific reactivity.

According to Valence Shell Electron Pair Repulsion (VSEPR) theory, the nitrogen atom in the nitro group is sp² hybridized, resulting in a trigonal planar geometry around the nitrogen atom.[1] The O-N-O bond angle is approximately 120°.[1] The carbon atoms of the propyl chain exhibit sp³ hybridization, leading to tetrahedral geometry around each carbon. The presence of multiple rotatable single bonds (C-C and C-N) allows for various conformations of the molecule.[2]

Figure 1: 2D Chemical Structure of this compound.

Chemical Bonding and Electronic Structure

The bonding in this compound is a combination of covalent sigma (σ) bonds throughout the alkyl chain and a more complex arrangement within the nitro group. The electronic structure is dominated by the highly polarized nitro group, which significantly influences the molecule's intermolecular interactions and chemical reactivity.[1]

The Nitro Group

The nitro group (-NO₂) features a nitrogen atom double-bonded to one oxygen atom and single-bonded to another oxygen atom that carries a formal negative charge. The nitrogen atom, in turn, bears a formal positive charge. This arrangement is best described by resonance theory, where the true electronic structure is a hybrid of two equivalent resonance forms.

G cluster_0 Resonance Structure 1 cluster_1 Resonance Structure 2 R-CH₂-N⁺(=O)O⁻ R-CH₂-N⁺(=O)O⁻ R-CH₂-N⁺(O⁻)=O R-CH₂-N⁺(O⁻)=O R-CH₂-N⁺(=O)O⁻->R-CH₂-N⁺(O⁻)=O

Figure 2: Resonance Structures of the Nitro Group.

This resonance delocalization results in both nitrogen-oxygen bonds having identical lengths and strengths, intermediate between a single and a double bond. The C-N bond also exhibits partial double bond character.[1] This electronic configuration leads to a strong dipole moment for the molecule, with the negative end centered on the oxygen atoms.[1][3]

Intermolecular Forces

The significant dipole moment of this compound results in strong dipole-dipole interactions between molecules.[1] While the compound does not have traditional hydrogen bond donors, the electron-deficient carbon atom adjacent to the nitro group (the α-carbon) has enhanced acidity, allowing it to participate in weak hydrogen bonding.[1][4] Van der Waals forces also play a substantial role in the physical properties of liquid this compound.[1] The relatively high boiling point of 132°C, compared to propane's -42°C, highlights the strength of these intermolecular forces.[1]

Quantitative Data

Physicochemical Properties

The physical and chemical properties of this compound are well-documented.

PropertyValueReference
Molecular Formula C₃H₇NO₂[5][6][7]
Molar Mass 89.09 g/mol [5][7]
Appearance Colorless liquid[1][7][8]
Odor Disagreeable[1][7][8]
Density 0.998 g/cm³ at 20°C[1][7]
Melting Point -108 °C[1][5][7]
Boiling Point 131.6 - 132 °C at 760 mmHg[1][5][7]
Flash Point 35 °C[1][5][7]
Solubility in Water 1.4 g/L[1][7]
Refractive Index (n_D²⁰) 1.4018[1][5]
Dipole Moment 3.60 D[3]
Acidity (pKa) ~17.0[1][7]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound.

Spectroscopic DataChemical Shift (δ) / Wavenumber (cm⁻¹)AssignmentReference
¹H NMR (CDCl₃) 4.37 ppm (t, 2H)-CH₂-NO₂[9]
2.05 ppm (sextet, 2H)-CH₂-CH₂-NO₂[9]
1.03 ppm (t, 3H)CH₃-[9]
¹³C NMR 76.93 ppm-CH₂-NO₂[9]
20.70 ppm-CH₂-CH₂-NO₂[9]
10.15 ppmCH₃-[9]
Infrared (IR) ~1550 cm⁻¹Asymmetric NO₂ stretch[10]
~1370 cm⁻¹Symmetric NO₂ stretch[10]

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via several routes. A common laboratory method involves the reaction of an alkyl halide with a nitrite salt, often using a phase-transfer catalyst to improve yield.[11] Industrial production is typically achieved through the vapor-phase nitration of propane.[5][7][12]

Protocol: Synthesis from 1-Bromopropane via Phase-Transfer Catalysis [11]

  • Preparation of Phases:

    • Aqueous Phase: Dissolve sodium nitrite (NaNO₂) (0.36 mol) and sodium carbonate (Na₂CO₃) (24 mmol) in 60 mL of water in a 100 mL baffled glass reactor.

    • Organic Phase: Prepare a solution of 1-bromopropane (0.11 mol) and tetrabutylammonium hydrogen sulfate (TBAHS) (3.3 mmol) in 10 mL of chloroform.

  • Reaction:

    • Add the organic phase to the aqueous phase in the reactor at 31°C.

    • Stir the biphasic mixture vigorously at a constant speed (e.g., 1500 rpm) to ensure efficient mixing and catalysis.

    • Maintain the reaction for 6 hours.

  • Work-up and Purification:

    • After the reaction period, transfer the mixture to a separatory funnel and allow the layers to separate.

    • Collect the organic layer and wash it with water to remove any remaining inorganic salts.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

    • Filter off the drying agent.

    • Distill the crude product to yield pure this compound. The main byproduct is typically propyl nitrite.[11]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_aq Prepare Aqueous Phase (NaNO₂, Na₂CO₃ in H₂O) react Combine Phases in Reactor Stir at 31°C for 6h prep_aq->react prep_org Prepare Organic Phase (1-Bromopropane, TBAHS in Chloroform) prep_org->react separate Separate Organic Layer react->separate wash Wash with Water separate->wash dry Dry over Anhydrous MgSO₄ wash->dry distill Distill to Purify dry->distill product Pure this compound distill->product

Figure 3: Workflow for Synthesis of this compound.
Spectroscopic Analysis Protocol

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Prepare a sample by dissolving a small amount of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

  • Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra for analysis.

Infrared (IR) Spectroscopy:

  • For a neat liquid sample, place a drop of this compound between two salt plates (e.g., KBr or NaCl).

  • Mount the plates in the spectrometer.

  • Record the spectrum over the range of 4000-400 cm⁻¹.[10]

Reactivity and Bonding Implications

The chemical reactivity of this compound is largely dictated by the strong electron-withdrawing nature of the nitro group.

  • Acidity of α-Protons: The nitro group significantly increases the acidity of the protons on the adjacent carbon (the α-carbon).[4] This allows this compound to be deprotonated by a base to form a resonance-stabilized nitronate anion.[13] This anion is a key intermediate in many reactions.

G CH₃CH₂CH₂NO₂ + B⁻ CH₃CH₂CH₂NO₂ + B⁻ {CH₃CH₂CH⁻-NO₂ ↔ CH₃CH₂CH=N⁺(O⁻)₂} + HB {CH₃CH₂CH⁻-NO₂ ↔ CH₃CH₂CH=N⁺(O⁻)₂} + HB CH₃CH₂CH₂NO₂ + B⁻->{CH₃CH₂CH⁻-NO₂ ↔ CH₃CH₂CH=N⁺(O⁻)₂} + HB Deprotonation

Figure 4: Formation of the Nitronate Anion.
  • Nucleophilic Character: The nitronate anion is a potent nucleophile and participates in C-C bond-forming reactions, most notably the Henry Reaction (or nitroaldol reaction), where it adds to aldehydes or ketones.[4][13]

  • Thermal Decomposition: At elevated temperatures, the C-N bond is the weakest link and undergoes homolytic cleavage (fission).[14] This decomposition pathway is a key step in the combustion of this compound, which has been studied for its potential as a propellant.[14]

  • Reduction: The nitro group can be reduced to an amino group (-NH₂), making this compound a precursor for the synthesis of n-propylamine.

Conclusion

This compound is a molecule whose structure and properties are defined by the powerful electronic influence of its nitro functional group. The sp² hybridization and resonance within the -NO₂ group create a planar, highly polar moiety that dictates the compound's physical properties, such as its high boiling point and dipole moment. This same electronic structure governs its chemical reactivity, particularly the acidity of the α-protons, which is fundamental to its utility as a nucleophile in organic synthesis. A thorough understanding of its bonding and structure is essential for its safe handling and effective application in research and industry.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Nitropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitropropane (1-NP) is a colorless, oily liquid organic compound with the chemical formula C₃H₇NO₂.[1][2][3] As a member of the nitroalkane family, it is an isomer of 2-nitropropane and is characterized by a nitro group attached to the terminal carbon of a three-carbon chain.[2][4] Widely utilized as a solvent and a chemical intermediate, this compound plays a significant role in the formulation of paints, inks, adhesives, and as a precursor in the synthesis of various organic compounds, including pharmaceuticals and pesticides.[3][4][5] Its distinct chemical reactivity, stemming from the presence of the nitro functional group, makes it a subject of interest for chemical synthesis and a variety of industrial applications. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its key chemical reactions.

Physical Properties of this compound

The physical characteristics of this compound are crucial for its handling, storage, and application in various experimental and industrial settings. A summary of these properties is presented in the tables below.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₃H₇NO₂[1][6]
Molecular Weight 89.09 g/mol [1][3][7]
Appearance Colorless to pale yellow, oily liquid[1][3][8]
Odor Disagreeable, mild, fruity, or chloroform-like[1][4][9][10][11]
Density 0.998 g/cm³ at 20°C[2][3][4]
Refractive Index (n²⁰/D) 1.401[4][7][12][13]
Viscosity 0.844 cP at room temperature[2][4]
pKa 17.0[2][4]
Dipole Moment 3.60 D[13]
Thermal Properties
PropertyValueSource(s)
Boiling Point 131-132 °C (268-270 °F) at 760 mmHg[2][3][4][14]
Melting Point -108 °C (-162 °F)[2][3][4]
Flash Point 34-36 °C (93-96 °F) (closed cup)[2][3][4][14]
Autoignition Temperature 420-421 °C (788-789 °F)[2][15][16]
Solubility and Vapor Properties
PropertyValueSource(s)
Solubility in Water 1.4 g/100 mL (1.4 mg/L)[1][2][4]
Solubility in Organic Solvents Soluble in chloroform, ethanol, diethyl ether, and other organic solvents[2][4][17]
Vapor Pressure 7.5-10 mmHg at 20°C[2][3][4][7]
Vapor Density 3.1 (air = 1)[1][7]
Explosive Limits in Air 2.2 - 11.0% by volume[2][14]

Experimental Protocols for Property Determination

Accurate determination of physical and chemical properties is paramount for the safe and effective use of this compound. Standardized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD) and ASTM International, are widely accepted.[1][9][17][18]

Boiling Point Determination (Capillary Method)

The boiling point of an organic liquid like this compound can be determined using the capillary method.[2][3][7]

Methodology:

  • A small amount of this compound is placed in a fusion tube.

  • A capillary tube, sealed at one end, is inverted and placed inside the fusion tube containing the liquid.

  • The fusion tube is attached to a thermometer and heated gradually in a Thiele tube or a melting point apparatus.[2][8]

  • As the temperature rises, the vapor pressure of the liquid increases, and air trapped in the capillary tube is expelled, observed as a stream of bubbles.

  • The heat source is removed, and the liquid is allowed to cool.

  • The boiling point is the temperature at which the liquid is drawn back into the capillary tube, indicating that the vapor pressure of the liquid equals the atmospheric pressure.

Melting Point Determination

For substances that are solid at room temperature, the melting point is a key indicator of purity.[8] Since this compound is a liquid at room temperature, this protocol is for its solid state at low temperatures.

Methodology:

  • A small, solidified sample of this compound is introduced into a capillary tube.[8][19]

  • The capillary tube is placed in a melting point apparatus or a Thiele tube filled with a suitable cooling bath.[8][20]

  • The temperature is slowly increased at a controlled rate.[19]

  • The temperature range from the point at which the first drop of liquid appears to the temperature at which the entire solid has melted is recorded as the melting point range.[19]

Density Determination (Gravimetric Buoyancy Method)

The density of a liquid can be determined using the gravimetric buoyancy technique based on Archimedes' principle.[21][22]

Methodology:

  • A reference body of a known volume (e.g., a glass sinker) is first weighed in the air.[21][22]

  • The same reference body is then weighed while fully submerged in this compound.

  • The density of this compound is calculated from the difference in the two weight measurements and the known volume of the reference body.[21][22]

Solubility in Water

The solubility of an organic compound in water provides insight into its polarity.

Methodology:

  • A small, measured amount of this compound is added to a test tube containing a specific volume of deionized water.[23][24]

  • The mixture is vigorously agitated to ensure thorough mixing.

  • The mixture is allowed to stand, and the number of phases is observed. If the mixture is a single clear phase, the compound is considered soluble. If two distinct layers form, it is insoluble.

  • For quantitative determination, a saturated solution is prepared, and the concentration of this compound in the aqueous phase is measured using techniques like gas chromatography or NMR spectroscopy.[25]

Refractive Index Measurement

The refractive index is a fundamental physical property that is characteristic of a substance.

Methodology:

  • A few drops of this compound are placed on the prism of an Abbe refractometer.

  • The refractometer is calibrated using a standard of known refractive index.

  • Light is passed through the sample, and the instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

  • The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Flash Point Determination (Closed-Cup Method)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in the air.[26] The closed-cup method is preferred for volatile liquids.[26][27]

Methodology (ASTM D93 - Pensky-Martens Closed Cup Tester): [28][29][30]

  • A specified volume of this compound is placed in the test cup of the apparatus.

  • The cup is sealed with a lid that has openings for an ignition source, a stirrer, and a thermometer.

  • The sample is heated at a slow, constant rate while being stirred.[29]

  • At regular temperature intervals, the ignition source is applied to the vapor space above the liquid.

  • The flash point is the lowest temperature at which the vapors ignite with a brief flash.[28]

Autoignition Temperature Determination

The autoignition temperature is the lowest temperature at which a substance will spontaneously ignite in a normal atmosphere without an external ignition source.[14]

Methodology (ASTM E659): [6][14]

  • A 500-mL flask is placed in a temperature-controlled oven and heated to a predetermined temperature.[14][31]

  • A small, measured sample of this compound is injected into the heated flask containing air.[31][32]

  • The flask is observed for 10 minutes for any signs of ignition, such as the appearance of a flame or a sharp rise in temperature.[31][32]

  • The test is repeated at different temperatures until the lowest temperature at which autoignition occurs is determined.[6]

Chemical Properties and Reactivity

This compound exhibits a range of chemical behaviors primarily dictated by the electron-withdrawing nature of the nitro group.

Stability and Decomposition: this compound is stable under normal storage conditions.[1] However, it decomposes upon heating to high temperatures, producing toxic fumes including nitrogen oxides and carbon monoxide.[1][12][13] The thermal decomposition is considered to be a unimolecular reaction.[12][33]

Reactivity with Bases: The nitro group activates the α-carbon, making the attached protons acidic. This compound reacts with strong bases to form a nitronate salt.[18] These salts can be explosive when dry.

Reactivity with Oxidizing Agents: It can react violently with strong oxidizing agents.[2][13]

Industrial Synthesis: Industrially, this compound is produced through the vapor-phase nitration of propane with nitric acid at elevated temperatures (350-450°C) and pressures.[4] This process yields a mixture of nitromethane, nitroethane, this compound, and 2-nitropropane, which are then separated by fractional distillation.[4] The reaction proceeds via a free-radical mechanism.[15][34]

Visualizations of Chemical Processes

Industrial Synthesis of this compound

The vapor-phase nitration of propane is a complex free-radical chain reaction. The following diagram provides a simplified overview of the process.

G cluster_reactants Reactants cluster_process Vapor-Phase Nitration cluster_intermediates Key Intermediates cluster_products Products Propane Propane (CH₃CH₂CH₃) HighTemp High Temperature (350-450°C) Propane->HighTemp NitricAcid Nitric Acid (HNO₃) NitricAcid->HighTemp PropylRadical Propyl Radical (CH₃CH₂CH₂•) HighTemp->PropylRadical Forms NitroRadical Nitro Radical (•NO₂) HighTemp->NitroRadical Forms Nitroethane Nitroethane HighTemp->Nitroethane C-C bond cleavage Nitromethane Nitromethane HighTemp->Nitromethane C-C bond cleavage HighPressure High Pressure OneNitropropane This compound PropylRadical->OneNitropropane Reacts with •NO₂ TwoNitropropane 2-Nitropropane PropylRadical->TwoNitropropane Isomerization & Reaction

Simplified workflow for the industrial synthesis of this compound.
Thermal Decomposition of this compound

At elevated temperatures, this compound undergoes thermal decomposition primarily through a unimolecular elimination reaction.

G OneNP This compound (CH₃CH₂CH₂NO₂) TransitionState Transition State OneNP->TransitionState Heat (Δ) Products Products TransitionState->Products Propene Propene (CH₃CH=CH₂) Products->Propene NitrousAcid Nitrous Acid (HONO) Products->NitrousAcid FurtherDecomp Further Decomposition (NOx, CO, H₂O) NitrousAcid->FurtherDecomp Decomposes

Simplified pathway for the thermal decomposition of this compound.
Reaction with a Strong Base

The acidity of the α-protons in this compound allows for deprotonation by a strong base to form a resonance-stabilized nitronate anion.

G OneNP This compound Nitronate Nitronate Anion (Resonance Stabilized) OneNP->Nitronate Base Strong Base (B⁻) Base->Nitronate Deprotonates α-carbon ConjugateAcid Conjugate Acid (BH) Nitronate->ConjugateAcid

General reaction of this compound with a strong base.

References

Synthesis of 1-Nitropropane: A Comprehensive Guide for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the laboratory-scale synthesis of 1-nitropropane, detailing experimental protocols, key data, and reaction pathways.

Introduction

This compound (CH₃CH₂CH₂NO₂) is a colorless, oily liquid with significant applications as a solvent and a versatile intermediate in organic synthesis.[1][2] In the pharmaceutical and drug development sectors, nitroalkanes are valuable precursors for the synthesis of various functional groups, including amines, oximes, and other nitrogen-containing compounds. This guide provides a detailed overview of a reliable laboratory-scale synthesis of this compound, focusing on a practical and efficient methodology suitable for research and development settings.

Physicochemical and Spectroscopic Data

A summary of essential quantitative data for this compound is presented below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₃H₇NO₂
Molecular Weight89.09 g/mol
Boiling Point131-132 °C
Density0.998 g/cm³ at 20 °C
Melting Point-108 °C
Flash Point35 °C

Table 2: Spectroscopic Data for this compound

TechniqueData
¹H NMR (CDCl₃, 300 MHz)δ 4.36 (t, 2H), 2.03 (sextet, 2H), 1.03 (t, 3H)
¹³C NMR (CDCl₃)δ 75.0, 25.8, 10.9
Infrared (IR)1550 cm⁻¹ (asymmetric NO₂ stretch), 1380 cm⁻¹ (symmetric NO₂ stretch)

Synthesis of this compound

The most common and practical laboratory-scale synthesis of this compound involves the nucleophilic substitution of a 1-halopropane, typically 1-bromopropane or 1-iodopropane, with a nitrite salt. The following section details the reaction, including an alternative starting material, and provides a comprehensive experimental protocol.

Reaction Scheme

The primary reaction is the SN2 displacement of a halide by the nitrite ion. An alternative route begins with propene, which is first converted to 1-bromopropane.

Synthesis_Paths Propene Propene OneBromopropane 1-Bromopropane Propene->OneBromopropane HBr, Peroxide OneNitropropane This compound OneBromopropane->OneNitropropane NaNO₂, Phase-Transfer Catalyst

Caption: Alternative synthetic routes to this compound.

Experimental Protocol: Synthesis from 1-Bromopropane via Phase-Transfer Catalysis

This protocol is adapted from a procedure utilizing a phase-transfer catalyst (PTC) to facilitate the reaction between the aqueous sodium nitrite and the organic 1-bromopropane.[1]

Materials:

  • 1-Bromopropane

  • Sodium nitrite (NaNO₂)

  • Tetrabutylammonium hydrogen sulfate (TBAHS) - Phase-Transfer Catalyst

  • Sodium carbonate (Na₂CO₃)

  • Chloroform (CHCl₃)

  • Distilled water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a mechanical stirrer

  • Condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a condenser, prepare an aqueous solution of sodium nitrite and sodium carbonate.

  • Addition of Reactants: To the aqueous solution, add a solution of 1-bromopropane and the phase-transfer catalyst (TBAHS) in chloroform.

  • Reaction: Stir the biphasic mixture vigorously at a controlled temperature (e.g., 31°C) for several hours (e.g., 6 hours).[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • After the reaction is complete, transfer the mixture to a separatory funnel.

    • Separate the organic layer (bottom layer, chloroform).

    • Wash the organic layer sequentially with water and then with a saturated brine solution to remove any remaining water-soluble impurities.

    • Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the chloroform solvent from the filtrate using a rotary evaporator.

    • Purify the crude this compound by distillation.[1] Collect the fraction boiling at approximately 131-132 °C. A reduced pressure distillation can also be employed.[1]

Expected Yield:

The reported yield for this phase-transfer catalysis method is approximately 62%.[1]

Reaction Mechanism and Experimental Workflow

The synthesis of this compound from 1-bromopropane proceeds via an SN2 mechanism. The nitrite ion (NO₂⁻) is an ambident nucleophile, meaning it can attack from either the nitrogen or one of the oxygen atoms. Attack from the nitrogen atom leads to the desired this compound, while attack from an oxygen atom results in the formation of propyl nitrite as a byproduct.[1]

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State (SN2) cluster_products Products NO2- ⁻:NO₂ C3H7Br CH₃CH₂CH₂-Br TS [O₂N---CH₂(CH₂)CH₃---Br]⁻ C3H7Br->TS C3H7NO2 CH₃CH₂CH₂NO₂ TS->C3H7NO2 Br- Br⁻ TS->Br- Leaving Group Departure

Caption: SN2 reaction mechanism for the synthesis of this compound.

The overall experimental process can be visualized as a logical workflow, from the initial reaction setup to the final characterization of the purified product.

Experimental_Workflow Synthesis Synthesis (Reaction of 1-Bromopropane and NaNO₂) Workup Work-up (Phase Separation and Washing) Synthesis->Workup Drying Drying (Anhydrous MgSO₄) Workup->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Removal (Rotary Evaporation) Filtration->Evaporation Purification Purification (Distillation) Evaporation->Purification Analysis Analysis (NMR, IR, GC-MS) Purification->Analysis

Caption: Experimental workflow for the synthesis and purification of this compound.

Safety Considerations

This compound is a flammable liquid and should be handled with appropriate precautions in a well-ventilated fume hood.[3] It is also toxic and can cause irritation to the eyes and respiratory system.[4] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Chloroform is a suspected carcinogen and should be handled with extreme care.

Conclusion

The synthesis of this compound via nucleophilic substitution of 1-bromopropane using phase-transfer catalysis is a robust and efficient method for laboratory-scale production. This guide provides the necessary details for researchers to successfully synthesize, purify, and characterize this valuable chemical intermediate. Careful adherence to the experimental protocol and safety precautions is essential for a successful and safe outcome.

References

The Advent of a Versatile Moiety: An In-depth Technical Guide to the Early Discovery and History of 1-Nitropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitropropane, a seemingly simple aliphatic nitro compound, holds a significant place in the history of organic chemistry. Its discovery in the late 19th century was a direct result of the burgeoning field of synthetic organic chemistry, and its subsequent industrial production paved the way for its use as a versatile solvent and chemical intermediate. This technical guide provides a comprehensive overview of the early discovery, synthesis, and characterization of this compound, with a focus on the foundational experimental work and the evolution of its production.

The Dawn of Nitroalkanes: Victor Meyer's Pioneering Synthesis

The story of this compound is intrinsically linked to the pioneering work of German chemist Victor Meyer. In the 1870s, Meyer and his colleagues were conducting systematic investigations into the reactions of alkyl halides. In 1872, Victor Meyer and O. Stuber reported the synthesis of the first nitroalkanes by reacting alkyl iodides with silver nitrite.[1] This groundbreaking work, published in the "Berichte der deutschen chemischen Gesellschaft," laid the foundation for the entire class of aliphatic nitro compounds. While their initial publication focused on nitromethane and nitroethane, the methodology was quickly extended to higher homologues.

The synthesis of this compound via the Victor Meyer method involves the nucleophilic substitution of an iodide from 1-iodopropane by the nitrite ion. The nitrite ion is an ambident nucleophile, meaning it can attack from either the nitrogen or the oxygen atom, leading to the formation of both this compound and propyl nitrite as products.

Experimental Protocols

Victor Meyer's Synthesis of Primary Nitroalkanes (General Procedure, circa 1872)

  • Reactants:

    • 1-Iodopropane (or 1-bromopropane)

    • Silver nitrite (AgNO₂)

    • Anhydrous ether (as solvent)

  • Procedure:

    • A solution of 1-iodopropane in anhydrous ether was prepared in a sealed tube or a flask equipped with a reflux condenser.

    • Finely powdered, dry silver nitrite was added to the ethereal solution of the alkyl iodide. The molar ratio of silver nitrite to alkyl iodide was typically in slight excess to ensure complete reaction.

    • The mixture was then heated, often in a water bath, for an extended period. The reaction is a slow, heterogeneous process.

    • Upon completion of the reaction, the precipitated silver iodide was removed by filtration.

    • The ethereal solution was then subjected to fractional distillation to separate the this compound from the lower-boiling propyl nitrite and any unreacted starting materials.

  • Key Observations:

    • The formation of a precipitate (silver iodide) indicated the progress of the reaction.

    • The principal byproduct, propyl nitrite, has a significantly lower boiling point than this compound, allowing for their separation by distillation.

The Rise of Industrial Production: Vapor-Phase Nitration

While the Victor Meyer synthesis was suitable for laboratory-scale preparations, it was not economically viable for large-scale industrial production due to the high cost of silver nitrite. The industrial-scale production of this compound and other nitroalkanes became feasible in the 1930s with the development of the vapor-phase nitration of alkanes. This process, pioneered by Henry B. Hass, involves the high-temperature, high-pressure reaction of propane with nitric acid.

This free-radical process is not selective and results in a mixture of nitroalkanes, including nitromethane, nitroethane, this compound, and 2-nitropropane, as well as oxidation byproducts. The composition of the product mixture can be influenced by reaction conditions such as temperature, pressure, and the ratio of reactants.

Experimental Protocols

Industrial Vapor-Phase Nitration of Propane (General Process)

  • Reactants:

    • Propane (C₃H₈)

    • Nitric Acid (HNO₃, typically 70% aqueous solution)

  • Procedure:

    • Propane and nitric acid vapor are preheated separately to a high temperature, typically in the range of 350-450 °C.

    • The preheated reactants are then introduced into a reactor under high pressure, generally between 8 and 12 atmospheres.

    • The reaction is highly exothermic and proceeds via a free-radical chain mechanism. The residence time in the reactor is short, on the order of seconds.

    • The hot gaseous product mixture is rapidly cooled (quenched) to prevent further reactions and decomposition.

    • The cooled mixture is then passed through a condenser to liquefy the nitroalkanes and other condensable products.

    • The resulting liquid mixture is separated from non-condensable gases and then subjected to fractional distillation to isolate the individual nitroalkanes.

Quantitative Data from Early Studies

The physical properties of this compound were characterized in the early 20th century. The following table summarizes some of the key quantitative data available from that era.

PropertyValue
Molecular Formula C₃H₇NO₂
Molecular Weight 89.09 g/mol
Boiling Point 131-132 °C
Melting Point -108 °C
Density ~1.003 g/cm³ at 20 °C
Solubility in Water Sparingly soluble (~1.4 g/100 mL at 20 °C)
Appearance Colorless to pale yellow liquid

Mandatory Visualizations

Victor_Meyer_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 1-Iodopropane 1-Iodopropane Reaction Mixture Reaction Mixture 1-Iodopropane->Reaction Mixture Silver Nitrite Silver Nitrite Silver Nitrite->Reaction Mixture Anhydrous Ether Anhydrous Ether Anhydrous Ether->Reaction Mixture Heating Heating Heating->Reaction Mixture This compound This compound Propyl Nitrite Propyl Nitrite Silver Iodide Silver Iodide Reaction Mixture->this compound Major Product Reaction Mixture->Propyl Nitrite Byproduct Reaction Mixture->Silver Iodide Precipitate

Caption: Victor Meyer Synthesis of this compound.

Vapor_Phase_Nitration Propane Propane Preheating Preheating Propane->Preheating Nitric Acid Nitric Acid Nitric Acid->Preheating High Temp/Pressure Reactor High Temp/Pressure Reactor Preheating->High Temp/Pressure Reactor 350-450 °C 8-12 atm Quenching Quenching High Temp/Pressure Reactor->Quenching Condensation Condensation Quenching->Condensation Product Mixture Product Mixture Condensation->Product Mixture Fractional Distillation Fractional Distillation This compound This compound Fractional Distillation->this compound 2-Nitropropane 2-Nitropropane Fractional Distillation->2-Nitropropane Nitroethane Nitroethane Fractional Distillation->Nitroethane Nitromethane Nitromethane Fractional Distillation->Nitromethane Product Mixture->Fractional Distillation

Caption: Industrial Vapor-Phase Nitration of Propane.

Conclusion

The journey from the initial laboratory synthesis of this compound by Victor Meyer to its large-scale industrial production exemplifies the rapid advancements in organic chemistry during the late 19th and early 20th centuries. The development of the vapor-phase nitration process was a significant milestone, transforming nitroalkanes from laboratory curiosities into readily available industrial chemicals. This historical foundation paved the way for the extensive use of this compound as a solvent and a versatile intermediate in the synthesis of a wide range of organic compounds, a role it continues to play in modern chemical and pharmaceutical industries.

References

Spectroscopic Analysis of 1-Nitropropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 1-Nitropropane, a valuable nitroalkane solvent and chemical intermediate. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational resource for researchers, scientists, and professionals in drug development and chemical synthesis.

Data Presentation

The spectroscopic data for this compound is summarized in the following tables, providing a clear and concise reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
4.361 - 4.37Triplet (t)2H~7.4-CH₂-NO₂
2.033 - 2.05Sextet2H~7.4-CH₂-CH₂-NO₂
1.029 - 1.03Triplet (t)3H~7.5CH₃-

Spectra acquired in CDCl₃ and CCl₄ solutions show slight variations in chemical shifts.[1][2]

¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
76.93-CH₂-NO₂
20.70-CH₂-CH₂-NO₂
10.15CH₃-

The spectrum displays the carbon attached to the nitro group at the lowest field due to its electron-withdrawing nature.[2]

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Functional Group Assignment
1550 - 1475N-O asymmetric stretch (nitro compound)
1360 - 1290N-O symmetric stretch (nitro compound)
3000 - 2850C-H stretch (alkane)
1470 - 1450C-H bend (alkane)

The strong absorption bands corresponding to the nitro group are characteristic of this compound.[3]

Mass Spectrometry (MS)
m/zProposed Fragment
89[M]⁺ (Molecular Ion)
72[M - OH]⁺
43[C₃H₇]⁺ or [CH₃CH₂C=O]⁺

Fragmentation of this compound is initiated by a gamma-hydrogen shift, leading to characteristic fragmentation pathways including McLafferty rearrangement and hydroxyl loss.[4][5]

Experimental Protocols

The following are generalized yet detailed protocols for the spectroscopic analysis of liquid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

  • Sample Preparation:

    • Dissolve approximately 5-25 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[6][7] For ¹³C NMR, a higher concentration (50-100 mg) may be beneficial.[7]

    • Ensure the sample is fully dissolved and free of any solid particles. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm NMR tube.[6]

    • The final sample depth in the NMR tube should be approximately 4-5 cm.[8]

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.[9]

    • Set the appropriate spectral width and number of scans. For ¹³C NMR, a larger number of scans and a suitable relaxation delay are often necessary due to the low natural abundance of the ¹³C isotope.[9]

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Identify the chemical shifts of the peaks in both ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy

Neat Liquid Sample

  • Sample Preparation:

    • Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them by the edges to avoid contamination.

    • Place one to two drops of neat this compound onto the center of one salt plate using a Pasteur pipette.[10]

    • Carefully place the second salt plate on top, creating a thin, uniform liquid film between the plates.[10]

  • Instrument Setup and Data Acquisition:

    • Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.

    • Collect a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.[11]

    • Acquire the IR spectrum of the this compound sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Processing and Cleanup:

    • Label the significant peaks in the spectrum with their corresponding wavenumbers.

    • After analysis, clean the salt plates thoroughly with a dry solvent like acetone and return them to a desiccator for storage.[10][11]

Mass Spectrometry (MS)

Electron Ionization (EI)

  • Sample Introduction:

    • Introduce a small amount of this compound into the ion source of the mass spectrometer. For a liquid sample, this can be done via a direct insertion probe or by injection into a gas chromatograph (GC-MS).[12]

  • Ionization and Analysis:

    • The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source.[13]

    • The resulting ions and fragment ions are accelerated into the mass analyzer.

    • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • Detection and Spectrum Generation:

    • The separated ions are detected, and their abundance is recorded.

    • A mass spectrum is generated, plotting the relative intensity of the ions as a function of their m/z ratio.

Mandatory Visualization

The following diagrams illustrate the relationships between the spectroscopic techniques and the experimental workflow.

Spectroscopic_Analysis cluster_Techniques Spectroscopic Techniques cluster_Information Structural Information 1H_NMR ¹H NMR Proton_Environment Proton Environment (Chemical Shift, Integration) 1H_NMR->Proton_Environment Connectivity H-H Connectivity (Coupling) 1H_NMR->Connectivity 13C_NMR ¹³C NMR Carbon_Backbone Carbon Backbone (Chemical Shift) 13C_NMR->Carbon_Backbone IR IR Spectroscopy Functional_Groups Functional Groups (Vibrational Modes) IR->Functional_Groups MS Mass Spectrometry Molecular_Weight Molecular Weight (Molecular Ion) MS->Molecular_Weight Fragmentation Fragmentation Pattern (Structural Fragments) MS->Fragmentation

Caption: Correlation of spectroscopic techniques with derived structural information for this compound.

Experimental_Workflow Sample This compound Sample Prep Sample Preparation (Dissolution/Neat) Sample->Prep NMR_Acq NMR Data Acquisition (¹H and ¹³C) Prep->NMR_Acq IR_Acq IR Data Acquisition Prep->IR_Acq MS_Acq MS Data Acquisition Prep->MS_Acq NMR_Proc NMR Data Processing (FT, Phasing, Referencing) NMR_Acq->NMR_Proc IR_Proc IR Data Processing (Background Subtraction) IR_Acq->IR_Proc MS_Proc MS Data Processing (Spectrum Generation) MS_Acq->MS_Proc Analysis Structural Elucidation NMR_Proc->Analysis IR_Proc->Analysis MS_Proc->Analysis

Caption: Generalized experimental workflow for the spectroscopic analysis of this compound.

References

1-Nitropropane CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Nitropropane

This technical guide provides a comprehensive overview of this compound, a versatile nitroalkane solvent and chemical intermediate. The information is tailored for researchers, scientists, and professionals in drug development and other scientific fields, with a focus on its chemical and physical properties, synthesis, and applications.

Core Chemical Identifiers

IdentifierValue
CAS Number 108-03-2[1][2][3][4][5]
Molecular Formula C₃H₇NO₂[1][2][3][5][6]
Molecular Weight 89.09 g/mol [1][2][4][6][7]
IUPAC Name This compound[5][6]
Synonyms 1-NP, n-Nitropropane, NiPar S-10[5]

Physicochemical Properties

This compound is a colorless, oily liquid with a characteristic disagreeable to mild, fruity odor.[6][8][9] It is slightly soluble in water but miscible with many organic solvents.[1][9]

PropertyValue
Density 0.998 g/mL at 25 °C[4][9]
Boiling Point 131-132 °C[4][8][10]
Melting Point -108 °C[7][8][10]
Flash Point 34-36 °C[1][8][10]
Vapor Pressure 7.5 - 8 mmHg at 20 °C[4][7][8]
Vapor Density 3.06 - 3.1 (vs air)[4][7]
Refractive Index 1.401 at 20 °C[4][8]
Autoignition Temperature 421 °C (789-788 °F)[4][7]
Solubility in Water 1.4 mL/100 mL at 20 °C[1][9]
Lower Explosive Limit 2.2%[7][10]

Experimental Protocols

Industrial Production: Vapor-Phase Nitration of Propane

The primary industrial method for producing this compound is the vapor-phase nitration of propane.[8][11] This process yields a mixture of nitroalkanes.

Methodology:

  • Propane and nitric acid are introduced into a reactor in the vapor phase.[8][12]

  • The reaction is carried out at elevated temperatures, typically between 350-450°C, and pressures of 8-12 atm.[8]

  • The reaction proceeds via a free-radical mechanism with a short residence time of 0.5-5 seconds.[8]

  • The resulting product is a mixture of nitromethane, nitroethane, this compound, and 2-nitropropane.[8][11] The approximate ratio of these products is 25:10:25:40, respectively.[8]

  • The different nitroalkanes are then separated by fractional distillation, taking advantage of their different boiling points.[8]

G Industrial Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_products Products Propane Propane Gas Reactor Vapor-Phase Reactor (350-450°C, 8-12 atm) Propane->Reactor NitricAcid Nitric Acid Vapor NitricAcid->Reactor Mixture Nitroalkane Mixture Reactor->Mixture Distillation Fractional Distillation Column NP1 This compound Distillation->NP1 NP2 2-Nitropropane Distillation->NP2 NE Nitroethane Distillation->NE NM Nitromethane Distillation->NM Mixture->Distillation

Caption: Workflow for the industrial production of this compound.

Laboratory Synthesis: Nucleophilic Addition Reaction (Henry Reaction)

This compound can be used as a nucleophile in carbon-carbon bond-forming reactions, such as the Henry reaction, due to the acidity of the α-protons.[12] The following is a representative protocol for the reaction of this compound with an aldehyde.

Methodology:

  • In a dry reaction flask, add this compound (1.0 equivalent) to a suitable dry solvent such as tetrahydrofuran (THF).[12]

  • Add a catalytic amount of a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equivalents), to the solution.[12]

  • Cool the mixture in an ice bath.

  • Slowly add the aldehyde (e.g., propionaldehyde, 1.0 equivalent) to the reaction mixture.[12]

  • Allow the reaction to stir at room temperature for approximately 10-12 hours.[12]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and perform a workup, typically involving extraction with an organic solvent like ethyl acetate and washing with aqueous solutions.[12]

  • The crude product can then be purified by column chromatography.

G Henry Reaction using this compound cluster_setup Reaction Setup cluster_steps Procedure cluster_output Output NP This compound Mix Mix Reactants & Solvent NP->Mix Aldehyde Aldehyde Aldehyde->Mix Base Base (e.g., DBU) Base->Mix Solvent Solvent (e.g., THF) Solvent->Mix Stir Stir at Room Temp (10-12 hours) Mix->Stir Workup Quench & Workup Stir->Workup Purify Purification (Chromatography) Workup->Purify Product β-Nitro Alcohol Purify->Product

Caption: General workflow for a Henry Reaction involving this compound.

Applications in Research and Industry

This compound is a valuable compound with a range of applications:

  • Solvent : It is extensively used as a solvent for various materials, including vinyl resins, epoxy coatings, lacquers, inks, and adhesives.[1][8][11] Its moderate polarity and controlled evaporation rate make it suitable for these applications.[8]

  • Chemical Intermediate : It serves as a precursor in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.[8][13]

  • Fuel Additive : There is ongoing research into its potential use as a fuel additive to enhance combustion and reduce emissions.[6][8]

  • Propellant : It has been used as a rocket propellant.[6]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[7][9][10]

  • Flammability : It has a flash point of 36°C, and its vapors can form explosive mixtures with air.[10] Keep away from heat, sparks, and open flames.[3][10] All equipment used for handling should be grounded.[7]

  • Toxicity : The substance can be absorbed into the body through inhalation and ingestion.[10] It is irritating to the eyes and respiratory tract.[10] High concentrations may cause headaches, nausea, vomiting, and potential damage to the liver and kidneys.[9][10][14] The threshold limit value (TLV) is 25 ppm as a time-weighted average (TWA).[10]

  • Reactivity : It can react violently with strong oxidizing agents and strong bases.[10][11] It is incompatible with strong acids, amines, and some metals.[15][16]

  • Personal Protective Equipment (PPE) : When handling this compound, appropriate PPE such as safety glasses, gloves, and respiratory protection (if ventilation is inadequate) should be worn.[10][16]

Chemical Reactivity

The chemical behavior of this compound is largely dictated by the nitro functional group (-NO₂).

  • Acidity : The electron-withdrawing nature of the nitro group increases the acidity of the protons on the α-carbon (the carbon atom bonded to the nitro group), with a pKa of approximately 17.0 in water.[8] This allows for deprotonation by a base to form a stable nitronate anion, which is a key intermediate in reactions like the Henry reaction.[8]

  • Thermal Decomposition : When heated, this compound decomposes to produce toxic fumes, including oxides of nitrogen (NOx) and carbon monoxide (CO).[6][10][11]

  • Reduction : The nitro group can be reduced to an amino group, providing a synthetic route to propylamines.

References

Thermodynamic Properties of 1-Nitropropane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 1-Nitropropane (CH₃CH₂CH₂NO₂), a significant solvent and chemical intermediate. The following sections detail its key thermodynamic data, in-depth experimental protocols for their determination, and visualizations of relevant industrial and laboratory workflows.

Core Thermodynamic Properties

This compound is a colorless, oily liquid with a somewhat disagreeable odor.[1] Its thermodynamic properties are crucial for understanding its behavior in various applications, from chemical synthesis to its use as a solvent. A summary of these properties is presented below.

Key Thermodynamic Data

A compilation of the essential thermodynamic and physical properties of this compound is provided in the table below for easy reference and comparison.

PropertyValueUnit
Molecular Weight 89.09 g/mol
Boiling Point 131-132°C
269-270°F
404-405K
Melting Point -108°C
-162°F
165K
Density (at 20°C) 0.998-1.001g/cm³
Vapor Pressure
at 20°C (68°F)7.6-8mmHg
at 55°C (131°F)100mmHg
at 90°C (194°F)400mmHg
Enthalpy of Formation (Liquid, at 25°C) -40.05kcal/mol
Heat of Combustion (at 25°C) 481.33kcal/mol
Heat of Vaporization (at 25°C) 10.37kcal/mol
Enthalpy of Fusion 9.8kJ/mol
Specific Heat Capacity (Liquid) ~1.67J/g·K
Standard Entropy (Liquid) Data not readily availableJ/mol·K
Critical Temperature Data not readily available°C
Critical Pressure Data not readily availableatm
Flash Point 34-36°C
93-96°F
Autoignition Temperature 420°C
788°F

Note: Values are compiled from multiple sources and may represent a range due to slight variations in experimental conditions.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17]

Experimental Protocols for Thermodynamic Property Determination

Accurate determination of thermodynamic properties is paramount for the safe and effective use of this compound. This section details the methodologies for measuring its key thermodynamic parameters.

Boiling Point Determination by Ebulliometry

Ebulliometry is a precise method for determining the boiling point of a liquid by measuring the temperature at which the vapor pressure of the liquid equals the ambient pressure.[18][19]

Apparatus:

  • Świętosławski ebulliometer (or similar model)

  • Calibrated resistance thermometer (RTD) or mercury-in-glass thermometer

  • Heating mantle or oil bath

  • Manometer

Procedure:

  • Calibration: The ebulliometer is first calibrated using a substance with a well-known boiling point, such as distilled water. The boiling point of the reference substance is measured at the current atmospheric pressure.

  • Sample Preparation: A sample of pure this compound is introduced into the boiler of the ebulliometer.

  • Heating: The sample is gently heated. The design of the ebulliometer, often incorporating Cottrell pumps, ensures that the thermometer is bathed in a mixture of vapor and boiling liquid, preventing superheating and ensuring an accurate reading of the equilibrium temperature.[19]

  • Equilibrium Measurement: The temperature is recorded when it stabilizes, indicating that the vapor and liquid phases are in equilibrium. This stable temperature is the boiling point of this compound at the measured atmospheric pressure.

  • Pressure Correction: If required, the observed boiling point can be corrected to the standard atmospheric pressure (760 mmHg) using the Clausius-Clapeyron equation or appropriate nomographs.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to determine the melting point and enthalpy of fusion of a substance by measuring the difference in heat flow between a sample and a reference as a function of temperature.[20]

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • High-pressure gold or aluminum crucibles

  • Crimper for sealing crucibles

  • Inert gas supply (e.g., nitrogen)

Procedure:

  • Sample Preparation: A small, precisely weighed sample of this compound (typically 1-10 mg) is hermetically sealed in a crucible. An empty, sealed crucible is used as a reference.[20]

  • Instrument Setup: The sample and reference crucibles are placed in the DSC cell. The cell is purged with an inert gas to provide a stable and non-reactive atmosphere.

  • Temperature Program: The DSC is programmed to cool the sample to a temperature well below its expected melting point (e.g., -120°C). Then, the sample is heated at a constant rate (e.g., 5-10°C/min).

  • Data Acquisition: The DSC measures the heat flow required to maintain the sample and reference at the same temperature. As the this compound melts, it absorbs heat, resulting in an endothermic peak on the thermogram.

  • Data Analysis: The onset temperature of the peak is typically taken as the melting point. The area under the peak is proportional to the enthalpy of fusion.

Enthalpy of Formation Determination by Bomb Calorimetry

The standard enthalpy of formation of this compound is typically determined indirectly from its heat of combustion, which is measured using a bomb calorimeter.

Apparatus:

  • Bomb calorimeter

  • Oxygen cylinder with pressure regulator

  • Pellet press (for solid samples, not required for liquid this compound)

  • Ignition wire

  • Crucible

  • Calibrated thermometer or temperature sensor

Procedure:

  • Calibration: The calorimeter is calibrated by burning a known mass of a standard substance with a precisely known heat of combustion, such as benzoic acid. This determines the heat capacity of the calorimeter.

  • Sample Preparation: A known mass of this compound is placed in the crucible inside the bomb. A small piece of ignition wire is positioned to be in contact with the sample.

  • Assembly and Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen (typically 25-30 atm) to ensure complete combustion.

  • Combustion: The bomb is placed in a known volume of water in the calorimeter. The sample is ignited electrically.

  • Temperature Measurement: The temperature of the water is measured before and after combustion. The temperature rise is used to calculate the heat released.

  • Calculation: After correcting for the heat of ignition and any side reactions (e.g., formation of nitric acid), the heat of combustion of this compound is calculated. The standard enthalpy of formation is then determined using Hess's Law, with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

Vapor Pressure Determination by the Static Method

The static method is a direct technique for measuring the vapor pressure of a liquid at a given temperature by allowing the substance to reach equilibrium with its vapor in a closed, evacuated system.[21][22]

Apparatus:

  • Glass vacuum line with a manifold

  • Sample flask

  • Pressure transducer or manometer

  • Thermostatic bath

  • Vacuum pump

Procedure:

  • Sample Degassing: A sample of this compound is placed in the sample flask connected to the vacuum line. The sample is thoroughly degassed to remove any dissolved air or other volatile impurities. This is often achieved by several freeze-pump-thaw cycles.[21]

  • Temperature Control: The sample flask is immersed in a thermostatic bath set to the desired temperature.

  • Equilibrium: The sample is allowed to equilibrate at the set temperature. The liquid will evaporate until the pressure of the vapor above it becomes constant.

  • Pressure Measurement: The equilibrium vapor pressure is measured using the pressure transducer or manometer.

  • Data Collection: The procedure is repeated at various temperatures to obtain a vapor pressure curve.

Mandatory Visualizations

The following diagrams illustrate key workflows related to this compound, created using the DOT language.

Industrial Production of Nitropropanes

The industrial production of this compound is typically achieved through the vapor-phase nitration of propane. This process yields a mixture of nitroalkanes that are subsequently separated.[2][23]

G Industrial Production of Nitropropanes propane Propane Feed reactor Vapor-Phase Reactor (350-450°C, 8-12 atm) propane->reactor nitric_acid Nitric Acid Feed nitric_acid->reactor cooling Cooling & Condensation reactor->cooling separation Phase Separation cooling->separation distillation Fractional Distillation separation->distillation waste Waste Stream separation->waste Aqueous Phase nm Nitromethane distillation->nm ne Nitroethane distillation->ne np1 This compound distillation->np1 np2 2-Nitropropane distillation->np2

Industrial production of nitropropanes workflow.
Laboratory Purification by Fractional Distillation

Fractional distillation is a common laboratory technique used to separate liquid mixtures with close boiling points, such as the products from the nitration of propane.

G Laboratory Purification by Fractional Distillation start Start with Crude Nitroalkane Mixture setup Assemble Fractional Distillation Apparatus start->setup heat Gentle Heating of the Mixture setup->heat vaporize Vaporization and Ascent through Fractionating Column heat->vaporize residue Higher Boiling Residue heat->residue condense Condensation vaporize->condense monitor Monitor Temperature vaporize->monitor collect Collect Distillate Fractions condense->collect separate Separated Fractions (e.g., this compound) collect->separate monitor->collect

Workflow for laboratory purification via fractional distillation.

References

An In-depth Technical Guide to the Solubility of 1-Nitropropane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-nitropropane in a variety of common organic solvents. Understanding the solubility characteristics of this compound is crucial for its application as a solvent in formulations, chemical synthesis, and various processes within the pharmaceutical and chemical industries. This document presents available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and visual representations of key concepts and workflows.

Core Concepts in Solubility

The solubility of a substance is a measure of its ability to dissolve in a solvent to form a homogeneous solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility; polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. This compound is a polar organic compound due to the presence of the nitro (-NO₂) group, which influences its solubility in different organic solvents.[1] Its solubility is also affected by factors such as temperature, with solubility generally increasing with a rise in temperature.[1]

Quantitative and Qualitative Solubility Data for this compound

The following table summarizes the known solubility of this compound in a range of organic solvents at standard conditions. "Miscible" indicates that the two liquids are soluble in all proportions.

SolventChemical ClassPolaritySolubility/MiscibilityTemperature (°C)Reference
Polar Protic Solvents
MethanolAlcoholPolarMiscible25[2]
EthanolAlcoholPolarMiscibleNot Specified[3][4]
Polar Aprotic Solvents
AcetoneKetonePolarMiscibleNot Specified[5]
Dimethylformamide (DMF)AmidePolarMiscible (Expected)Not Specified
Dimethyl Sulfoxide (DMSO)SulfoxidePolarMiscible (Expected)Not Specified
Ethyl AcetateEsterModerately PolarMiscible (Expected)Not Specified
Non-Polar Solvents
HexaneAlkaneNon-PolarLimited SolubilityNot Specified[1]
TolueneAromatic HydrocarbonNon-PolarLimited SolubilityNot Specified
Other Solvents
Diethyl EtherEtherSlightly PolarMiscibleNot Specified[3][4]
ChloroformHalogenated AlkaneModerately PolarSolubleNot Specified[3][4][6][7]

Note: "Miscible (Expected)" indicates that based on the polar nature of this compound and the solvent, they are expected to be miscible. However, explicit literature confirming this was not found. Researchers should verify miscibility for their specific application.

Experimental Protocols

Determination of Liquid-Liquid Miscibility

This protocol outlines a standard method for determining if this compound is miscible with a given organic solvent.

Materials:

  • This compound (analytical grade)

  • Test solvent (analytical grade)

  • Calibrated glass test tubes with stoppers or screw caps

  • Pipettes or graduated cylinders

  • Vortex mixer

  • Constant temperature bath (optional, for non-ambient temperature studies)

Procedure:

  • Preparation: Ensure all glassware is clean and dry. Bring this compound and the test solvent to the desired experimental temperature (e.g., 25 °C).

  • Initial Mixture: In a test tube, combine 1 mL of this compound and 1 mL of the test solvent.

  • Mixing: Securely cap the test tube and vortex for 1-2 minutes to ensure thorough mixing.

  • Observation: Allow the mixture to stand for at least 10 minutes and observe.

    • Miscible: A single, clear liquid phase indicates that the two liquids are miscible at this ratio.

    • Immiscible or Partially Soluble: The formation of two distinct layers or a cloudy/turbid solution indicates immiscibility or partial solubility.

  • Varying Proportions: To confirm complete miscibility, repeat the process with varying ratios of this compound to the solvent (e.g., 1:9 and 9:1). If a single phase is observed in all proportions, the liquids are considered miscible.

G Experimental Workflow for Miscibility Determination cluster_prep Preparation cluster_mix Mixing and Observation cluster_analysis Analysis cluster_confirm Confirmation prep1 Clean and dry glassware prep2 Equilibrate this compound and solvent to test temperature prep1->prep2 mix1 Combine this compound and solvent in a test tube prep2->mix1 mix2 Vortex for 1-2 minutes mix1->mix2 mix3 Let stand and observe for phase separation mix2->mix3 result Single clear phase? mix3->result miscible Miscible result->miscible Yes immiscible Immiscible/ Partially Soluble result->immiscible No confirm1 Repeat with varying ratios (e.g., 1:9, 9:1) miscible->confirm1 confirm2 Observe for single phase in all proportions confirm1->confirm2

Workflow for determining liquid-liquid miscibility.
Quantitative Determination of Solubility (for partially soluble or immiscible systems)

This protocol describes a method to quantify the solubility of this compound in a solvent where it is not fully miscible, using gas chromatography with flame ionization detection (GC-FID).

Materials:

  • This compound (analytical grade)

  • Test solvent (analytical grade)

  • Saturated solution of this compound in the test solvent

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Appropriate GC column (e.g., non-polar capillary column)

  • Syringes for injection

  • Volumetric flasks and pipettes

  • Centrifuge and/or syringe filters (0.45 µm, solvent-compatible)

Procedure:

Part A: Preparation of Saturated Solution and Calibration Standards

  • Equilibration: In a sealed container, add an excess of this compound to the test solvent. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the mixture to stand undisturbed at the same temperature until the two phases clearly separate.

  • Sampling the Saturated Solvent Phase: Carefully withdraw an aliquot of the solvent phase (the layer saturated with this compound), ensuring no droplets of the undissolved this compound phase are included. Centrifuge or filter the aliquot to remove any micro-droplets.

  • Calibration Standards: Prepare a series of standard solutions of this compound of known concentrations in the pure test solvent.

Part B: GC-FID Analysis

  • Method Development: Develop a GC-FID method capable of separating this compound from the solvent and any impurities. Key parameters to optimize include injector temperature, oven temperature program, carrier gas flow rate, and detector temperature.

  • Calibration Curve: Inject the prepared standard solutions into the GC-FID and record the peak area for this compound. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject a known volume of the saturated solvent phase sample into the GC-FID.

  • Quantification: Determine the concentration of this compound in the saturated sample by comparing its peak area to the calibration curve. This concentration represents the solubility of this compound in that solvent at the experimental temperature.

G Quantitative Solubility Determination Workflow cluster_prep Sample Preparation cluster_cal Calibration cluster_analysis Analysis prep1 Equilibrate excess this compound in solvent prep2 Separate phases prep1->prep2 prep3 Sample and filter the saturated solvent phase prep2->prep3 ana1 Inject saturated sample into GC-FID prep3->ana1 cal1 Prepare standard solutions of known concentrations cal2 Analyze standards by GC-FID cal1->cal2 cal3 Generate calibration curve (Peak Area vs. Concentration) cal2->cal3 ana3 Calculate concentration from calibration curve cal3->ana3 ana2 Determine peak area of this compound ana1->ana2 ana2->ana3 result Solubility of this compound ana3->result

Workflow for quantitative solubility determination.

Factors Influencing Solubility of this compound

The solubility of this compound is governed by the interplay of intermolecular forces between the solute and the solvent molecules.

G Factors Affecting this compound Solubility cluster_solute This compound Properties cluster_solvent Solvent Properties cluster_conditions External Conditions solubility Solubility of this compound polarity_solute High Polarity (Nitro Group) polarity_solute->solubility h_bond_acceptor Hydrogen Bond Acceptor (Oxygen atoms) h_bond_acceptor->solubility nonpolar_chain Non-polar Propyl Chain nonpolar_chain->solubility polarity_solvent Solvent Polarity polarity_solvent->solubility h_bond_donor Hydrogen Bond Donor Capacity h_bond_donor->solubility structure Solvent Molecular Structure structure->solubility temperature Temperature temperature->solubility pressure Pressure (minor effect for liquids) pressure->solubility

Key factors influencing the solubility of this compound.
  • Polarity: The highly polar nitro group in this compound allows for strong dipole-dipole interactions with polar solvents, leading to high solubility or miscibility.

  • Hydrogen Bonding: The oxygen atoms of the nitro group can act as hydrogen bond acceptors, enhancing solubility in protic solvents like alcohols.

  • Non-polar Interactions: The propyl chain of this compound contributes to van der Waals forces, allowing for some interaction with non-polar solvents, though this is generally limited.

  • Temperature: As with most liquid-liquid systems, the mutual solubility of this compound and organic solvents is temperature-dependent.

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. For applications requiring precise solubility data in systems not explicitly detailed here, it is recommended that researchers perform experimental determinations using the protocols provided.

References

1-Nitropropane: A Comprehensive Technical Guide to Vapor Pressure and Boiling Point

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the vapor pressure and boiling point of 1-Nitropropane, a versatile solvent and chemical intermediate. The following sections detail its physicochemical properties, the experimental methodologies for their determination, and the fundamental relationship between vapor pressure and temperature.

Physicochemical Properties of this compound

This compound (CAS No: 108-03-2) is a colorless, oily liquid with a distinctive, somewhat disagreeable odor.[1][2][3] It is classified as a nitroalkane and is an isomer of 2-nitropropane.[4] Its utility as a solvent in coatings, inks, and various separation processes, as well as its application in chemical synthesis and as a propellant, necessitates a thorough understanding of its physical properties.[5][6]

Boiling Point

The normal boiling point of a liquid is the temperature at which its vapor pressure equals the standard atmospheric pressure (760 mmHg or 101.3 kPa). For this compound, the normal boiling point is consistently reported in the range of 131 °C to 132 °C (268 °F to 270 °F; 404 K to 405 K) .[1][4][5][7] This relatively high boiling point, in comparison to propane, is attributed to the significant intermolecular dipole-dipole interactions arising from the polar nitro group, in addition to London dispersion forces.[1]

Vapor Pressure

Vapor pressure is a critical measure of a liquid's volatility. The vapor pressure of this compound increases with temperature, as more molecules gain sufficient kinetic energy to escape from the liquid phase into the gaseous phase. The relationship between temperature and vapor pressure is crucial for safe handling, storage, and process design.

Data Presentation

The following table summarizes the vapor pressure of this compound at various temperatures, compiled from multiple reputable sources.

Temperature (°C)Temperature (K)Vapor Pressure (mmHg)Vapor Pressure (kPa)
20293.157.5 - 81.0 - 1.07
25298.1521.02.80
50323.1566.28.83
55328.1510013.33
75348.15177.123.61
90363.1540053.33
100373.15415.155.34
131-132404.15-405.15760101.3

Note: The boiling point represents the temperature at which the vapor pressure equals standard atmospheric pressure (760 mmHg).

The relationship between the logarithm of vapor pressure and the reciprocal of the absolute temperature can be described by the Clausius-Clapeyron equation. For this compound, the Antoine equation, a semi-empirical correlation, can also be used to model this relationship with high accuracy over a specific temperature range. The coefficients for the Antoine equation (log₁₀(P) = A − (B / (T + C)), where P is in bar and T is in Kelvin) for this compound between 331.80 K and 404.53 K are: A = 4.23774, B = 1466.368, and C = -58.029.[8]

Experimental Protocols

The accurate determination of vapor pressure and boiling point relies on standardized experimental procedures. The following sections detail the methodologies commonly employed for these measurements.

Determination of Vapor Pressure: The Isoteniscope Method (ASTM D2879)

The isoteniscope method is a standard procedure for determining the vapor pressure-temperature relationship of liquids.[2][6]

Principle: The sample is introduced into the isoteniscope, and dissolved gases are removed by gentle boiling under reduced pressure. The pressure of the system is then adjusted so that the liquid levels in the U-tube of the isoteniscope are equal. At this point, the external pressure, measured by a manometer, is equal to the vapor pressure of the liquid at the given temperature.

Apparatus:

  • Isoteniscope: A glass apparatus consisting of a sample bulb connected to a small U-tube manometer.

  • Constant Temperature Bath: A bath capable of maintaining a stable temperature with a precision of ±0.1 °C.

  • Pressure Control and Measurement System: A vacuum pump, a surge tank, and a manometer (mercury or digital) for precise pressure control and measurement.

  • Thermometer: A calibrated thermometer for accurate temperature readings.

Procedure:

  • Sample Preparation: The isoteniscope bulb is filled with the this compound sample.

  • Degassing: The isoteniscope is connected to the vacuum system, and the pressure is carefully reduced to induce gentle boiling of the sample at a low temperature. This process removes dissolved air and other volatile impurities.

  • Measurement: The isoteniscope is immersed in the constant temperature bath set to the desired temperature.

  • The external pressure is adjusted by admitting small amounts of air or using the vacuum pump until the liquid levels in the U-tube of the isoteniscope are equal.

  • The temperature of the bath and the corresponding pressure from the external manometer are recorded.

  • This procedure is repeated at various temperatures to obtain a set of vapor pressure data points.

Determination of Boiling Point

Several methods can be employed to determine the boiling point of a liquid with high accuracy.

1. Ebulliometer Method: An ebulliometer is a specialized instrument designed for the precise measurement of boiling points.[5]

Principle: The liquid is heated to its boiling point in the ebulliometer. A Cottrell pump or a similar device ensures that the thermometer is bathed in a continuous stream of vapor and boiling liquid, preventing superheating and ensuring the measured temperature is the true equilibrium boiling point.

Apparatus:

  • Ebulliometer: Comprising a boiling flask, a condenser, a thermometer well, and a Cottrell pump.

  • Heat Source: An electric heating mantle.

  • Calibrated Thermometer or Temperature Probe.

Procedure:

  • The this compound sample is placed in the boiling flask of the ebulliometer.

  • A condenser is attached to prevent the loss of vapor.

  • The sample is heated gently.

  • The Cottrell pump continuously sprays the boiling liquid over the thermometer bulb.

  • The temperature is recorded when it becomes stable, which indicates the boiling point at the ambient atmospheric pressure.

  • The observed boiling point is then corrected to standard atmospheric pressure.

2. Thiele Tube Method (for small quantities): This is a convenient micro-method for determining the boiling point.

Principle: A small sample is heated in a tube along with an inverted capillary tube. As the liquid is heated, the air trapped in the capillary tube expands and escapes. When the liquid is allowed to cool, the point at which the liquid is drawn back into the capillary tube corresponds to the boiling point, as the vapor pressure inside the capillary equals the external pressure.

Apparatus:

  • Thiele Tube: A glass tube designed to allow for efficient and uniform heating of a liquid by convection.

  • Heating Oil: A high-boiling, stable liquid like mineral oil or silicone oil.

  • Small Test Tube and Capillary Tube.

  • Thermometer.

Procedure:

  • A small amount of this compound is placed in the small test tube.

  • A capillary tube, sealed at one end, is placed open-end down into the test tube.

  • The test tube is attached to a thermometer and immersed in the Thiele tube containing heating oil.

  • The side arm of the Thiele tube is gently heated.

  • Heating is continued until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

  • The heat source is removed, and the apparatus is allowed to cool slowly.

  • The temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Visualization of Physicochemical Relationships

The following diagram illustrates the fundamental relationship between increasing temperature, the corresponding rise in vapor pressure, and the eventual attainment of the boiling point for this compound.

VaporPressureBoilingPoint T1 Low Temperature T2 Medium Temperature VP1 Low Vapor Pressure T1->VP1 results in T3 High Temperature VP2 Intermediate Vapor Pressure T2->VP2 results in VP3 High Vapor Pressure T3->VP3 results in T_Boiling Boiling Point (131-132 °C) VP_Atm Atmospheric Pressure (760 mmHg) T_Boiling->VP_Atm corresponds to

Caption: Relationship between temperature and vapor pressure of this compound.

References

A Comprehensive Technical Guide to the Health and Safety of 1-Nitropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical health and safety information for the handling of 1-Nitropropane (CAS No. 108-03-2), a colorless, oily liquid utilized as a solvent and chemical intermediate. Adherence to stringent safety protocols is imperative due to its flammable nature and potential health hazards. This document summarizes key quantitative data, outlines detailed experimental methodologies for safety assessments, and visualizes critical workflows and metabolic pathways.

Core Safety & Physical Properties

This compound is a flammable liquid with a characteristic disagreeable odor.[1][2][3] Its vapors are heavier than air, posing a risk of accumulation in low-lying areas.[1][4] The following tables provide a summary of its key physical, chemical, and safety-related properties.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₃H₇NO₂[1]
Molecular Weight 89.09 g/mol [1]
Appearance Colorless oily liquid[1][2][3]
Odor Somewhat disagreeable[2][3]
Boiling Point 131.6 - 132 °C (269 - 270 °F) at 760 mmHg[2][3][4][5]
Melting Point -108 °C (-162 °F)[3][4][5]
Density 0.9934 - 0.998 g/cm³ at 20-25 °C[3][5]
Vapor Pressure 8 mmHg at 20 °C[2][3]
Vapor Density 3.06 (Air = 1)[4]
Solubility in Water 1.4 ml/100 ml (Slightly soluble)[4][5]
Refractive Index 1.4018 at 20 °C[3][5]

Table 2: Flammability and Reactivity Data

PropertyValueSource(s)
Flash Point 34 - 36 °C (93 - 96 °F) (closed cup)[3][5][6][7]
Autoignition Temperature 420 - 421 °C (788 - 789 °F)[4][8]
Lower Explosive Limit (LEL) 2.2%[4][9]
Upper Explosive Limit (UEL) 11.0%[10]
NFPA 704 Rating Health: 2, Flammability: 3, Instability: 2[9][11]
Incompatibilities Strong oxidizing agents, strong acids, strong bases, amines, metal oxides, and hydrocarbons.[2][11][12]
Hazardous Decomposition Products Toxic oxides of nitrogen (NOx) and carbon oxides upon combustion.[1][12]

Toxicological Profile

Exposure to this compound can occur via inhalation, ingestion, or skin and eye contact.[2] The primary target organs are the eyes, central nervous system, liver, and kidneys.[2] Symptoms of overexposure may include eye irritation, headache, nausea, vomiting, and diarrhea.[2][5] In animal studies, exposure has been linked to liver and kidney damage.[2][12]

Table 3: Acute Toxicity Data

TestSpeciesRouteValueSource(s)
LD50 RatOral455 mg/kg[6][13]
LD50 MouseOral800 mg/kg[7]
LDLo RabbitOral250 mg/kg[7]
LD50 RabbitDermal> 2000 mg/kg[13]
LC50 RatInhalation3100 ppm (8 hours)[7][14]
LC50 RatInhalation11.02 mg/L (1 hour)[13]
LC100 Rabbit, Guinea PigInhalation5,000 ppm (3 hours)[14]

Table 4: Occupational Exposure Limits

OrganizationLimitValueSource(s)
OSHA (PEL) 8-hr TWA25 ppm (90 mg/m³)[9][14]
NIOSH (REL) 10-hr TWA25 ppm (90 mg/m³)[9][14]
ACGIH (TLV) 8-hr TWA25 ppm (91 mg/m³)[13][14]
NIOSH (IDLH) -1000 ppm[4][9]

Experimental Protocols

The toxicological and safety data presented are derived from standardized experimental protocols. The following sections detail the methodologies for key assessments, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (LD50) Determination (OECD Test Guideline 423: Acute Toxic Class Method)

The Acute Toxic Class Method is a stepwise procedure to assess the acute oral toxicity of a substance.[2][15]

  • Principle: The method involves administering the test substance to a small group of animals in a stepwise manner. The outcome (mortality or survival) in one step determines the dosage for the next step.[2]

  • Animal Model: Healthy, young adult rats of a single sex (typically females) are used.[2]

  • Procedure:

    • Animals are fasted prior to dosing.[6]

    • The substance is administered orally by gavage in a single dose.[6]

    • A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[14]

    • A group of three animals is used for each step.[2]

    • If mortality occurs in the first group, the dose for the next group is lowered. If no mortality occurs, the dose is increased.[2]

    • Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[6]

  • Endpoint: The method allows for the classification of the substance into a toxicity category based on the observed mortality at different dose levels.[14][15] An approximate LD50 value can be determined.[14]

Acute Inhalation Toxicity (LC50) Determination (OECD Test Guideline 403)

This guideline outlines the procedure for assessing the acute toxicity of a substance via inhalation.[1][4][12]

  • Principle: Animals are exposed to the test substance, typically as a vapor, for a defined period, followed by an observation period.[4][12]

  • Animal Model: The preferred species is the rat.[4]

  • Procedure:

    • Animals are placed in a dynamic airflow inhalation exposure system.[12]

    • A precisely controlled concentration of the test substance is maintained in the air.[12]

    • The standard exposure duration is 4 hours.[12]

    • Multiple concentration levels are typically tested, with at least 10 animals per concentration.[4]

    • Following exposure, animals are observed for at least 14 days for mortality, clinical signs of toxicity, and body weight changes.[4][12]

    • A gross necropsy is performed on all animals at the end of the study.[4]

  • Endpoint: The data are used to calculate the median lethal concentration (LC50), which is the concentration expected to cause death in 50% of the test animals.[12]

Flash Point Determination (Closed-Cup Method)

The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air.[16] Closed-cup methods are commonly used for volatile liquids.[16][17]

  • Principle: The liquid is heated in a closed container, and an ignition source is periodically introduced into the vapor space above the liquid.[16]

  • Apparatus: A standardized closed-cup tester (e.g., Pensky-Martens or Tag) is used.[18][19]

  • Procedure:

    • The sample is placed in the test cup to a specified level.[16][18]

    • The cup is sealed with a lid containing a thermometer, a stirrer, and an opening for the ignition source.[16]

    • The sample is heated at a slow, constant rate while being stirred.[16][18]

    • At regular temperature intervals, the ignition source is applied to the vapor space.[16][18]

  • Endpoint: The flash point is the lowest temperature at which a flash is observed upon application of the ignition source.[16]

Mandatory Visualizations

The following diagrams, created using the DOT language, visualize a typical experimental workflow for determining acute oral toxicity and the proposed metabolic pathway of this compound.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Dosing cluster_2 Phase 3: Observation (14 Days) cluster_3 Phase 4: Decision & Next Steps A Select healthy, young adult rats (single sex) B Acclimate animals to laboratory conditions A->B C Fast animals overnight prior to dosing B->C D Prepare this compound formulation at starting dose level (e.g., 300 mg/kg) C->D E Administer single oral dose by gavage to 3 rats D->E F Monitor for clinical signs of toxicity E->F G Record body weight changes E->G H Record mortality E->H I Mortality observed? F->I G->I H->I J Decrease dose for next group of 3 rats I->J Yes K Increase dose for next group of 3 rats I->K No L Determine toxicity classification and approximate LD50 I->L Endpoint Reached J->D K->D

Caption: Workflow for Acute Oral Toxicity Testing (OECD 423).

G A This compound B Metabolic Activation (Liver) A->B C Cytochrome P450 Enzymes B->C D Alkane Nitronate Tautomer B->D Tautomerization E Reactive Intermediates B->E Oxidative Metabolism G Detoxification & Excretion B->G D->E Decomposition F Cellular Damage (e.g., Liver, Kidneys) E->F

Caption: Proposed Metabolic Pathway and Toxicity of this compound.

Handling and Safety Recommendations

Engineering Controls:

  • Handle this compound in a well-ventilated area, preferably in a chemical fume hood.[20]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[10][13]

  • All equipment used when handling the product must be grounded to prevent static discharge.[1][11]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[10][20]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile or neoprene) and a flame-retardant lab coat.[8][20] Inspect gloves for any perforations before use.[20]

  • Respiratory Protection: If exposure limits are exceeded or if working in a poorly ventilated area, use a NIOSH-approved respirator with organic vapor cartridges.[2][20] For concentrations up to 250 ppm, a supplied-air respirator is recommended.[2]

Storage:

  • Store in a cool, dry, well-ventilated area away from heat, sparks, open flames, and other ignition sources.[10][20]

  • Keep containers tightly closed.[13]

  • Store separately from incompatible materials such as strong oxidizers, strong bases, and amines.[8][11]

Spill and Emergency Procedures:

  • In case of a spill, eliminate all ignition sources.[1][11]

  • Evacuate personnel from the area.[11]

  • Absorb the spill with a non-combustible material like dry sand or earth and place it in a sealed container for disposal.[4][11]

  • Do not wash spills into the sewer system.[11]

  • For fires, use dry chemical, CO2, water spray, or alcohol-resistant foam.[4][6] Containers may explode in the heat of a fire.[4][6]

This guide is intended to provide comprehensive health and safety information for the handling of this compound. It is not a substitute for a thorough risk assessment and adherence to all applicable local, state, and federal regulations. Always consult the Safety Data Sheet (SDS) before handling any chemical.

References

Methodological & Application

Application Notes and Protocols for 1-Nitropropane as a Solvent in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitropropane (CH₃CH₂CH₂NO₂) is a polar aprotic solvent with a moderate boiling point and dielectric constant, making it a suitable medium for a variety of organic reactions.[1][2] Its distinct properties, particularly its ability to dissolve a wide range of organic compounds, offer advantages in specific synthetic applications.[2] This document provides detailed application notes and protocols for the use of this compound as a solvent in organic synthesis, with a focus on its role in influencing reaction outcomes.

Physical and Chemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective and safe use as a solvent. Key properties are summarized in the table below.

PropertyValueReferences
Molecular FormulaC₃H₇NO₂[1]
Molecular Weight89.09 g/mol [1]
AppearanceColorless liquid[1]
OdorDisagreeable[1]
Density0.998 g/cm³ at 20 °C[1]
Boiling Point132 °C[1]
Melting Point-108 °C[1]
Flash Point35 °C[1]
Solubility in Water1.4 g/100 mL at 20 °C[1]
Dielectric Constant~25[3]
Acidity (pKa)~17[1]

Applications in Organic Synthesis

This compound's primary utility as a solvent in organic synthesis stems from its polarity and its inertness under certain reaction conditions. It is particularly noteworthy for its application in Friedel-Crafts reactions, where solvent polarity can significantly influence product distribution.

Friedel-Crafts Acylation

In Friedel-Crafts acylation reactions, the polarity of the solvent can play a crucial role in determining the regioselectivity of the substitution on polycyclic aromatic hydrocarbons like naphthalene.[3] The use of a polar aprotic solvent such as a nitroalkane can favor the formation of the thermodynamically more stable isomer.[3] For the acetylation of naphthalene, using a polar solvent like this compound can promote the formation of the 2-acetylnaphthalene over the kinetically favored 1-acetylnaphthalene.[3] This is because the polar solvent can help to solvate the intermediate carbocation, allowing for equilibrium to be established and favoring the more stable product.[3]

Experimental Protocols

Protocol 1: Friedel-Crafts Acetylation of Naphthalene using this compound as a Solvent

This protocol describes a method for the Friedel-Crafts acetylation of naphthalene to selectively synthesize 2-acetylnaphthalene by utilizing this compound as a polar aprotic solvent.

Materials:

  • Naphthalene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • This compound (anhydrous)

  • Hydrochloric acid (concentrated)

  • Dichloromethane (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a drying tube (filled with calcium chloride)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (1.1 equivalents).

  • Solvent and Reagent Addition: To the flask, add anhydrous this compound (sufficient volume to ensure stirring). Cool the mixture to 0 °C in an ice bath. Slowly add acetyl chloride (1.0 equivalent) to the stirred suspension via the dropping funnel.

  • Naphthalene Addition: After the addition of acetyl chloride is complete, add a solution of naphthalene (1.0 equivalent) in anhydrous this compound dropwise from the dropping funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to a gentle reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Washing: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2-acetylnaphthalene.

Quantitative Data (Expected):

ReactantMolar RatioProductExpected Yield
Naphthalene1.02-Acetylnaphthalene>80% (isomer ratio)
Acetyl Chloride1.0
Aluminum Chloride1.1

Note: The yield is highly dependent on reaction conditions and purity of reagents. The key outcome of using this compound is the high selectivity for the 2-substituted product.

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated fume hood.[1] It is harmful if inhaled or absorbed through the skin. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. In case of fire, use a dry chemical, CO₂, or alcohol-resistant foam extinguisher.

Diagrams

Friedel_Crafts_Acylation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_reagents Prepare Anhydrous Reagents (Naphthalene, AlCl3, Acetyl Chloride) prep_solvent Dry this compound setup Assemble Dry Glassware (3-neck flask, condenser, dropping funnel) prep_solvent->setup add_alcl3 Add AlCl3 to this compound setup->add_alcl3 cool Cool to 0 °C add_alcl3->cool add_acyl Add Acetyl Chloride cool->add_acyl add_naph Add Naphthalene Solution add_acyl->add_naph reflux Reflux for 2-4 hours add_naph->reflux quench Quench with HCl/Ice reflux->quench extract Extract with Dichloromethane quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography/ Recrystallization dry->purify product product purify->product Obtain Pure 2-Acetylnaphthalene

Caption: Experimental workflow for the Friedel-Crafts acylation of naphthalene using this compound as a solvent.

Solvent_Effect_Logic cluster_pathways Reaction Pathways cluster_solvents Solvent Choice kinetic Kinetic Control (Less Stable Product) thermodynamic Thermodynamic Control (More Stable Product) explanation Polar solvents like this compound stabilize the acylnaphthalene-AlCl3 complex in solution, allowing for equilibration to the more stable thermodynamic product. thermodynamic->explanation nonpolar Nonpolar Solvent (e.g., CS2, Dichloromethane) nonpolar->kinetic Favors polar Polar Aprotic Solvent (e.g., this compound, Nitrobenzene) polar->thermodynamic Favors

Caption: Logical relationship between solvent polarity and product formation in the Friedel-Crafts acylation of naphthalene.

References

Application Notes and Protocols for 1-Nitropropane in Henry (Nitroaldol) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Henry (nitroaldol) reaction is a powerful and versatile carbon-carbon bond-forming reaction in organic synthesis. It involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, yielding a β-nitro alcohol. These products are highly valuable synthetic intermediates, readily converted into other important functional groups such as β-amino alcohols, α-nitro ketones, and nitroalkenes, which are key structural motifs in many pharmaceuticals and biologically active compounds.

1-Nitropropane serves as a valuable C3 building block in the Henry reaction, allowing for the introduction of a propyl group with a nitro functionality. Its use, particularly in asymmetric synthesis, has been a subject of significant research, leading to the development of various catalytic systems that provide high yields and stereocontrol. This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound as a reagent in Henry reactions.

Reaction Mechanism and Stereochemistry

The Henry reaction is a reversible process that proceeds through the following steps:

  • Deprotonation: A base abstracts an acidic α-proton from this compound to form a resonance-stabilized nitronate anion.

  • Nucleophilic Addition: The nucleophilic carbon of the nitronate anion attacks the electrophilic carbonyl carbon of the aldehyde or ketone.

  • Protonation: The resulting β-nitro alkoxide is protonated to yield the final β-nitro alcohol product.

The reaction between an aldehyde and this compound creates two new stereocenters, leading to the possibility of four stereoisomers (two pairs of enantiomers). The control of both diastereoselectivity (syn vs. anti) and enantioselectivity is a key challenge and a major focus of catalyst development.

Catalytic Systems

A variety of catalytic systems have been developed to control the stereochemical outcome of the Henry reaction with this compound. These can be broadly categorized as metal-based catalysts and organocatalysts.

Metal-Based Catalysts: Transition metal complexes, particularly those of copper, are widely used. These catalysts are typically formed by coordinating the metal ion with a chiral ligand. The chiral ligand creates a specific steric and electronic environment around the metal center, which directs the stereochemical course of the reaction.

Organocatalysts: These are small, chiral organic molecules that can catalyze the reaction without a metal center. Chiral guanidines and thioureas are prominent examples of organocatalysts used in the asymmetric Henry reaction with this compound.

Data Presentation

The following tables summarize representative quantitative data for the Henry reaction of this compound with various aldehydes under different catalytic conditions.

Table 1: Asymmetric Henry Reaction of this compound with Aromatic Aldehydes using a Chiral Copper Catalyst

AldehydeCatalyst/LigandBaseSolventTime (h)Temp (°C)Yield (%)dr (syn:anti)ee (%) (syn)
BenzaldehydeCu(OAc)₂ / Chiral Diamine-Toluene24259592:895
4-NitrobenzaldehydeCu(OTf)₂ / Bis(oxazoline)-THF48-20918:9297 (anti)
2-NaphthaldehydeCu(I) / Chiral N,N'-DioxideEt₃NCH₂Cl₂360881:1092 (anti)
4-ChlorobenzaldehydeCu(OAc)₂ / Chiral Diamine-Toluene24259290:1094

Note: This table is illustrative and compiles data from various sources. Direct comparison may not be possible due to variations in experimental conditions.

Table 2: Influence of Solvent on the Diastereoselectivity of the Uncatalyzed Henry Reaction of this compound with Benzaldehyde

SolventYield (%)dr (syn:anti)
WaterModerate3:1
DMSOModerate3:1
MethanolGood2.5:1
THFGood2:1

Data suggests that polar, protic solvents can favor the formation of the syn diastereomer in the uncatalyzed reaction.[1]

Experimental Protocols

Protocol 1: General Procedure for the Asymmetric Henry Reaction of this compound with an Aromatic Aldehyde using a Copper(II)-Diamine Catalyst

This protocol is a general guideline and may require optimization for specific substrates and catalyst systems.

Materials:

  • Copper(II) acetate (Cu(OAc)₂)

  • Chiral diamine ligand

  • This compound

  • Aromatic aldehyde

  • Anhydrous toluene

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Catalyst Formation: In a dry reaction vial under an inert atmosphere (e.g., argon or nitrogen), dissolve Cu(OAc)₂ (0.05 mmol, 5 mol%) and the chiral diamine ligand (0.055 mmol, 5.5 mol%) in anhydrous toluene (1.0 mL). Stir the mixture at room temperature for 1 hour.

  • Reaction Setup: To the catalyst solution, add the aromatic aldehyde (1.0 mmol).

  • Addition of this compound: Add this compound (1.5 mmol) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature (or the desired temperature) and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (typically 24-48 hours), quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio by ¹H NMR analysis of the crude product and the enantiomeric excess by chiral HPLC analysis.

Mandatory Visualizations

Henry_Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Protonation This compound This compound Nitronate_Anion Nitronate Anion (Resonance Stabilized) This compound->Nitronate_Anion + Base Base Base Beta_Nitro_Alkoxide β-Nitro Alkoxide Nitronate_Anion->Beta_Nitro_Alkoxide + Aldehyde Aldehyde Aldehyde Beta_Nitro_Alcohol β-Nitro Alcohol Beta_Nitro_Alkoxide->Beta_Nitro_Alcohol + H+ Proton_Source H+

Caption: General mechanism of the base-catalyzed Henry reaction.

Experimental_Workflow Start Start Catalyst_Prep Catalyst Preparation (e.g., Cu(OAc)₂ + Chiral Ligand) Start->Catalyst_Prep Reaction_Setup Reaction Setup (Add Aldehyde) Catalyst_Prep->Reaction_Setup Reagent_Addition Addition of this compound Reaction_Setup->Reagent_Addition Reaction_Monitoring Reaction Monitoring (TLC) Reagent_Addition->Reaction_Monitoring Workup Aqueous Work-up (Quenching, Extraction) Reaction_Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for an asymmetric Henry reaction.

References

Application Notes and Protocols for the Analytical Detection of 1-Nitropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of 1-Nitropropane. The methods described herein are essential for quality control, impurity profiling, environmental monitoring, and stability testing in various research and development settings. The primary analytical techniques covered are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and UV-Visible Spectrophotometry.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a highly versatile and robust method for the analysis of volatile compounds like this compound.[1] The following protocol is based on established methods, such as OSHA Method 46, which is designed for the analysis of this compound in air samples.[1][2][3]

Experimental Protocol

a. Sample Preparation (Air Samples)

  • Sample Collection : Draw a known volume of air through a solid sorbent tube, such as an XAD-4 tube (80/40 mg). A recommended air volume is 4 liters, collected at a flow rate of 0.1 L/min.[2][3]

  • Desorption : After collection, desorb the this compound from the sorbent with 1 mL of carbon disulfide.[2]

  • Storage : Store samples under refrigeration until analysis to minimize migration and degradation.[2]

b. Instrumentation

A gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector is required.[4]

c. Chromatographic Conditions

ParameterValue
Column Capillary column suitable for volatile compounds (e.g., DB-1, 30 m x 0.32 mm ID, 0.25 µm film thickness)
Injector Temperature 250 °C[4]
Detector Temperature 300 °C[4]
Oven Temperature Program Initial temperature: 45 °C (hold for 3 min), ramp at 10 °C/min to 325 °C[4]
Carrier Gas Helium or Hydrogen, high purity, at a flow rate of 1.0 mL/min[4]
Makeup Gas Nitrogen, high purity[4]
Injection Volume 1 µL[4]

d. Calibration and Quantification

  • Standard Preparation : Prepare a series of calibration standards of this compound in the desorption solvent (carbon disulfide) covering the expected concentration range of the samples.

  • Calibration Curve : Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis : Inject the prepared samples and determine the concentration of this compound from the calibration curve using the measured peak area.

Quantitative Data Summary
ParameterValueReference
Reliable Quantitation Limit 25 ppb (91 µg/m³)[2]
Detection Limit 25 ppb (91 µg/m³)[1]
Average Desorption Efficiency 95.4%[2]

Experimental Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing SampleCollection Air Sample Collection (XAD-4 Tube) Desorption Desorption with Carbon Disulfide SampleCollection->Desorption Injection Inject 1 µL Sample Desorption->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Detection Flame Ionization Detection (FID) Separation->Detection PeakIntegration Peak Integration Detection->PeakIntegration Quantification Quantification via Calibration Curve PeakIntegration->Quantification

Caption: Workflow for the GC-FID analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a suitable method for the analysis of this compound, especially in liquid matrices or for non-volatile samples.[1] The following protocol is adapted from established methods for structurally similar nitroaromatic compounds.[4][5]

Experimental Protocol

a. Sample Preparation

  • Solid Samples : Accurately weigh a known amount of the sample and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution.[5]

  • Liquid Samples : Dilute the liquid sample with the mobile phase to a concentration within the calibration range.

  • Filtration : Filter all solutions through a 0.45 µm syringe filter before injection to remove particulate matter.[4]

b. Instrumentation

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.[6]

c. Chromatographic Conditions

ParameterValue
Column C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[5]
Mobile Phase Acetonitrile and water (e.g., 60:40 v/v), adjusted to pH 3.0 with phosphoric acid[5]
Flow Rate 1.0 mL/min[5]
Column Temperature 30 °C[5]
Injection Volume 10 µL[5]
UV Detection Wavelength 254 nm (or an optimal wavelength determined by a UV scan of the analyte)[1][5]

d. Calibration and Quantification

  • Standard Preparation : Prepare a series of calibration standards of this compound in the mobile phase, covering the expected concentration range of the samples.[5]

  • Calibration Curve : Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.[5]

  • Sample Analysis : Inject the prepared samples and determine the concentration of this compound from the calibration curve using the measured peak area.[5]

Quantitative Data Summary

While specific performance data for this compound is not extensively published, the following are typical performance characteristics for HPLC-UV analysis of similar nitroaromatic compounds.

ParameterExpected Value
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Dissolution Dissolve/Dilute Sample Filtration Filter through 0.45 µm Syringe Filter Dissolution->Filtration Injection Inject 10 µL Sample Filtration->Injection Separation Reversed-Phase Separation (C18 Column) Injection->Separation Detection UV Detection (e.g., 254 nm) Separation->Detection PeakIntegration Peak Integration Detection->PeakIntegration Quantification Quantification via Calibration Curve PeakIntegration->Quantification

Caption: Workflow for the HPLC-UV analysis of this compound.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry offers a simpler and more rapid method for the quantification of this compound in solution, although it is less specific than chromatographic methods.[5]

Experimental Protocol

a. Sample Preparation

  • Solvent Selection : Choose a suitable solvent that does not absorb in the analytical wavelength range (e.g., ethanol or methanol).[5]

  • Stock Solution : Prepare a stock solution of the this compound standard in the chosen solvent.[5]

  • Working Standards : Prepare a series of standard solutions by diluting the stock solution.[5]

  • Sample Solution : Dissolve a known quantity of the sample in the solvent and dilute if necessary to fall within the calibration range.[5]

b. Instrumentation

A double-beam UV-Visible spectrophotometer and quartz cuvettes (1 cm path length) are required.[5]

c. Measurement Procedure

  • Wavelength of Maximum Absorbance (λmax) : Scan the UV-Vis spectrum of a standard solution from 200 to 400 nm to determine the λmax.[5]

  • Blanking : Use the solvent as a blank to zero the instrument at the determined λmax.[5]

  • Absorbance Measurement : Measure the absorbance of each standard solution and the sample solution at the λmax.[5]

d. Calibration and Quantification

  • Calibration Curve : Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.[5]

  • Quantification : Determine the concentration of this compound in the sample solution from its absorbance using the calibration curve.[5]

Experimental Workflow

UVVis_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing StandardPrep Prepare Standard Solutions MeasureAbsorbance Measure Absorbance of Standards and Sample StandardPrep->MeasureAbsorbance SamplePrep Prepare Sample Solution SamplePrep->MeasureAbsorbance DetermineLambdaMax Determine λmax DetermineLambdaMax->MeasureAbsorbance CalibrationCurve Construct Calibration Curve MeasureAbsorbance->CalibrationCurve Quantification Quantify Sample Concentration CalibrationCurve->Quantification

Caption: Workflow for the UV-Vis spectrophotometric analysis of this compound.

References

Application Notes and Protocols: 1-Nitropropane as a Precursor for Amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Nitropropane is a valuable and versatile chemical intermediate, primarily utilized as a precursor for the synthesis of various organic compounds, including propylamine.[1][2] The nitro functional group is readily transformed into a primary amine through various reductive methods, making this compound a key building block in the synthesis of pharmaceuticals and other fine chemicals.[3] This document provides detailed application notes and experimental protocols for the synthesis of amines from this compound.

Core Reaction: Reduction of this compound to Propylamine

The fundamental transformation involves the reduction of the nitro group (-NO₂) to a primary amine group (-NH₂). This conversion can be accomplished through several synthetic routes, each with its own advantages in terms of yield, selectivity, and scalability.[4]

Key Synthesis Pathways

The reduction of this compound to propylamine can be achieved via several methods, including catalytic hydrogenation, metal-acid reductions, and reduction with metal hydrides.[5][6]

G cluster_reagents Reducing Agents This compound This compound Reduction Reduction This compound->Reduction Propylamine Propylamine Reduction->Propylamine Catalytic Hydrogenation\n(H₂, Pd/C or Raney Ni) Catalytic Hydrogenation (H₂, Pd/C or Raney Ni) Catalytic Hydrogenation\n(H₂, Pd/C or Raney Ni)->Reduction Metal-Acid Systems\n(Fe/HCl or SnCl₂/HCl) Metal-Acid Systems (Fe/HCl or SnCl₂/HCl) Metal-Acid Systems\n(Fe/HCl or SnCl₂/HCl)->Reduction Metal Hydrides\n(LiAlH₄) Metal Hydrides (LiAlH₄) Metal Hydrides\n(LiAlH₄)->Reduction

Caption: Reduction pathways of this compound to propylamine.

Data Presentation: Comparison of Reduction Methods

The choice of reduction method often depends on the desired scale, available equipment, and the presence of other functional groups in the substrate. The following table summarizes common methods for the reduction of this compound.

MethodReagents/CatalystSolventTemperaturePressureTypical Yield (%)Notes
Catalytic HydrogenationH₂, 10% Pd/CEthanolRoom Temperature50 psi>90High efficiency and clean reaction; suitable for a wide range of functional groups.[7][8]
Catalytic HydrogenationH₂, Raney NickelMethanol50 °C100 psi85-90Effective, but requires careful handling of the pyrophoric catalyst.[7][8]
Metal-Acid ReductionIron (Fe) powder, HClEthanol/WaterRefluxAtmospheric75-85Cost-effective and scalable method.[7][9]
Metal-Acid ReductionTin(II) Chloride (SnCl₂)EthanolRefluxAtmospheric70-90A mild method suitable for substrates with other reducible groups.[3][10]
Metal Hydride ReductionLithium Aluminum Hydride (LiAlH₄)Dry THF or Ether0 °C to RefluxAtmosphericVariablePowerful reducing agent for aliphatic nitro compounds; highly reactive with water.[8]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes the reduction of this compound using hydrogen gas and a palladium catalyst, a method known for its high efficiency and clean reaction profile.[7][8]

Materials and Reagents:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol

  • Hydrogen gas

  • Nitrogen gas

  • Celite®

Equipment:

  • Parr hydrogenation apparatus or a similar high-pressure reactor

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a suitable high-pressure reaction vessel, dissolve this compound (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Seal the reaction vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with additional ethanol.

  • Concentrate the filtrate under reduced pressure to obtain crude propylamine.

  • The crude product can be purified by distillation if necessary.

Safety Precautions:

  • Palladium on carbon is flammable; handle with care.

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. Perform the reaction in a well-ventilated fume hood.

  • Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 2: Metal-Acid Reduction using Iron and Hydrochloric Acid

This method provides a cost-effective and scalable alternative to catalytic hydrogenation for the synthesis of propylamine.[7]

Materials and Reagents:

  • This compound

  • Iron (Fe) powder

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Water

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, add this compound (1.0 eq), ethanol, and water.

  • Add iron powder (5-10 eq) to the mixture.

  • Heat the mixture to reflux and add a catalytic amount of concentrated HCl dropwise.

  • Continue refluxing for 8-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the iron residues.

  • Basify the filtrate with a NaOH solution to a pH > 10.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic solution under reduced pressure to yield crude propylamine.

  • Purify the product by distillation.

Safety Precautions:

  • Handle concentrated HCl with care in a fume hood.

  • The reaction can be exothermic; control the addition of HCl.

  • Wear appropriate PPE.

Protocol 3: Reduction with Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a potent reducing agent for converting aliphatic nitro compounds to amines.[4][8] This reaction must be carried out under anhydrous conditions.

Materials and Reagents:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Water

  • 15% Sodium hydroxide solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas

Equipment:

  • Dry, two-neck round-bottom flask with a dropping funnel and condenser

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

Procedure:

  • To a dry two-neck flask under an inert atmosphere (nitrogen or argon), add a suspension of LiAlH₄ (1.2-1.5 eq) in anhydrous diethyl ether or THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 2-4 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Cool the reaction mixture back to 0 °C and quench it carefully by the sequential dropwise addition of:

    • Water (x mL, where x = grams of LiAlH₄ used)

    • 15% NaOH solution (x mL)

    • Water (3x mL)

  • Stir the resulting mixture vigorously until a granular precipitate forms.

  • Filter the solid and wash it thoroughly with diethyl ether or THF.

  • Dry the combined filtrate over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain propylamine.

  • Purify by distillation.

Safety Precautions:

  • LiAlH₄ reacts violently with water and protic solvents. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere.[11]

  • The quenching process is highly exothermic and liberates hydrogen gas. Perform it slowly and with extreme caution in a fume hood.[11]

  • Wear appropriate PPE, including a face shield.

Experimental Workflow Visualization

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve this compound Dissolve this compound Add Reducing Agent/Catalyst Add Reducing Agent/Catalyst Dissolve this compound->Add Reducing Agent/Catalyst Set Reaction Conditions\n(Temp, Pressure, Atmosphere) Set Reaction Conditions (Temp, Pressure, Atmosphere) Add Reducing Agent/Catalyst->Set Reaction Conditions\n(Temp, Pressure, Atmosphere) Stir/Reflux Stir/Reflux Set Reaction Conditions\n(Temp, Pressure, Atmosphere)->Stir/Reflux Monitor Progress (TLC/GC-MS) Monitor Progress (TLC/GC-MS) Stir/Reflux->Monitor Progress (TLC/GC-MS) Quench Reaction / Filter Catalyst Quench Reaction / Filter Catalyst Monitor Progress (TLC/GC-MS)->Quench Reaction / Filter Catalyst Extraction Extraction Quench Reaction / Filter Catalyst->Extraction Drying & Solvent Removal Drying & Solvent Removal Extraction->Drying & Solvent Removal Purification (e.g., Distillation) Purification (e.g., Distillation) Drying & Solvent Removal->Purification (e.g., Distillation) Characterization Characterization Purification (e.g., Distillation)->Characterization

Caption: General experimental workflow for amine synthesis.

Applications in Drug Development:

Primary amines are a crucial functional group in a vast array of pharmacologically active molecules. They can act as hydrogen bond donors and acceptors, and can be protonated at physiological pH, which is often essential for binding to biological targets and for solubility. This compound serves as a readily available and cost-effective starting material for introducing the propyl-amine moiety into more complex molecules during the drug discovery and development process.[1]

References

Protocols for the safe handling and disposal of 1-Nitropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitropropane (CH₃CH₂CH₂NO₂) is a colorless, oily liquid with a characteristic odor that finds application as a solvent and a chemical intermediate in various industrial and research settings.[1][2][3] Due to its flammable and toxic nature, strict adherence to safety protocols during its handling and disposal is imperative to mitigate risks of exposure and environmental contamination.[3][4][5] These application notes provide comprehensive guidelines for the safe management of this compound in a laboratory environment.

Quantitative Data Summary

A clear understanding of the physicochemical properties and safety thresholds of this compound is fundamental to its safe handling. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₃H₇NO₂[3][4]
Molecular Weight89.09 g/mol [3]
AppearanceColorless liquid[4]
OdorCharacteristic, mild, fruity[1]
Boiling Point131-132 °C (268-270 °F)[3]
Melting Point-108 °C (-162 °F)[3]
Flash Point34 °C (93 °F) (closed cup)[3]
Autoignition Temperature420 °C (788 °F)[6]
Density0.998 g/cm³ at 20°C[3]
Vapor Pressure10 mmHg at 20°C[3]
Vapor Density3.06 (Air = 1)
Solubility in Water1.4 g/100 mL
Lower Explosive Limit (LEL)2.2%[6][7]
Upper Explosive Limit (UEL)11.0%[6]

Table 2: Occupational Exposure Limits and Toxicity

ParameterValueAgency/Reference
TLV-TWA (ACGIH)25 ppm (91 mg/m³)
OSHA PEL-TWA25 ppm (90 mg/m³)[1][6]
NIOSH REL-TWA25 ppm (90 mg/m³)[1][6]
IDLH1000 ppm[6][7]
LD50 Oral (rat)250 - 455 mg/kg[3][8][9]
LD50 Dermal (rabbit)>2000 mg/kg[9]
LC50 Inhalation (rat)11.02 mg/L (1 h)[9]

Experimental Protocols

Protocol for Safe Handling and Storage of this compound

Objective: To outline the necessary precautions and procedures for the safe handling and storage of this compound to minimize exposure and prevent accidents.

Materials:

  • This compound

  • Chemical safety goggles or face shield[4][6]

  • Chemical-resistant gloves (Butyl rubber, Polyvinyl Alcohol recommended)[1][4]

  • Flame-retardant lab coat[10]

  • Certified chemical fume hood

  • Explosion-proof electrical equipment[4]

  • Grounding straps for container transfer[6][7]

  • Sealable, properly labeled containers for storage

  • Fire extinguisher (powder, AFFF, foam, carbon dioxide)[4]

Procedure:

  • Pre-Handling:

    • Ensure a certified chemical fume hood is operational.

    • Don appropriate Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, and a flame-retardant lab coat.[4][10]

    • Locate the nearest emergency shower, eyewash station, and fire extinguisher.

    • Eliminate all potential ignition sources from the work area, including open flames, sparks, and hot surfaces.[4][7]

  • Handling:

    • Conduct all work involving this compound within a certified chemical fume hood.

    • Use explosion-proof electrical equipment for any operations requiring it.[4]

    • When transferring this compound, ground and bond containers to prevent static discharge.[6][7]

    • Avoid inhalation of vapors and direct contact with skin and eyes.[3]

    • Keep containers tightly closed when not in use.[6]

  • Storage:

    • Store this compound in a cool, dry, well-ventilated, fireproof area.[4][11]

    • Separate from incompatible materials such as strong oxidants, strong bases, strong acids, and amines.[4][6]

    • Ensure storage containers are properly labeled with the chemical name and associated hazards.

    • Store in a locked cabinet or area to restrict unauthorized access.[6]

Protocol for Small-Scale Spill (<100 mL) Cleanup of this compound

Objective: To provide a safe and effective procedure for cleaning up small spills of this compound.

Materials:

  • Appropriate PPE (as listed in Protocol 3.1)

  • Inert absorbent material (e.g., sand, vermiculite, dry earth)[1][4]

  • Non-sparking tools (e.g., plastic scoop)[1][7]

  • Sealable, labeled hazardous waste container[1]

Procedure:

  • Immediate Response:

    • Evacuate non-essential personnel from the immediate spill area.

    • If safe to do so, eliminate all ignition sources.[7]

    • Increase ventilation in the area, preferably by using the chemical fume hood.

  • Spill Containment and Cleanup:

    • Wearing appropriate PPE, contain the spill by surrounding it with an inert absorbent material.

    • Carefully apply the absorbent material to the spill, working from the outside in.

    • Once the liquid is fully absorbed, use non-sparking tools to collect the contaminated material.[1][7]

    • Place the collected material into a sealable, properly labeled hazardous waste container.[1]

  • Decontamination:

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water.

    • Place all contaminated cleaning materials into the hazardous waste container.

    • Remove and decontaminate or dispose of PPE as hazardous waste.

    • Wash hands and any exposed skin thoroughly with soap and water.

Protocol for Disposal of this compound Waste

Objective: To outline the correct procedure for the disposal of this compound waste in accordance with regulatory requirements.

Materials:

  • Sealable, labeled hazardous waste container[1]

  • Waste manifest forms (as required by your institution)

Procedure:

  • Waste Collection:

    • Collect all this compound waste, including unused product and contaminated materials, in a designated hazardous waste container.[10]

    • The container must be compatible with this compound and have a secure, tight-fitting lid.[10]

  • Waste Labeling:

    • Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and all associated hazard warnings (e.g., Flammable, Toxic).[10]

  • Waste Storage:

    • Store the hazardous waste container in a designated satellite accumulation area.

    • This area should be away from general laboratory traffic and incompatible materials.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

    • Complete all necessary waste manifest forms as required.

    • DO NOT dispose of this compound down the drain or in general trash.[1][11]

Visualized Workflows

The following diagrams illustrate the key decision-making and procedural workflows for the safe handling and disposal of this compound.

SafeHandlingWorkflow start_end start_end process process decision decision precaution precaution start Start: Handling this compound ppe Don Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood ignition_sources Eliminate Ignition Sources: - No Open Flames - No Sparks fume_hood->ignition_sources transfer Transferring Liquid? ignition_sources->transfer grounding Ground and Bond Containers transfer->grounding Yes storage Store Properly: - Cool, Dry, Ventilated - Away from Incompatibles transfer->storage No grounding->storage end Procedure Complete storage->end

Caption: Workflow for the safe handling of this compound.

DisposalDecisionWorkflow start_end start_end process process decision decision action action prohibited prohibited start Start: this compound Waste Generated is_contaminated Is material contaminated with this compound? start->is_contaminated collect_waste Collect in a Designated Hazardous Waste Container is_contaminated->collect_waste Yes general_waste Dispose as General Waste is_contaminated->general_waste No label_waste Label Container: - 'Hazardous Waste' - 'this compound' - Hazard Symbols collect_waste->label_waste no_drain DO NOT Dispose Down the Drain collect_waste->no_drain no_trash DO NOT Dispose in General Trash collect_waste->no_trash store_waste Store in Satellite Accumulation Area label_waste->store_waste contact_ehs Contact EHS for Disposal store_waste->contact_ehs end Disposal Complete contact_ehs->end

Caption: Decision workflow for the disposal of this compound waste.

References

Application Notes and Protocols for the Gas Chromatography Analysis of 1-Nitropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 1-Nitropropane using gas chromatography (GC). The methods outlined are applicable for various matrices and are intended to guide researchers, scientists, and drug development professionals in establishing robust analytical procedures. The protocols include methodologies for both Flame Ionization Detection (FID) and Mass Spectrometry (MS), catering to different analytical needs from routine quantification to confirmatory analysis.

Introduction

This compound (C₃H₇NO₂) is a solvent used in various industrial applications and can be a subject of interest in environmental monitoring and as a potential impurity in pharmaceutical manufacturing. Accurate and reliable quantification of this compound is crucial for quality control, safety assessment, and regulatory compliance. Gas chromatography is a powerful and versatile technique for the separation and analysis of volatile compounds like this compound. This application note details two common GC-based methods: GC-FID for robust quantification and GC-MS for high selectivity and structural confirmation.

Data Presentation: Quantitative Performance

The following tables summarize the typical quantitative performance characteristics for the GC-FID and GC-MS analysis of this compound. It is important to note that the data for the capillary column methods are based on the analysis of structurally similar nitroalkane and nitroaromatic compounds and should be experimentally verified for this compound.[1]

Table 1: GC-FID Method Performance

ParameterPacked Column (OSHA Method 46)Capillary Column (Estimated)
Limit of Detection (LOD) 0.4 ng per sample0.02 mg/mL
Limit of Quantitation (LOQ) Not Specified0.06 mg/mL
Linearity (R²) Not Specified≥ 0.999
Precision (%RSD) Not Specified< 5%
Accuracy (% Recovery) 95.4% (desorption efficiency)95 - 105%

Table 2: GC-MS Method Performance (Estimated)

ParameterValue
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantitation (LOQ) 0.15 ng/mL
Linearity (R²) > 0.998
Precision (%RSD) < 10%
Accuracy (% Recovery) 90 - 110%

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate and reproducible GC analysis. The choice of method depends on the sample matrix.

Protocol 1: Liquid-Liquid Extraction (LLE) for Aqueous and Liquid Samples

This protocol is suitable for extracting this compound from aqueous solutions or other liquid matrices.

  • Sample Preparation: Transfer a known volume (e.g., 10 mL) of the liquid sample into a separatory funnel.

  • Extraction: Add a suitable extraction solvent (e.g., 10 mL of dichloromethane or diethyl ether).

  • Mixing: Shake the funnel vigorously for 1-2 minutes, venting periodically to release pressure.

  • Phase Separation: Allow the layers to separate.

  • Collection: Collect the organic layer (bottom layer for dichloromethane).

  • Drying: Dry the organic extract by passing it through a small column containing anhydrous sodium sulfate.

  • Concentration (Optional): If necessary, concentrate the extract to a smaller volume under a gentle stream of nitrogen.

  • Final Sample: Transfer the final extract to a GC vial for analysis.

Protocol 2: Desorption from Solid Sorbent (for Air Samples - based on OSHA Method 46)

This protocol is for the analysis of this compound collected from air on XAD-4 sorbent tubes.

  • Sample Collection: Collect air samples by drawing a known volume of air through an XAD-4 sorbent tube.

  • Sample Preparation: Break the ends of the sorbent tube and transfer the front and back sorbent sections to separate 2-mL vials.

  • Desorption: Add 1.0 mL of carbon disulfide to each vial.

  • Agitation: Cap the vials and shake them for 30 minutes to ensure complete desorption.

  • Final Sample: Transfer the supernatant to a GC vial for analysis.

GC-FID Analysis (Adapted from OSHA Method 46)

This method is suitable for the routine quantification of this compound.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: 10-ft x 1/8-in stainless steel column packed with 20% SP-2100 and 0.1% CW1500 on 100/120 Supelcoport (or a modern equivalent capillary column, e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Nitrogen or Helium, at a flow rate appropriate for the column.

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 4 minutes.

    • Ramp: Increase to 150 °C at 10 °C/min.

  • Injection Volume: 1 µL

  • Data Analysis: The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve prepared from standards of known concentrations.

GC-MS Analysis (Confirmatory Method)

This method provides high selectivity and is ideal for confirming the identity of this compound and for analysis in complex matrices.

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (MS).

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane capillary column.[2]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[2]

  • Injector Temperature: 250 °C.[2]

  • Injection Mode: Splitless.[2]

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 150 °C at 10 °C/min, then to 250 °C at 20 °C/min.

  • MS Transfer Line Temperature: 280 °C.[2]

  • Ion Source Temperature: 230 °C.[2]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

  • Acquisition Mode:

    • Full Scan: For qualitative analysis and identification (e.g., m/z 40-150).

    • Selected Ion Monitoring (SIM): For quantitative analysis. Characteristic ions for this compound (m/z 43, 41, 89) should be monitored.

  • Data Analysis: Peak identification is confirmed by retention time and the mass spectrum. Quantification is performed using a calibration curve based on the peak area of a selected ion.

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the GC analysis of this compound.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Matrix (Aqueous/Liquid/Air) LLE Liquid-Liquid Extraction Sample->LLE Liquid Desorption Sorbent Desorption Sample->Desorption Air Extract Organic Extract LLE->Extract Desorption->Extract Dry Drying (Na2SO4) Extract->Dry Concentrate Concentration (Nitrogen Stream) Dry->Concentrate GC_Vial Sample in GC Vial Concentrate->GC_Vial Injector Injector (Vaporization) GC_Vial->Injector Column GC Column (Separation) Injector->Column Detector Detector (FID or MS) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: General workflow for the GC analysis of this compound.

GC_Parameters cluster_instrument Instrumental Parameters cluster_method Method Parameters cluster_output Analytical Output Column Column Selection (e.g., DB-5ms) Retention_Time Retention Time Column->Retention_Time Selectivity Selectivity Column->Selectivity Carrier Carrier Gas (He, N2) Carrier->Retention_Time Flow Flow Rate Flow->Retention_Time Temp Temperature Program Temp->Retention_Time Injector_Settings Injector Temp & Mode (Split/Splitless) Peak_Area Peak Area Injector_Settings->Peak_Area Detector_Settings Detector Type & Temp (FID/MS) Detector_Settings->Selectivity Sensitivity Sensitivity Detector_Settings->Sensitivity Peak_Area->Sensitivity

Caption: Logical relationships of key GC parameters for this compound analysis.

References

Application Notes and Protocols: 1-Nitropropane in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitropropane is a versatile C3 building block in organic synthesis, primarily owing to the synthetic flexibility of the nitro group. Its acidic α-protons allow for facile carbanion formation, enabling a variety of carbon-carbon bond-forming reactions. Furthermore, the nitro group can be transformed into other functional groups, such as amines or carbonyls, or it can act as a leaving group in cyclization reactions. These characteristics make this compound a valuable precursor for the synthesis of a diverse range of heterocyclic compounds, which are core scaffolds in many pharmaceuticals and biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic systems utilizing this compound.

Key Synthetic Applications of this compound

This compound serves as a versatile starting material for the construction of various nitrogen- and oxygen-containing heterocycles. The primary reaction types that leverage the reactivity of this compound include:

  • Henry Reaction (Nitroaldol Reaction): The base-catalyzed addition of this compound to aldehydes or ketones to form β-nitro alcohols. These intermediates can be further manipulated to generate heterocycles.

  • Michael Addition: The conjugate addition of the nitronate anion of this compound to α,β-unsaturated carbonyl compounds, leading to intermediates for the synthesis of five- and six-membered rings.

  • Barton-Zard Pyrrole Synthesis: This reaction involves the condensation of a nitroalkene (derivable from this compound) with an isocyanoacetate to furnish substituted pyrroles.

  • Cycloaddition Reactions: this compound can be a precursor to nitrile oxides, which undergo 1,3-dipolar cycloaddition reactions with alkenes or alkynes to yield isoxazolines and isoxazoles, respectively.

  • Nef Reaction: The conversion of the nitro group of an advanced intermediate into a carbonyl group, which can then participate in cyclization reactions.

Data Presentation: Synthesis of Heterocyclic Compounds from this compound

Heterocycle ClassSpecific ProductStarting MaterialsKey Reaction Type(s)Yield (%)Reference
Imidazo[1,5-a]pyridines3-Ethylimidazo[1,5-a]pyridineThis compound, 2-PicolylamineCyclocondensation53[1]
IsoxazolesEthyl 3-ethyl-5-methyl-4-isoxazolecarboxylateThis compound, Ethyl β-pyrrolidinocrotonate, Phosphorus oxychlorideCondensation / Cyclization68-71[2]
PyrrolesEthyl 4-ethyl-3-methyl-1H-pyrrole-2-carboxylateThis compound, Propionaldehyde, Ethyl isocyanoacetateHenry Reaction, Dehydration, Barton-Zard Reaction(Not specified for the complete sequence)[3][4]
Isoxazoles3,5-DiethylisoxazoleThis compound, PropionaldehydeHenry Reaction, Michael Addition, Cyclization(Good yields reported)[5]

Experimental Protocols

Protocol 1: Synthesis of 3-Ethylimidazo[1,5-a]pyridine

This protocol describes the cyclocondensation of this compound with 2-picolylamine in the presence of polyphosphoric acid (PPA) and phosphorus pentoxide (P₂O₅).[1]

Materials:

  • This compound

  • 2-Picolylamine

  • Polyphosphoric acid (PPA)

  • Phosphorus pentoxide (P₂O₅)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of polyphosphoric acid (10 g), add phosphorus pentoxide (5 g) portion-wise, ensuring the temperature does not exceed 140 °C.

  • Cool the mixture to 80 °C and add 2-picolylamine (1.00 mmol).

  • Add this compound (2.00 mmol) dropwise to the reaction mixture.

  • Heat the mixture at 120 °C for 4 hours.

  • After cooling to room temperature, carefully pour the mixture onto crushed ice and basify with a saturated aqueous solution of NaHCO₃ to pH ~8.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford 3-ethylimidazo[1,5-a]pyridine.

Yield: 53%[1]

Protocol 2: Synthesis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate

This protocol details the synthesis of a substituted isoxazole from this compound and an enamino ester.[2]

Materials:

  • Ethyl β-pyrrolidinocrotonate

  • This compound

  • Triethylamine

  • Phosphorus oxychloride

  • Chloroform

  • 6 N Hydrochloric acid

  • 5% Aqueous sodium hydroxide

  • Saturated brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a 5-L three-necked flask, dissolve ethyl β-pyrrolidinocrotonate (1.00 mole), this compound (1.29 mole), and triethylamine (400 mL) in 1 L of chloroform.

  • Cool the flask in an ice bath under a nitrogen atmosphere.

  • While stirring, slowly add a solution of phosphorus oxychloride (1.11 mole) in 200 mL of chloroform from a dropping funnel. The addition should take about 1 hour, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Pour the reaction mixture into a separatory funnel and wash with 1 L of cold water.

  • Wash the chloroform layer with 6 N hydrochloric acid until the wash remains acidic.

  • Successively wash the chloroform layer with 5% aqueous sodium hydroxide and saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Distill the residue under vacuum to yield ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate.

Yield: 68–71%[2]

Protocol 3: Synthesis of a Pyrrole Derivative via a Two-Step, One-Pot Barton-Zard Reaction (Conceptual Protocol)

The Barton-Zard synthesis is a powerful method for preparing pyrroles from nitroalkenes and isocyanoacetates.[3][4] While often performed with isolated nitroalkenes, a one-pot procedure from the corresponding nitroalkane is feasible. This conceptual protocol outlines the synthesis of ethyl 4-ethyl-3-methyl-1H-pyrrole-2-carboxylate starting from this compound.

Step 1: In-situ formation of 1-nitroprop-1-ene (Henry Reaction and Dehydration)

  • In a reaction vessel, combine this compound and propionaldehyde in a suitable solvent.

  • Add a base (e.g., a primary or secondary amine) to catalyze the Henry reaction, forming 2-methyl-1-nitropentan-2-ol.

  • Introduce a dehydrating agent (e.g., acetic anhydride or a Lewis acid) to facilitate the elimination of water, yielding a mixture of E/Z isomers of 1-nitroprop-1-ene.

Step 2: Barton-Zard Cyclization

  • To the in-situ generated 1-nitroprop-1-ene, add ethyl isocyanoacetate and a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

  • The reaction proceeds via a Michael addition of the isocyanoacetate enolate to the nitroalkene, followed by cyclization and elimination of the nitro group to form the pyrrole ring.

  • After the reaction is complete, the mixture is worked up by extraction and purified by column chromatography.

Signaling Pathways and Experimental Workflows

Synthesis of 3-Ethylimidazo[1,5-a]pyridine

G cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Cyclocondensation Cyclocondensation This compound->Cyclocondensation 2-Picolylamine 2-Picolylamine 2-Picolylamine->Cyclocondensation PPA_P2O5 PPA, P₂O₅ PPA_P2O5->Cyclocondensation Heat 120 °C Heat->Cyclocondensation 3-Ethylimidazo[1,5-a]pyridine 3-Ethylimidazo[1,5-a]pyridine Cyclocondensation->3-Ethylimidazo[1,5-a]pyridine

Caption: Workflow for the synthesis of 3-ethylimidazo[1,5-a]pyridine.

Barton-Zard Pyrrole Synthesis from this compound

G cluster_start Starting Materials This compound This compound Henry_Reaction Henry Reaction (Base) This compound->Henry_Reaction Aldehyde R-CHO Aldehyde->Henry_Reaction Dehydration Dehydration Henry_Reaction->Dehydration Nitroalkene Nitroalkene Dehydration->Nitroalkene Barton_Zard Barton-Zard Cyclization (Base) Nitroalkene->Barton_Zard Isocyanoacetate Ethyl Isocyanoacetate Isocyanoacetate->Barton_Zard Pyrrole Pyrrole Barton_Zard->Pyrrole

Caption: Conceptual workflow for the Barton-Zard pyrrole synthesis starting from this compound.

Synthesis of Isoxazoles from this compound and Aldehydes

G 1-Nitropropane_1 This compound (1 eq) Henry_Reaction Henry Reaction (Base) 1-Nitropropane_1->Henry_Reaction Aldehyde R-CHO Aldehyde->Henry_Reaction Nitroalkene Nitroalkene Henry_Reaction->Nitroalkene Michael_Addition Michael Addition (Base) Nitroalkene->Michael_Addition 1-Nitropropane_2 This compound (1 eq) 1-Nitropropane_2->Michael_Addition Dinitro_Intermediate β-Dinitro Intermediate Michael_Addition->Dinitro_Intermediate Cyclization_Elimination Cyclization & Elimination Dinitro_Intermediate->Cyclization_Elimination Isoxazole Isoxazole Cyclization_Elimination->Isoxazole

Caption: General pathway for the synthesis of isoxazoles from this compound and an aldehyde.

References

Industrial Production of 1-Nitropropane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the industrial production methods for 1-nitropropane, a versatile solvent and chemical intermediate. The primary focus is on the vapor-phase nitration of propane, the predominant commercial synthesis route. Detailed experimental protocols, quantitative data, process flow diagrams, and safety information are presented to equip researchers and professionals with a thorough understanding of this manufacturing process.

Introduction

This compound (CH₃CH₂CH₂NO₂) is a colorless liquid with significant industrial applications, primarily serving as a solvent for coatings, inks, and adhesives, and as a precursor in chemical synthesis.[1][2][3] Its industrial production is achieved through the high-temperature, vapor-phase nitration of propane with nitric acid.[1][4][5] This process yields a mixture of nitroalkanes, including nitromethane, nitroethane, this compound, and 2-nitropropane, which are subsequently separated by fractional distillation.[4][6]

Vapor-Phase Nitration of Propane: Process Overview

The core industrial method for synthesizing this compound involves the reaction of propane with nitric acid in the vapor phase. This process is typically carried out in a continuous flow reactor under elevated temperatures and pressures.

Chemical Reaction

The fundamental chemical reaction is the nitration of propane:

C₃H₈ + HNO₃ → C₃H₇NO₂ + H₂O

However, the high-energy conditions of the reaction lead to the formation of a mixture of nitroalkanes through a free-radical mechanism.[1][7][8][9] The reaction produces nitromethane (CH₃NO₂), nitroethane (C₂H₅NO₂), this compound (CH₃CH₂CH₂NO₂), and 2-nitropropane (CH₃CH(NO₂)CH₃).[4][6][10]

Process Flow Diagram

The following diagram illustrates the general workflow for the industrial production of this compound.

G Industrial Production of this compound: Process Flow cluster_reactants Reactant Feed cluster_process Synthesis & Separation cluster_products Products Propane Propane Gas Vaporizer Vaporizer / Preheater Propane->Vaporizer NitricAcid Nitric Acid (aq) NitricAcid->Vaporizer Reactor Vapor-Phase Reactor Vaporizer->Reactor Vaporized Reactants Condenser Condenser Reactor->Condenser Product Mixture Separator Phase Separator Condenser->Separator Distillation Fractional Distillation Column Separator->Distillation Organic Phase AqueousWaste Aqueous Waste Separator->AqueousWaste Aqueous Phase NP1 This compound Distillation->NP1 NP2 2-Nitropropane Distillation->NP2 NE Nitroethane Distillation->NE NM Nitromethane Distillation->NM

Caption: Process flow diagram for this compound production.

Quantitative Data

The following tables summarize key quantitative data for the industrial production of this compound.

Table 1: Typical Reaction Conditions for Vapor-Phase Nitration of Propane

ParameterValueReference(s)
Temperature350 - 450 °C[6][9][11]
Pressure8 - 12 atm (0.8 - 1.2 MPa)[6][12]
Propane to Nitric Acid Molar Ratio1:1 to 8:1[7][13]
Residence Time0.5 - 5 seconds[6]
Nitric Acid Concentration50 - 75 wt%[13][14]

Table 2: Typical Product Distribution from Vapor-Phase Nitration of Propane

ProductApproximate Yield (%)Reference(s)
Nitromethane10 - 25[6][10]
Nitroethane10 - 25[6][10]
This compound25[6]
2-Nitropropane40[6]

Table 3: Physical Properties of this compound

PropertyValueReference(s)
CAS Number108-03-2[4]
Molar Mass89.09 g/mol [4]
Boiling Point132 °C[4]
Density0.998 g/cm³ at 20 °C[6]
Flash Point35 °C[4]
Solubility in Water1.4 g/100 mL at 20 °C[4]

Experimental Protocols

Protocol for Vapor-Phase Nitration of Propane

Objective: To synthesize a mixture of nitroalkanes, including this compound, via the vapor-phase nitration of propane.

Materials:

  • Propane (gas)

  • Nitric acid (65-75 wt%)

  • Single-pass tubular reactor (materials resistant to nitric acid, e.g., glass-lined or specialized stainless steel)

  • Preheater for propane

  • Metering pumps for nitric acid

  • Condenser

  • Phase separator

  • Back pressure regulator

Procedure:

  • Preheat a continuous stream of propane gas to approximately 430-450 °C.[15]

  • Introduce the preheated propane into the tubular reactor.

  • Concurrently, pump a controlled flow of 65-75 wt% nitric acid into the reactor to achieve the desired propane-to-nitric acid molar ratio (typically between 4:1 and 8:1).[13]

  • Maintain the reactor temperature between 390-440 °C and the pressure between 0.69-0.86 MPa.[15]

  • The reaction is exothermic; ensure adequate temperature control to prevent runaway reactions. The stepwise addition of nitric acid at different points along the reactor can aid in temperature management.[14]

  • The residence time of the reactants in the reactor should be controlled, typically within the range of 0.5 to 5 seconds.[6]

  • The hot gaseous product mixture exiting the reactor is passed through a condenser to liquefy the nitroalkanes and unreacted nitric acid.

  • The condensed mixture is then directed to a phase separator where the organic phase (containing the nitroalkanes) is separated from the aqueous phase.[13]

  • The organic phase is washed and dried prior to fractional distillation.[13]

Protocol for Fractional Distillation of Nitroalkane Mixture

Objective: To separate this compound from the mixture of nitroalkanes produced during the vapor-phase nitration of propane.

Materials:

  • Crude nitroalkane mixture (organic phase from the nitration reaction)

  • Fractional distillation column with a high number of theoretical plates

  • Heating mantle

  • Condenser

  • Receiving flasks

Procedure:

  • Charge the crude nitroalkane mixture into the reboiler of the fractional distillation column.

  • Heat the mixture to its boiling point. The components will vaporize based on their boiling points.

  • The vapor will rise through the distillation column, undergoing multiple condensation and vaporization cycles on the packing material or trays (theoretical plates).[11]

  • This process enriches the vapor with the more volatile components as it moves up the column.

  • Maintain a suitable reflux ratio to ensure efficient separation.

  • Collect the fractions at the top of the column based on their boiling points:

    • Nitromethane (boiling point: 101.2 °C)

    • Nitroethane (boiling point: 114 °C)

    • 2-Nitropropane (boiling point: 120 °C)

    • This compound (boiling point: 132 °C)

  • Monitor the temperature at the top of the column to determine which fraction is being distilled.

  • Collect each purified nitroalkane in separate receiving flasks.

Reaction Mechanism

The vapor-phase nitration of propane proceeds via a free-radical chain reaction. A simplified representation of the mechanism is provided below.

G Simplified Free-Radical Nitration Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination HNO3_decomp HNO₃ → •OH + •NO₂ H_abstraction C₃H₈ + •OH → C₃H₇• + H₂O Nitration C₃H₇• + •NO₂ → C₃H₇NO₂ H_abstraction->Nitration Radical_recombination Radical Recombination

Caption: Simplified free-radical mechanism for propane nitration.

Safety and Handling

The industrial production of this compound involves hazardous materials and conditions that necessitate strict safety protocols.

  • Flammability: this compound is a flammable liquid and vapor.[16] All equipment must be properly grounded, and non-sparking tools should be used. The process should be conducted in a well-ventilated area, away from sources of ignition.[2][17]

  • Explosion Hazard: Vapors may form explosive mixtures with air.[16] The reaction is highly exothermic and can lead to thermal runaway if not properly controlled.

  • Toxicity: this compound is harmful if swallowed, inhaled, or in contact with skin.[2] Exposure can cause irritation to the eyes, skin, and respiratory tract.[12] Prolonged or high-level exposure may lead to liver and kidney damage.[4]

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and respiratory protection, must be worn when handling this compound and nitric acid.[2]

  • Materials Compatibility: The reactor and associated equipment must be constructed from materials resistant to corrosion by nitric acid at high temperatures.

  • Decomposition: When heated to decomposition, this compound emits toxic fumes of nitrogen oxides.[12]

Conclusion

The industrial synthesis of this compound is a well-established process centered on the vapor-phase nitration of propane. While effective, the process requires careful control of reaction conditions to manage the exothermic nature of the reaction and to optimize the yield of the desired product from the resulting nitroalkane mixture. The subsequent separation by fractional distillation is a critical step in obtaining pure this compound. A thorough understanding of the process parameters, reaction mechanism, and safety protocols is essential for the safe and efficient industrial production of this important chemical.

References

Application Notes and Protocols for 1-Nitropropane as a Fuel Additive

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Nitropropane (1-NP) is a nitroalkane compound investigated for its potential as a fuel additive, primarily in diesel and gasoline fuels.[1][2] Its primary function is to act as a cetane improver, enhancing the ignition quality of diesel fuel.[3] The addition of oxygenated compounds like this compound can lead to more complete combustion, potentially improving engine performance and reducing harmful emissions.[4][5] These application notes provide an overview of its use, supported by data from various research studies, and detail the experimental protocols for its evaluation.

Mechanism of Action

This compound enhances combustion through thermal decomposition. The C–N bond in this compound has a lower energy barrier, allowing it to break at lower temperatures compared to the C-C or C-H bonds in hydrocarbon fuels.[6] This initial decomposition reaction initiates a chain reaction, producing free radicals that accelerate the combustion of the primary fuel.[7] The primary decomposition pathway involves the fission of the C-N bond, leading to the formation of propyl radicals (C3H7•) and nitrogen dioxide (NO2). The subsequent reactions involving NOx species are crucial in controlling the overall ignition process.[6]

Below is a simplified representation of the initial decomposition pathway of this compound during combustion.

G This compound This compound Decomposition Unimolecular Decomposition This compound->Decomposition C-N bond fission Heat Heat Heat->Decomposition Propyl_Radical Propyl Radical (C3H7•) Decomposition->Propyl_Radical Nitrogen_Dioxide Nitrogen Dioxide (NO2) Decomposition->Nitrogen_Dioxide Chain_Reaction Chain Reaction Initiation Propyl_Radical->Chain_Reaction Nitrogen_Dioxide->Chain_Reaction Enhanced_Combustion Enhanced Fuel Combustion Chain_Reaction->Enhanced_Combustion G cluster_prep Preparation cluster_test Engine Testing cluster_analysis Data Analysis Base_Fuel Select Base Fuel Blend Create Fuel Blend (Specified Concentration) Base_Fuel->Blend Additive Prepare this compound Additive Additive->Blend Additive_Test Run Test with Fuel Blend Blend->Additive_Test Baseline Run Baseline Test (Base Fuel) Engine Test Engine on Dynamometer Baseline->Engine Additive_Test->Engine Data_Acq Acquire Data: - Performance (Power, SFC) - Emissions (NOx, CO, HC) Engine->Data_Acq Comparison Compare Results: Additive vs. Baseline Data_Acq->Comparison Report Report Findings Comparison->Report

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 1-Nitropropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-Nitropropane.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound is typically produced by the vapor-phase nitration of propane.[1] This process can lead to several impurities, including:

  • Isomers: 2-Nitropropane is a common isomeric impurity.[1]

  • Other Nitroalkanes: Nitromethane and nitroethane can also be formed during the synthesis.[1]

  • Unreacted Starting Materials: Residual propane and nitric acid may be present.

  • Oxidation Products: The presence of the nitro group can make the molecule susceptible to oxidation, potentially forming various degradation products.

  • Water: Depending on the workup and storage conditions, water can be a significant impurity.

Q2: Which purification techniques are most suitable for this compound?

A2: The choice of purification method depends on the impurity profile and the desired final purity. The most common techniques for purifying liquid organic compounds like this compound are:

  • Fractional Distillation: This is the preferred method for separating this compound from impurities with different boiling points, such as its isomer 2-Nitropropane and other nitroalkanes.[2]

  • Azeotropic Distillation: If this compound forms azeotropes with certain impurities (e.g., water), azeotropic distillation may be necessary to achieve high purity.[3]

  • Column Chromatography: For the removal of non-volatile or highly polar impurities, column chromatography over silica gel can be effective.[4]

  • Liquid-Liquid Extraction: This can be used as a preliminary purification step to remove water-soluble or acid/base-soluble impurities.

Q3: How can I assess the purity of my this compound sample?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of this compound and help identify and quantify structurally similar impurities.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to detect non-volatile impurities.[5]

  • Boiling Point Analysis: A sharp and constant boiling point during distillation is a good indicator of high purity.[2]

Troubleshooting Guides

Fractional Distillation

Issue 1: Poor separation of this compound from its isomers (e.g., 2-Nitropropane).

  • Possible Cause: Insufficient number of theoretical plates in the distillation column.[2]

  • Solution:

    • Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).

    • Optimize the distillation rate; a slower rate generally leads to better separation.[2]

    • Ensure the column is well-insulated to maintain a proper temperature gradient.[2]

Issue 2: The temperature fluctuates during distillation.

  • Possible Cause: Uneven heating or the presence of azeotropes.

  • Solution:

    • Use a heating mantle with a stirrer to ensure even boiling.

    • If an azeotrope is suspected, consider a different purification technique or azeotropic distillation with a suitable entrainer.[3]

Issue 3: No distillate is being collected.

  • Possible Cause: Insufficient heating, a leak in the apparatus, or a blocked condenser.

  • Solution:

    • Gradually increase the heating mantle temperature.

    • Check all joints for proper sealing.

    • Ensure that the cooling water flow in the condenser is not too high, which could cause the vapor to condense and fall back into the distilling flask.

General Purification Issues

Issue 4: The purified this compound is yellow.

  • Possible Cause: Presence of colored impurities or degradation of the product. This compound can be sensitive to heat and pH.[6]

  • Solution:

    • Consider a pre-purification step, such as washing the crude product with a dilute sodium bicarbonate solution to remove acidic impurities.

    • If using distillation, consider performing it under reduced pressure to lower the boiling point and minimize thermal degradation.

    • For color removal, passing the product through a short plug of activated carbon or silica gel may be effective.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Boiling Point132 °C[1]
Melting Point-108 °C[1]
Density0.998 g/cm³[1]
Solubility in Water1.4 g/100 mL[6]

Table 2: Comparison of Purification Methods for Nitroalkanes (Guidance)

MethodTypical PurityExpected RecoveryScalePrimary Application
Vacuum Distillation >95%60-80%1 g - 100+ gRemoval of non-volatile or highly volatile impurities.[7]
Flash Chromatography 90-98%70-90%100 mg - 50 gGeneral purpose purification; removal of impurities with different polarity.[7]
Preparative HPLC >99%50-85%1 mg - 10 gHigh-purity purification for analytical standards or small-scale synthesis.[7]

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Sample Charging: Charge the round-bottom flask with crude this compound (no more than two-thirds of the flask's volume) and add a few boiling chips.

  • Heating: Begin heating the flask gently using a heating mantle.

  • Distillation: As the liquid boils, the vapor will rise through the fractionating column. A temperature gradient will be established in the column.[2]

  • Fraction Collection: The vapor of the lower-boiling component will reach the top of the column first. When the temperature at the distillation head stabilizes, collect the distillate in the receiving flask. This first fraction will be enriched in lower-boiling impurities.

  • Main Fraction: As the temperature begins to rise again and stabilizes at the boiling point of this compound (approx. 132 °C), change the receiving flask to collect the purified product.

  • Termination: Stop the distillation when the temperature starts to rise again or when only a small amount of liquid remains in the distilling flask.

Protocol 2: Purity Assessment by GC-MS
  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer. A non-polar capillary column is suitable.[5]

  • Sample Preparation: Dilute a small sample of the purified this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).[5]

  • Injection: Inject a small volume of the prepared sample into the GC.

  • GC Program: Use a temperature gradient to ensure the separation of all volatile components.[8]

  • MS Analysis: Operate the mass spectrometer in electron ionization (EI) mode to obtain mass spectra of the separated components.

  • Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra with a reference library. The area of each peak is proportional to the concentration of the corresponding component.

Mandatory Visualization

PurificationWorkflow Crude Crude this compound Distillation Fractional Distillation Crude->Distillation Primary Purification Purity_Analysis Purity Assessment (GC-MS, NMR) Distillation->Purity_Analysis Chromatography Column Chromatography Pure_Product Pure this compound Chromatography->Pure_Product Purity_Analysis->Chromatography Purity < 99% Purity_Analysis->Pure_Product Purity > 99%

Caption: General workflow for the purification of crude this compound.

TroubleshootingDistillation Start Poor Separation in Distillation Check_Column Is the fractionating column adequate? Start->Check_Column Check_Rate Is the distillation rate slow enough? Check_Column->Check_Rate Yes Use_Better_Column Use a longer or more efficient column Check_Column->Use_Better_Column No Check_Insulation Is the column well-insulated? Check_Rate->Check_Insulation Yes Reduce_Rate Decrease the heating rate Check_Rate->Reduce_Rate No Insulate_Column Wrap the column with glass wool or foil Check_Insulation->Insulate_Column No Success Improved Separation Check_Insulation->Success Yes Use_Better_Column->Success Reduce_Rate->Success Insulate_Column->Success

Caption: Troubleshooting logic for poor separation during fractional distillation.

References

Side reactions and byproducts in 1-Nitropropane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1-nitropropane. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Troubleshooting Guides & FAQs

Synthesis Route 1: Vapor-Phase Nitration of Propane

This industrial method involves the high-temperature reaction of propane with nitric acid. While effective for large-scale production, it typically results in a mixture of nitroalkanes and other byproducts.

Q1: My vapor-phase nitration of propane is producing a complex mixture of products. What are the expected side products and their typical distribution?

A1: The vapor-phase nitration of propane is a free-radical process that inherently leads to a variety of products due to C-C bond cleavage and the reaction of various radical species. Besides the desired this compound, you should expect to find other nitroalkanes and oxygenated byproducts.[1][2][3] The primary nitroalkane products are nitromethane, nitroethane, and 2-nitropropane.[4] Oxygenated byproducts can include aldehydes, alcohols, and carbon monoxide.[2]

Data Presentation: Typical Product Distribution in Vapor-Phase Nitration of Propane

CompoundTypical Yield (%)[1]Alternative Yield (%)[2]Boiling Point (°C)
2-Nitropropane4016120
This compound 25 ~10 (inferred) 132
Nitromethane254101
Nitroethane1010114

Note: Yields can vary significantly based on reaction conditions such as temperature, pressure, and the presence of catalysts or diluents.[5]

Q2: How can I influence the product distribution to favor this compound?

A2: While it is challenging to completely control the product distribution in vapor-phase nitration, certain process parameters can be adjusted. The use of specific catalysts, such as oxygen or halogens, can alter the concentration of alkyl radicals and influence the product ratios.[1] Additionally, reaction conditions like temperature and contact time are critical variables. Separation of the product mixture is typically achieved through fractional distillation.[1][2]

Q3: What are the primary safety concerns associated with vapor-phase nitration of propane?

A3: This process is hazardous due to the high temperatures and pressures involved, as well as the flammable and potentially explosive nature of the reactants and products.[2] The reaction can be highly exothermic and difficult to control.[3] It is crucial to have appropriate safety measures in place to prevent thermal runaway and potential explosions.

Synthesis Route 2: Nucleophilic Substitution of 1-Bromopropane with Nitrite Salts

This laboratory-scale method involves the reaction of 1-bromopropane with a nitrite salt, typically sodium nitrite, to form this compound. The main challenge is minimizing the formation of the isomeric byproduct, propyl nitrite.

Q1: I am attempting to synthesize this compound from 1-bromopropane and sodium nitrite, but I am observing a significant amount of a byproduct. What is this byproduct and how can I minimize its formation?

A1: The primary byproduct in this reaction is propyl nitrite.[6] The nitrite ion (NO₂⁻) is an ambident nucleophile, meaning it can attack the electrophilic carbon of 1-bromopropane from either the nitrogen or the oxygen atom. Attack from the nitrogen atom leads to the desired this compound, while attack from the oxygen atom results in the formation of propyl nitrite.[7][8]

To favor the formation of this compound, the choice of nitrite salt and solvent is crucial. Using silver nitrite (AgNO₂) often favors the formation of nitroalkanes because the silver-oxygen bond is more covalent, making the nitrogen atom the more nucleophilic site.[7] When using sodium nitrite (NaNO₂), which is more ionic, the use of a phase-transfer catalyst (PTC) like tetrabutylammonium hydrogen sulfate (TBAHS) in a biphasic system can significantly improve the yield of this compound and reduce the formation of propyl nitrite.[6]

Data Presentation: Product Distribution in the Synthesis of this compound from 1-Bromopropane

ProductYield (%)
This compound 62
Propyl Nitrite14
Unreacted 1-Bromopropane23
(Conditions: 1-bromopropane with sodium nitrite, TBAHS as PTC, chloroform/water, 31°C, 6 hours)[6]

Q2: Can you provide a detailed experimental protocol for the synthesis of this compound from 1-bromopropane using a phase-transfer catalyst?

A2: The following protocol is based on a literature procedure using tetrabutylammonium hydrogen sulfate (TBAHS) as a phase-transfer catalyst.[6]

Experimental Protocol: Synthesis of this compound from 1-Bromopropane

  • Materials:

    • 1-bromopropane

    • Sodium nitrite (NaNO₂)

    • Sodium carbonate (Na₂CO₃)

    • Tetrabutylammonium hydrogen sulfate (TBAHS)

    • Chloroform (CHCl₃)

    • Water

  • Procedure:

    • Prepare an aqueous solution of sodium nitrite and sodium carbonate.

    • Prepare an organic phase consisting of 1-bromopropane and TBAHS in chloroform.

    • Combine the aqueous and organic phases in a mechanically agitated reactor.

    • Stir the reaction mixture vigorously at a constant speed (e.g., 1500 rpm) at approximately 31°C for 6 hours.

    • After the reaction is complete, work up the reaction mixture to separate the organic layer.

    • Distill the residue to yield pure this compound.

Q3: How can I analyze the purity of my synthesized this compound and identify the byproducts?

A3: A combination of chromatographic and spectroscopic techniques is recommended for purity assessment and byproduct identification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating and identifying volatile compounds like this compound, propyl nitrite, and any unreacted 1-bromopropane. The mass spectrometer will provide fragmentation patterns that can confirm the identity of each component.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity analysis, particularly for less volatile impurities that may have formed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify and quantify impurities.

Visualizations

reaction_pathway cluster_vapor_phase Vapor-Phase Nitration Side Products cluster_substitution Nucleophilic Substitution Byproduct Propane Propane This compound This compound Propane->this compound Vapor-Phase Nitration (High Temp, HNO3) 2-Nitropropane 2-Nitropropane Propane->2-Nitropropane Nitromethane Nitromethane Propane->Nitromethane Nitroethane Nitroethane Propane->Nitroethane Aldehydes/Alcohols Aldehydes/Alcohols Propane->Aldehydes/Alcohols 1-Bromopropane 1-Bromopropane 1-Bromopropane->this compound Nucleophilic Substitution (NaNO2, PTC) Propyl Nitrite Propyl Nitrite 1-Bromopropane->Propyl Nitrite troubleshooting_workflow start Low Yield or Impure Product in this compound Synthesis synthesis_route Identify Synthesis Route start->synthesis_route vapor_phase Vapor-Phase Nitration synthesis_route->vapor_phase Vapor-Phase substitution Nucleophilic Substitution synthesis_route->substitution Substitution analysis_vp Analyze product mixture by GC-MS. Compare with typical distribution. vapor_phase->analysis_vp analysis_sub Analyze for propyl nitrite by GC-MS. substitution->analysis_sub optimize_vp Optimize temperature, pressure, and/or catalysts. analysis_vp->optimize_vp distillation Perform fractional distillation. optimize_vp->distillation change_reagent Consider using AgNO2 or a phase-transfer catalyst (PTC) with NaNO2. analysis_sub->change_reagent protocol_check Verify reaction time, temperature, and stirring rate. change_reagent->protocol_check

References

Technical Support Center: Optimizing Reaction Conditions for the Nitration of Propane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the nitration of propane.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process for the nitration of propane.

IssuePotential Cause(s)Recommended Action(s)
Low to No Conversion of Propane - Insufficient reaction temperature.- Inadequate nitrating agent concentration or reactivity.- Poor mixing of reactants in the vapor phase.- For vapor-phase nitration, ensure the temperature is within the optimal range of 380-450°C.[1]- For liquid-phase nitration, a temperature range of 215-325°C is recommended.[2][3]- Use a suitable concentration of nitric acid; for instance, a 20 to 40 weight percent aqueous solution has been shown to be effective in liquid-phase reactions.[2][3]- Ensure efficient mixing of propane and nitric acid in the reactor to maximize contact.
Low Yield of Desired Nitropropane(s) - Suboptimal reaction time.- Unfavorable propane to nitric acid molar ratio.- Side reactions leading to byproducts.[4]- Optimize the residence time in the reactor. In some microreactor setups, residence times can be very short, on the order of seconds.[1]- Adjust the molar ratio of propane to nitric acid. A ratio of at least 1:1, and preferably around 1.2:1 or higher, is suggested for some processes.[2][3]- To minimize oxidation, which is a common side reaction, consider the reactor's surface-to-volume ratio. A higher ratio can help limit oxidation.[1]
Poor Selectivity (Formation of Multiple Nitroalkane Byproducts) - High reaction temperatures can lead to C-C bond cleavage, resulting in the formation of nitromethane and nitroethane alongside nitropropanes.[5]- The commercial vapor-phase process inherently produces a mixture of nitromethane, nitroethane, 1-nitropropane, and 2-nitropropane.[2][3]- To favor the formation of 2-nitropropane, a mixed vapor-liquid phase or high-pressure nitration process can be employed.[2][3]- Carefully controlling the temperature can influence selectivity. Lowering the temperature in vapor-phase nitration may increase selectivity for 2-nitropropane, although it might also lower the overall conversion.[1]- One patented process for the selective formation of 2-nitropropane and 2,2-dinitropropane specifies a pressure of at least 1000 psi and a temperature between 215 and 325°C.[2]
Formation of Oxidation Byproducts - The nitrating agent can oxidize the propane, leading to the formation of aldehydes, alcohols, and carbon oxides.[6]- The addition of oxygen can sometimes increase the conversion of nitric acid to nitroparaffins, but excessive oxygen can increase the formation of oxygenated byproducts.[7]- Maximizing the surface-to-volume ratio of the reactor can help to limit oxidation reactions.[1]
Reactor Corrosion - Nitric acid, especially at high temperatures, is highly corrosive to many materials.[2][3]- Utilize corrosion-resistant reactors, such as those made of titanium or specific stainless steel alloys.[1][2][3]
Difficulty in Controlling Reaction Exotherm - The nitration of hydrocarbons is an exothermic reaction, and poor heat management can lead to runaway reactions.[2][3]- Employ a reactor with efficient heat exchange capabilities. This can be a jacketed reactor with a heat transfer fluid.[2][3]- In microreactors, the high surface-to-volume ratio allows for rapid quenching and better temperature control.[1]

Frequently Asked Questions (FAQs)

Q1: What are the typical reaction conditions for the vapor-phase nitration of propane?

A1: Vapor-phase nitration of propane is typically carried out at high temperatures, generally in the range of 380°C to 450°C.[1] The process is a free-radical chain reaction initiated by the thermal decomposition of nitric acid.[1] The commercial process often results in a mixture of four nitroparaffins: nitromethane, this compound, 2-nitropropane, and nitroethane.[2][3]

Q2: What are the key parameters for optimizing the liquid-phase nitration of propane?

A2: For liquid-phase nitration, particularly for the selective formation of 2-nitropropane, key parameters include high pressure (at least 1000 psi), a temperature range of 215-325°C, and the use of aqueous nitric acid with a concentration of 20-40 weight percent.[2][3] The mole ratio of propane to nitric acid should be at least 1:1.[2][3]

Q3: How can I improve the selectivity towards 2-nitropropane?

A3: Shifting from a high-temperature vapor-phase process to a mixed vapor-liquid phase or high-pressure nitration can significantly improve the selectivity for 2-nitropropane.[2][3] A patented process claims that reacting propane with aqueous nitric acid at a pressure of at least 1000 psi and a temperature between 215°C and 325°C can selectively produce 2-nitropropane and 2,2-dinitropropane.[2]

Q4: What are the primary safety concerns when performing the nitration of propane?

A4: The primary safety concerns include the high flammability and explosiveness of propane, the corrosive nature of nitric acid, and the potential for runaway exothermic reactions.[8] It is crucial to use a robust reactor designed for high pressure and temperature, ensure proper ventilation, and have emergency procedures in place. The use of personal protective equipment (PPE), such as acid-resistant gloves and safety goggles, is mandatory.[8][9]

Q5: What materials are recommended for the reactor construction?

A5: Due to the highly corrosive nature of nitric acid at elevated temperatures, a corrosion-resistant reactor is essential. Titanium reactors are often recommended.[2][3] Certain corrosion-resistant stainless steel alloys may also be suitable.[1]

Experimental Protocols

Protocol 1: Liquid-Phase Nitration for Selective 2-Nitropropane Formation

This protocol is based on a patented process for the selective nitration of propane.

Materials:

  • Propane (99%+ purity)

  • Aqueous nitric acid (20-40 wt. %)

  • High-pressure reactor (e.g., titanium, capable of withstanding >1000 psi and >325°C) equipped with a stirrer, pressure gauge, thermocouple, and heating system.

Procedure:

  • Ensure the reactor is clean and dry.

  • Charge the reactor with the desired amount of aqueous nitric acid.

  • Seal the reactor and perform a leak test with an inert gas.

  • Begin stirring and heat the reactor to the target temperature (between 215°C and 325°C).

  • Pressurize the reactor with propane to the desired pressure (at least 1000 psi), ensuring the molar ratio of propane to nitric acid is at least 1:1.

  • Maintain the reaction at the set temperature and pressure for the desired residence time.

  • After the reaction is complete, cool the reactor to room temperature.

  • Carefully vent the unreacted propane.

  • Recover the liquid product mixture containing the nitrated compounds.

  • The product can then be purified using appropriate techniques such as distillation.

Protocol 2: General Vapor-Phase Nitration of Propane

This protocol outlines a general procedure for the vapor-phase nitration of propane.

Materials:

  • Propane (99%+ purity)

  • Nitric acid (fuming or concentrated)

  • Tube furnace or similar heating apparatus

  • Corrosion-resistant reactor tube (e.g., stainless steel alloy)

  • Condenser and collection flask

Procedure:

  • Set up the reactor tube within the furnace.

  • Establish a continuous flow of propane gas through the reactor tube.

  • Heat the furnace to the desired reaction temperature (e.g., 380-450°C).

  • Introduce a controlled flow of nitric acid vapor into the propane stream. This can be achieved by heating liquid nitric acid in a separate evaporator.

  • The reaction mixture flows through the heated reactor tube.

  • The product stream exits the reactor and is passed through a condenser to liquefy the nitroalkanes and unreacted nitric acid.

  • Collect the condensate in a cooled collection flask.

  • The collected liquid can then be neutralized, washed, and purified by fractional distillation to separate the different nitroalkane products.

Visualizations

Troubleshooting_Workflow cluster_start Problem Identification cluster_causes Potential Causes cluster_solutions Corrective Actions cluster_outcome Desired Outcome start Low Yield or Selectivity Temp Suboptimal Temperature start->Temp Ratio Incorrect Reactant Ratio start->Ratio Time Inadequate Reaction Time start->Time Mixing Poor Reactant Mixing start->Mixing AdjustTemp Adjust Temperature (Vapor: 380-450°C Liquid: 215-325°C) Temp->AdjustTemp AdjustRatio Optimize Propane:HNO3 Ratio (>= 1:1) Ratio->AdjustRatio AdjustTimeControl Modify Residence Time Time->AdjustTimeControl ImproveMixing Enhance Reactor Mixing Mixing->ImproveMixing end Optimized Reaction AdjustTemp->end AdjustRatio->end AdjustTimeControl->end ImproveMixing->end Safety_Precautions cluster_ppe Personal Protective Equipment (PPE) cluster_engineering Engineering Controls cluster_procedures Emergency Procedures Title Key Safety Protocols for Propane Nitration Gloves Acid-Resistant Gloves FumeHood Fume Hood SpillKit Spill Containment Kit Goggles Safety Goggles/Face Shield Coat Lab Coat Reactor High-Pressure/Temp Reactor Ventilation Adequate Ventilation EmergencyShower Emergency Shower/Eyewash ResponsePlan Emergency Response Plan

References

Technical Support Center: 1-Nitropropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing water from 1-nitropropane.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Persistent Cloudiness After Adding Drying Agent 1. Insufficient amount of drying agent used. 2. The drying agent is old or has been improperly stored, reducing its effectiveness. 3. High initial water content in the this compound.1. Add more of the selected anhydrous drying agent in small portions until the solvent becomes clear and some of the drying agent remains free-flowing.[1] 2. Use a fresh, unopened container of the drying agent or one that has been stored in a desiccator. 3. Pre-dry the this compound by washing it with a saturated brine solution in a separatory funnel to remove the bulk of the water before adding the drying agent.[2][3]
Low Recovery of this compound After Drying 1. Adsorption of this compound onto the drying agent, especially if a large quantity of a fine-powdered agent was used. 2. Incomplete transfer of the dried solvent from the drying agent.1. Use the minimum amount of drying agent necessary to remove the water.[2] 2. After decanting or filtering, wash the drying agent with a small amount of fresh, anhydrous solvent (e.g., diethyl ether, which is volatile and easily removed) and combine the washings with the dried this compound.
Contamination of the Final Product 1. Fine particles of the drying agent were carried over during decantation or filtration. 2. The drying agent reacted with this compound or impurities.1. For fine powders like magnesium sulfate, use gravity filtration with fluted filter paper to ensure complete removal.[2] For beaded drying agents like molecular sieves, careful decantation is usually sufficient. 2. Ensure the chosen drying agent is compatible with this compound. Avoid basic drying agents like calcium oxide, as nitroalkanes can be sensitive to bases.[4] Anhydrous magnesium sulfate and molecular sieves are generally suitable.[5]
Re-introduction of Moisture After Drying The dried this compound was exposed to the atmosphere.Handle and store the dried this compound under an inert atmosphere (e.g., nitrogen or argon). Use glassware that has been oven-dried and cooled in a desiccator.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable drying agents for this compound?

A1: For general-purpose drying of this compound, anhydrous magnesium sulfate (MgSO₄) and 3Å or 4Å molecular sieves are highly recommended.[6][7] Magnesium sulfate is a fast and efficient drying agent.[3] Molecular sieves have a high capacity for water and can achieve very low residual water content.[8][9] Due to the reactivity of nitroalkanes, it is crucial to avoid basic drying agents (e.g., potassium hydroxide, calcium oxide) and highly reactive agents (e.g., sodium metal, calcium hydride) unless compatibility has been established.[4]

Q2: Does this compound form an azeotrope with water?

Q3: How can I determine if the this compound is dry?

A3: A common visual indicator when using anhydrous salts like magnesium sulfate is that the initial clumping of the drying agent ceases, and some of the powder remains free-flowing, creating a "snow globe" effect when swirled.[1] For a quantitative assessment of residual water content, Karl Fischer titration is the most accurate and widely accepted method.[2][9]

Q4: Can I reuse molecular sieves for drying this compound?

A4: Yes, molecular sieves can be regenerated and reused multiple times.[12][13] This makes them a cost-effective option for drying solvents. Regeneration involves heating the sieves to high temperatures under a vacuum or with a flow of dry, inert gas to drive off the adsorbed water.[4][14][15]

Q5: What is the best way to store dried this compound?

A5: Dried this compound should be stored in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon, to prevent the reabsorption of atmospheric moisture.[6] Storing the dried solvent over activated molecular sieves can also help maintain its dryness.[7]

Data Presentation

Table 1: Comparison of Common Drying Agents for Polar Aprotic Solvents

Drying AgentChemical FormulaCapacitySpeedEfficiency (Final Water Content)Remarks
Magnesium Sulfate (Anhydrous)MgSO₄HighFastLow to ModerateA good general-purpose drying agent. It is slightly acidic.[5][16]
Sodium Sulfate (Anhydrous)Na₂SO₄Very HighSlowModerateNeutral, but slow and may leave a higher residual water content compared to MgSO₄.[3]
Molecular Sieves (3Å)(K₂O)ₓ·(Na₂O)₁₂₋ₓ·[(AlO₂)₁₂(SiO₂)₁₂]·nH₂OHighModerate to FastVery LowExcellent for achieving very low water levels. Pore size excludes most organic molecules, selectively adsorbing water.[8][9]
Molecular Sieves (4Å)Na₁₂[(AlO₂)₁₂(SiO₂)₁₂]·27H₂OHighModerate to FastVery LowAlso very effective; the slightly larger pore size may allow for co-adsorption of very small organic molecules.[7][17]
Calcium Chloride (Anhydrous)CaCl₂HighModerateModerateCan form adducts with some organic compounds containing oxygen or nitrogen and is therefore not always suitable.[5]

Experimental Protocols

Protocol 1: Drying this compound with Anhydrous Magnesium Sulfate

Objective: To remove residual water from this compound using anhydrous magnesium sulfate.

Materials:

  • "Wet" this compound

  • Anhydrous magnesium sulfate (MgSO₄)

  • Erlenmeyer flask with a stopper

  • Spatula

  • Fluted filter paper

  • Funnel

  • Clean, dry collection flask

Procedure:

  • Place the "wet" this compound into a clean, dry Erlenmeyer flask.

  • Add a small amount of anhydrous magnesium sulfate (approximately 1-2 g per 100 mL of solvent) to the flask.[1]

  • Stopper the flask and swirl the contents. Observe the drying agent. If it clumps together, this indicates the presence of water.[16]

  • Continue adding small portions of anhydrous magnesium sulfate, swirling after each addition, until some of the powder remains finely dispersed and does not clump.[1]

  • Allow the mixture to stand for at least 15-20 minutes to ensure complete drying.

  • Separate the dried this compound from the magnesium sulfate by either carefully decanting the liquid or by gravity filtration through a fluted filter paper into a clean, dry collection flask.[2]

  • To maximize recovery, rinse the magnesium sulfate with a small volume of a dry, volatile solvent and add the rinsing to the collection flask if compatible with the subsequent application.[2]

  • Immediately seal the collection flask to prevent re-exposure to atmospheric moisture.

Protocol 2: Drying this compound with Molecular Sieves

Objective: To achieve a very low water content in this compound using molecular sieves.

Materials:

  • "Wet" this compound

  • 3Å or 4Å molecular sieves (activated)

  • A clean, dry flask with a ground glass joint and a stopper or septum cap

  • Oven or furnace for activation

Procedure:

  • Activation of Molecular Sieves:

    • Place the required amount of molecular sieves in a suitable flask or dish.

    • Heat in an oven or furnace at 200-320°C for at least 3 hours under a vacuum or with a flow of dry, inert gas.[12][13]

    • Allow the sieves to cool to room temperature in a desiccator or under a stream of dry inert gas before use.

  • Drying Process:

    • Add the activated molecular sieves to the "wet" this compound in a clean, dry flask. A loading of 5-10% (w/v) is typically sufficient (i.e., 5-10 g of sieves per 100 mL of solvent).[8]

    • Seal the flask and allow it to stand for at least 24 hours. Occasional swirling can improve the drying efficiency. For polar aprotic solvents, longer standing times can result in lower final water content.[9]

    • Once dry, the this compound can be carefully decanted or transferred via a cannula to another dry flask, leaving the molecular sieves behind.

    • The dried solvent can be stored over the molecular sieves to maintain its dryness.[7]

Mandatory Visualization

Drying_Method_Selection Decision-Making for Drying this compound start Start: 'Wet' this compound pre_dry Visible Water Layer? start->pre_dry sep_funnel Separate Layers with Separatory Funnel pre_dry->sep_funnel Yes drying_choice Desired Level of Dryness? pre_dry->drying_choice No sep_funnel->drying_choice general_dry General Purpose (Low-Moderate Dryness) drying_choice->general_dry General high_dry High Purity (Very Low Water Content) drying_choice->high_dry High mgso4 Use Anhydrous MgSO₄ general_dry->mgso4 mol_sieves Use Activated Molecular Sieves high_dry->mol_sieves filter_decant Filter or Decant mgso4->filter_decant mol_sieves->filter_decant end End: 'Dry' this compound filter_decant->end

Caption: Decision workflow for selecting a drying method for this compound.

Experimental_Workflow_Mol_Sieves Experimental Workflow: Drying with Molecular Sieves start Start: Commercial Molecular Sieves activate Activate Sieves (Heat at 200-320°C, >3h) start->activate cool Cool Under Inert Atmosphere or in Desiccator activate->cool add_solvent Add Activated Sieves to 'Wet' this compound (5-10% w/v) cool->add_solvent stand Allow to Stand for >24h add_solvent->stand decant Decant or Cannula Transfer Dried Solvent stand->decant store Store Dried this compound Under Inert Atmosphere decant->store end End: Anhydrous this compound store->end

Caption: Step-by-step workflow for drying this compound using molecular sieves.

References

Stability and decomposition of 1-Nitropropane under heat

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-Nitropropane

This guide provides technical information, troubleshooting advice, and frequently asked questions regarding the thermal stability and decomposition of this compound for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the thermal stability of this compound?

A1: this compound is thermally stable below 150°C.[1] Above this temperature, it undergoes exothermic decomposition.[1] It has an autoignition temperature of approximately 420-421°C.[2] The substance is flammable, and explosive vapor/air mixtures can form above its flash point of 35-36°C.[1][2][3]

Q2: What happens when this compound is heated?

A2: Upon heating, this compound decomposes, producing toxic fumes and gases, including nitrogen oxides (NOx) and carbon monoxide (CO).[1][2][3][4][5] The decomposition can be violent and may lead to an explosion, especially in a closed system, due to the generation of gaseous products.[4][6]

Q3: What are the primary decomposition products of this compound?

A3: The thermal decomposition of this compound primarily proceeds via two competing pathways:

  • C-N Bond Fission: This pathway breaks the carbon-nitrogen bond to form a propyl radical (C₃H₇•) and nitrogen dioxide (NO₂). This is a common pathway for nitroalkanes at higher temperatures.[7][8]

  • Concerted Molecular Elimination: This pathway involves an intramolecular rearrangement to produce propylene (C₃H₆) and nitrous acid (HONO).[9][10] The nitrous acid can further decompose, contributing to the overall reaction complexity.

The dominant pathway can depend on factors like temperature and pressure.[7] Studies have also noted the formation of nitric oxide (NO) and various oxides of carbon as products.[10]

Q4: What are the key safety precautions when heating this compound?

A4: Due to its flammability and decomposition hazards, strict safety protocols are mandatory:

  • Ventilation: Always work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of toxic vapors.[3][11]

  • Ignition Sources: Eliminate all sources of ignition, such as open flames, sparks, and hot surfaces. Use explosion-proof electrical equipment.[3][11]

  • Temperature Control: Use precise temperature monitoring and control to avoid exceeding the decomposition temperature.

  • Pressure Management: When heating in a closed system, use a pressure relief valve and monitor pressure continuously.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases, as these can cause violent reactions.[2][3][6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., Butyl Rubber, Polyvinyl Alcohol), and a lab coat.[3][4][11]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Actions & Solutions
Unexpected Exotherm or Rapid Temperature Increase Onset of exothermic decomposition.1. Immediately remove the heat source. 2. If safe, initiate cooling of the reaction vessel. 3. Ensure the reaction is being conducted below the known decomposition temperature range. 4. Re-evaluate the scale of the reaction; larger volumes can make heat dissipation more difficult.
Pressure Buildup in a Closed System Formation of gaseous decomposition products (e.g., C₃H₆, NOx, CO).[1][10]1. Do not heat a sealed container. Ensure the system is equipped with a pressure relief valve or is properly vented to a scrubber. 2. Reduce the heating rate to control the rate of gas evolution. 3. Verify that the vent line is not blocked.
Discoloration of the Sample (Yellow to Brown) Formation of nitrogen dioxide (NO₂) and other side products.1. This is an early indicator of decomposition. Stop heating and assess the experimental temperature. 2. Lower the setpoint temperature for future experiments. 3. Analyze the sample to identify impurities that may be catalyzing the decomposition.
Inconsistent Experimental Results Contamination of this compound (e.g., with bases, oxidizing agents) or variations in heating rate.1. Use high-purity this compound and verify its purity before use. 2. Ensure all glassware is clean and dry. 3. Standardize the heating rate and experimental setup across all runs.

Quantitative Data Summary

The following table summarizes key physical and thermal properties of this compound.

PropertyValueSource(s)
Boiling Point 132 °C[1][2]
Melting Point -108 °C[1][2]
Flash Point 35 - 36 °C[1][2]
Autoignition Temperature 420 - 421 °C[2][12]
Decomposition Onset > 150 °C[1]
Lower Explosive Limit 2.2 - 2.6 % in air[2][12]
Activation Energy (Decomposition) ~180 kJ/mol (First-order kinetics)[1]
~50 kcal/mol (~209 kJ/mol)[10]

Experimental Protocols

Example Protocol: Thermal Stability Analysis using Differential Scanning Calorimetry (DSC)

This protocol outlines a general procedure for determining the onset of thermal decomposition for this compound.

Objective: To determine the onset temperature of exothermic decomposition of this compound under a controlled atmosphere.

Materials:

  • This compound (high purity)

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed aluminum or stainless steel DSC pans

  • Inert gas supply (e.g., Nitrogen, Argon)

Procedure:

  • Sample Preparation: In a well-ventilated fume hood, carefully pipette a small amount of this compound (typically 1-5 mg) into a DSC pan.

  • Sealing: Hermetically seal the pan to prevent evaporation of the sample during the experiment. This is crucial for obtaining an accurate boiling point and decomposition profile. Prepare an identical empty, sealed pan to use as a reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Set the purge gas (e.g., Nitrogen) to a constant flow rate (e.g., 20-50 mL/min) to maintain an inert atmosphere.

    • Program the temperature profile:

      • Equilibrate at a starting temperature (e.g., 30°C).

      • Ramp the temperature at a constant heating rate (e.g., 5-10 °C/min) up to a final temperature that is expected to be well above the decomposition onset (e.g., 350°C). Caution: Do not exceed the instrument's maximum operating temperature or pressure limits.

  • Data Acquisition: Start the experiment and record the heat flow as a function of temperature.

  • Data Analysis:

    • The resulting thermogram will show heat flow versus temperature.

    • An endotherm will indicate the boiling point of this compound.

    • A sharp, large exotherm indicates the decomposition reaction.

    • Determine the "onset temperature" of the exotherm using the instrument's analysis software. This is typically calculated as the intersection of the baseline with the tangent of the exothermic peak's leading edge. This temperature represents the start of significant thermal decomposition under the tested conditions.

Visualizations

Decomposition_Pathway cluster_main Thermal Decomposition of this compound cluster_path1 Pathway 1: C-N Bond Fission cluster_path2 Pathway 2: Molecular Elimination NP This compound (CH₃CH₂CH₂NO₂) PR Propyl Radical (CH₃CH₂CH₂•) NP->PR High Temp. Prop Propylene (CH₃CH=CH₂) NP->Prop Lower Temp. NO2 Nitrogen Dioxide (NO₂) HONO Nitrous Acid (HONO)

Caption: Primary thermal decomposition pathways for this compound.

DSC_Workflow cluster_workflow DSC Experimental Workflow A 1. Sample Preparation (1-5 mg in DSC pan) B 2. Hermetically Seal Pan A->B C 3. Instrument Setup (Place sample/reference, set N₂ purge) B->C D 4. Temperature Program (Ramp at 5-10°C/min to 350°C) C->D E 5. Data Acquisition (Record Heat Flow vs. Temp) D->E F 6. Data Analysis (Identify exotherm onset) E->F

Caption: Workflow for thermal analysis using Differential Scanning Calorimetry.

Troubleshooting_Logic Start Issue: Unexpected Exotherm or Pressure Rise CheckTemp Is reaction temp > 150°C? Start->CheckTemp CheckSystem Is system sealed with no relief? CheckTemp->CheckSystem No Action1 Probable Cause: Thermal Decomposition Action: 1. Remove Heat 2. Cool System CheckTemp->Action1 Yes Action2 Probable Cause: Gas Entrapment Action: 1. Stop Heating 2. Safely Vent System CheckSystem->Action2 Yes Action3 Possible Cause: Contamination Action: 1. Check for Incompatibles 2. Verify Reagent Purity CheckSystem->Action3 No

Caption: Troubleshooting logic for unexpected events during heating.

References

Technical Support Center: Troubleshooting Henry Reactions with 1-Nitropropane

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during the Henry (nitroaldol) reaction, with a specific focus on the use of 1-nitropropane.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common experimental issues in a question-and-answer format.

Q1: My Henry reaction with this compound is resulting in a low yield of the desired β-nitro alcohol. What are the potential causes and solutions?

A low yield can be attributed to several factors, primarily the reversible nature of the Henry reaction and the occurrence of side reactions.[1][2]

  • Retro-Henry Reaction: The formation of the β-nitro alcohol is an equilibrium process.[3] Unfavorable conditions can shift the equilibrium back to the starting materials (aldehyde and this compound).

    • Solution: To favor the product, consider adjusting the reaction temperature. Lower temperatures often favor the forward reaction, especially if it is exothermic. Additionally, employing a more efficient catalyst system can help drive the reaction forward.[3]

  • Dehydration: The β-nitro alcohol product can undergo dehydration to form a nitroalkene, a common side reaction.[2][4]

    • Solution: Use only a catalytic amount of a mild base to minimize this elimination reaction. If dehydration is persistent, quenching the reaction with a mild acid during work-up can help neutralize the base and prevent further elimination.

  • Cannizzaro Reaction: If you are using an aldehyde without α-hydrogens (e.g., benzaldehyde) in the presence of a strong base, it can undergo a disproportionation reaction (Cannizzaro reaction) to form the corresponding alcohol and carboxylic acid. This consumes your aldehyde starting material.[1][3]

    • Solution: Avoid using stoichiometric amounts of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH). Opt for milder organic bases, such as primary amines, or use only catalytic quantities of a stronger base.[3]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time are critical parameters.

    • Solution: Conduct small-scale optimization experiments to determine the ideal conditions for your specific substrates. Many Henry reactions perform better at or below room temperature to minimize side reactions. Ensure the solvent effectively dissolves the reactants without interfering with the reaction. Aprotic solvents are often preferred as protic solvents can sometimes interfere with the base.[3]

Q2: I am observing poor diastereoselectivity in my Henry reaction with this compound. How can I improve the syn/anti ratio?

Diastereoselectivity in the Henry reaction is influenced by several factors, with the catalyst system being one of the most critical.

  • Catalyst Choice: The nature of the catalyst and any associated ligands plays a significant role in dictating the stereochemical outcome. Chiral metal catalysts, in particular, are often employed to achieve high diastereo- and enantioselectivity.[5]

    • Solution: For achieving a specific diastereomer (syn or anti), it is often necessary to screen different catalyst systems. For example, certain copper(I) complexes with specific chiral ligands have been shown to strongly favor the syn product when reacting aldehydes with this compound.[5]

  • Reaction Temperature: Temperature can also influence the diastereomeric ratio, although generally to a lesser extent than the catalyst.[6]

    • Solution: Experiment with running the reaction at different temperatures to see if it impacts the selectivity.

  • Solvent: The polarity of the solvent can affect the transition state of the reaction and, consequently, the diastereoselectivity.

    • Solution: Test a range of solvents with varying polarities. In some reported cases, more polar solvents like water or methanol have led to higher diastereoselectivities.[6]

Q3: My purification of the β-nitro alcohol product is proving difficult. What are some common challenges and how can I address them?

Purification can be complicated by the presence of unreacted starting materials, side products, and the catalyst.

  • Product Instability: The β-nitro alcohol product can be sensitive to heat and acidic or basic conditions, potentially leading to decomposition or side reactions during purification.

    • Solution: Utilize mild purification techniques. Column chromatography on silica gel is a common method. Ensure the column is not left to run for an extended period and consider using a neutral solvent system. Avoid excessive heating during solvent removal.

  • Removal of Base Catalyst: Residual base can continue to promote side reactions even after the main reaction is complete.

    • Solution: During the work-up, wash the organic layer with a dilute acidic solution (e.g., 1 M HCl) to neutralize and remove the basic catalyst. This should be followed by washes with a neutral or mildly basic solution (like saturated sodium bicarbonate) and brine.[3]

Data Presentation

The following table summarizes quantitative data for Henry reactions involving this compound with various aldehydes under different catalytic conditions. This data is compiled from multiple sources to provide a comparative overview.

AldehydeCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Diastereomeric Ratio (syn:anti)Reference
BenzaldehydeCu(I)/Ligand L5 (5)-Toluene-202485>95:5[5]
1-NaphthaldehydeCu(I)/Ligand L5 (5)-Toluene-202482>95:5[5]
2-NitroethylbenzeneCu(II)/Ligand L13 (5)-CH2Cl2RT487580:20[5]
m-NitrobenzaldehydeTriethylamine (1.5)-Ethanol0 to RT12-24--[3]

Note: Yields and diastereomeric ratios are highly substrate and condition dependent. This table serves as a general guideline.

Experimental Protocols

Below is a detailed experimental protocol for a representative Henry reaction using this compound.

Synthesis of 1-(m-Nitrophenyl)-2-nitropropane [3]

Materials:

  • m-Nitrobenzaldehyde

  • This compound

  • Triethylamine (TEA)

  • Ethanol

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve m-nitrobenzaldehyde (1.0 eq) in ethanol.

  • Add this compound (1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add triethylamine (1.5 eq) to the cooled solution while stirring.

  • Maintain the reaction at 0 °C for 2 hours, then allow it to slowly warm to room temperature and continue stirring for 12-24 hours.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC), checking for the consumption of m-nitrobenzaldehyde.

  • Upon completion, remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in dichloromethane and transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.

  • Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to troubleshooting Henry reactions.

Troubleshooting_Workflow Start Low Yield or Side Products Observed Check_Reagents 1. Check Reagent Purity - Aldehyde freshly distilled? - this compound pure? - Solvent anhydrous? Start->Check_Reagents Check_Conditions 2. Evaluate Reaction Conditions - Temperature too high/low? - Incorrect solvent? - Suboptimal reaction time? Start->Check_Conditions Check_Catalyst 3. Assess Catalyst/Base - Base too strong/weak? - Incorrect catalyst loading? - Catalyst deactivated? Start->Check_Catalyst Identify_Side_Product 4. Identify Major Side Product(s) (e.g., via NMR, GC-MS) Start->Identify_Side_Product Solution_Optimization Problem: Suboptimal Conditions Solution: - Screen temperatures - Test different solvents - Run time course study Check_Conditions->Solution_Optimization Solution_Retro_Henry Problem: Retro-Henry Solution: - Lower reaction temperature - Use more effective catalyst Check_Catalyst->Solution_Retro_Henry Solution_Cannizzaro Problem: Cannizzaro Reaction Solution: - Avoid strong, stoichiometric bases - Use milder organic base Check_Catalyst->Solution_Cannizzaro Identify_Side_Product->Solution_Retro_Henry Retro-Henry products observed Solution_Dehydration Problem: Dehydration (Nitroalkene) Solution: - Use catalytic, milder base - Quench with mild acid Identify_Side_Product->Solution_Dehydration Nitroalkene detected Identify_Side_Product->Solution_Cannizzaro Cannizzaro products detected

Caption: Troubleshooting workflow for low yield in Henry reactions.

Diastereoselectivity_Factors Diastereoselectivity Diastereoselectivity (syn/anti ratio) Catalyst Catalyst System - Metal center - Chiral ligand structure Catalyst->Diastereoselectivity Temperature Reaction Temperature - Affects transition state energy Temperature->Diastereoselectivity Solvent Solvent Polarity - Influences reagent solvation and transition state Solvent->Diastereoselectivity Substrate Substrate Sterics - Steric hindrance of aldehyde and nitroalkane Substrate->Diastereoselectivity

Caption: Key factors influencing diastereoselectivity.

References

Technical Support Center: Optimizing 1-Nitropropane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-nitropropane. The primary focus is on improving yield and selectivity in the vapor-phase nitration of propane, the principal industrial method for its production.

Frequently Asked Questions (FAQs)

Q1: What is the primary industrial method for producing this compound?

A1: The primary industrial method for producing this compound is the vapor-phase nitration of propane with nitric acid.[1] This high-temperature reaction results in a mixture of nitroalkanes, including this compound, 2-nitropropane, nitromethane, and nitroethane.[1][2]

Q2: Why is selectivity a major challenge in this compound synthesis?

A2: Selectivity is a significant challenge because the high-energy, free-radical mechanism of vapor-phase nitration allows for the substitution of hydrogen atoms on both the primary and secondary carbon atoms of propane, leading to the formation of this compound and 2-nitropropane, respectively.[2][3] Additionally, carbon-carbon bond cleavage at elevated temperatures results in the formation of smaller nitroalkanes like nitroethane and nitromethane as byproducts.[2][4]

Q3: What are the key parameters influencing the yield and selectivity of this compound?

A3: The key parameters that can be manipulated to influence the yield and selectivity of the reaction are temperature, pressure, the molar ratio of propane to nitric acid, and reaction time (residence time).[5][6] The addition of catalysts or promoters, such as oxygen or halogens, can also alter the product distribution.[3][7]

Q4: What are the typical byproducts in this compound production via vapor-phase nitration?

A4: Besides the isomeric 2-nitropropane, common byproducts include nitromethane and nitroethane, which are formed due to the fragmentation of the propane molecule.[2] Other byproducts can include aldehydes, which may arise from oxidative side reactions.[2][8]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem 1: Low Overall Yield of Nitroalkanes

Potential Cause Recommended Solution
Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient temperature or residence time.Increase the reaction temperature within the optimal range (typically 350-500°C) or extend the residence time of the reactants in the reaction zone.[5]
Suboptimal Reactant Ratio: An incorrect propane to nitric acid molar ratio can lead to inefficient conversion.Optimize the propane to nitric acid molar ratio. Ratios between 1:1 and 8:1 have been reported to be effective, with higher propane ratios generally favoring higher conversion of nitric acid.[6]
Reactor Hot Spots: Localized high temperatures can lead to reactant and product degradation.Ensure uniform heating of the reactor and efficient mixing of the reactants to prevent the formation of hot spots. The use of a fluidized bed or a microreactor can improve heat transfer.[9]

Problem 2: Poor Selectivity for this compound (High 2-Nitropropane Content)

Potential Cause Recommended Solution
High Reaction Temperature: Higher temperatures can favor the formation of the thermodynamically more stable secondary radical, leading to a higher proportion of 2-nitropropane.Carefully control and potentially lower the reaction temperature within the operational range to influence the kinetic product distribution, which may favor this compound.
Propane to Nitric Acid Ratio: The molar ratio of reactants can influence the relative rates of formation of the different isomers.Experiment with varying the propane to nitric acid molar ratio. Some studies suggest that lower ratios may favor the formation of 2-nitropropane, so increasing the propane concentration could potentially improve the selectivity for this compound.[7]

Problem 3: High Levels of Fragmentation Byproducts (Nitromethane, Nitroethane)

Potential Cause Recommended Solution
Excessively High Reaction Temperature: High temperatures promote the cleavage of C-C bonds in the propane molecule.[2]Operate at the lower end of the effective temperature range for nitration (around 350-420°C) to minimize fragmentation.[3]
Long Residence Time: Extended exposure to high temperatures can increase the extent of fragmentation.Reduce the residence time in the reactor to limit the degradation of the primary products.

Data Presentation

Table 1: Typical Product Distribution in Vapor-Phase Nitration of Propane

ProductTypical Yield (%)
2-Nitropropane~40
This compound~25
Nitromethane~25
Nitroethane~10

Note: Yields are approximate and can vary significantly with reaction conditions.[7]

Table 2: Effect of Reaction Parameters on Nitropropane Selectivity (Qualitative)

ParameterChangeEffect on this compound Selectivity
TemperatureIncreaseGenerally Decreases
Propane:Nitric Acid RatioIncreaseMay Increase
PressureIncreaseComplex effects, may favor dinitration

Experimental Protocols

Key Experiment: Vapor-Phase Nitration of Propane in a Single-Pass Reactor

This protocol describes a laboratory-scale setup for the continuous vapor-phase nitration of propane.

Materials:

  • Propane (high purity)

  • Nitric Acid (concentrated, >50% wt)

  • Inert gas (e.g., Nitrogen) for purging

  • Flow meters for gases

  • High-pressure pump for nitric acid

  • Preheating tube

  • Mixing tube

  • Single-pass tubular reactor (corrosion-resistant material, e.g., stainless steel)

  • Temperature controllers and thermocouples

  • Pressure regulator

  • Condenser

  • Separator (for organic and aqueous phases)

  • Washing and drying agents for the organic phase

Procedure:

  • System Purge: Purge the entire reactor system with an inert gas (e.g., nitrogen) to remove air and moisture.

  • Preheating: Heat the preheating tube to a temperature between 300°C and 400°C.[5]

  • Reactant Feed:

    • Introduce a controlled flow of propane gas through the preheating tube using a flow meter.

    • Simultaneously, pump a controlled flow of concentrated nitric acid into the mixing tube.

  • Mixing and Reaction:

    • The preheated propane and nitric acid are mixed in the mixing tube, which is maintained at a temperature between 200°C and 280°C.[5]

    • The reactant mixture then enters the single-pass tubular reactor, which is maintained at the desired reaction temperature (typically 350-500°C) and pressure (0-1.0 MPa).[5]

    • Control the flow rates to achieve the desired propane to nitric acid molar ratio (e.g., between 1:1 and 8:1).[6]

  • Quenching and Separation:

    • The product stream exiting the reactor is rapidly cooled in a condenser.

    • The condensed liquid is collected in a separator, where the organic phase (nitroalkanes) separates from the aqueous phase.

  • Product Work-up:

    • Separate the organic layer.

    • Wash the organic layer with water and a dilute basic solution (e.g., sodium bicarbonate) to remove any remaining acid.

    • Dry the organic phase over a suitable drying agent (e.g., anhydrous magnesium sulfate).

  • Analysis:

    • Analyze the product mixture using Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) to determine the composition and calculate the yield and selectivity of this compound.

Mandatory Visualizations

Experimental_Workflow Propane Propane Cylinder Flowmeter_P Flowmeter Propane->Flowmeter_P Preheater Preheater (300-400°C) Flowmeter_P->Preheater Mixer Mixing Tube (200-280°C) Preheater->Mixer HNO3 Nitric Acid Reservoir Pump High-Pressure Pump HNO3->Pump Flowmeter_N Flowmeter Pump->Flowmeter_N Flowmeter_N->Mixer Reactor Tubular Reactor (350-500°C) Mixer->Reactor Condenser Condenser Reactor->Condenser Separator Phase Separator Condenser->Separator Organic_Phase Organic Phase Separator->Organic_Phase Aqueous_Phase Aqueous Phase Separator->Aqueous_Phase Washing Washing Organic_Phase->Washing Drying Drying Washing->Drying Final_Product This compound Product Mixture Drying->Final_Product Analysis GC/MS Analysis Final_Product->Analysis

Caption: Experimental workflow for the vapor-phase nitration of propane.

Troubleshooting_Guide Start Low Yield or Poor Selectivity Low_Yield Low Overall Yield? Start->Low_Yield Poor_Selectivity Poor 1-NP Selectivity? Start->Poor_Selectivity High_Fragmentation High Fragmentation? Start->High_Fragmentation Incomplete_Rxn Incomplete Reaction? Low_Yield->Incomplete_Rxn Suboptimal_Ratio Suboptimal Reactant Ratio? Low_Yield->Suboptimal_Ratio High_Temp Temperature Too High? Poor_Selectivity->High_Temp Incorrect_Ratio_Sel Incorrect Reactant Ratio? Poor_Selectivity->Incorrect_Ratio_Sel Excessive_Temp Temperature Too High? High_Fragmentation->Excessive_Temp Long_Residence Residence Time Too Long? High_Fragmentation->Long_Residence Increase_Temp_Time Increase Temp./Time Incomplete_Rxn->Increase_Temp_Time Yes Optimize_Ratio Optimize Propane:HNO3 Ratio Suboptimal_Ratio->Optimize_Ratio Yes Lower_Temp Lower Reaction Temperature High_Temp->Lower_Temp Yes Adjust_Ratio_Sel Adjust Propane:HNO3 Ratio Incorrect_Ratio_Sel->Adjust_Ratio_Sel Yes Lower_Temp_Frag Operate at Lower Temp. Range Excessive_Temp->Lower_Temp_Frag Yes Reduce_Residence Reduce Residence Time Long_Residence->Reduce_Residence Yes

Caption: Troubleshooting logic for this compound synthesis.

References

Incompatibility of 1-Nitropropane with strong bases or oxidizing agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the significant chemical incompatibility of 1-Nitropropane with strong bases and strong oxidizing agents. The following troubleshooting guides and frequently asked questions (FAQs) are designed to prevent hazardous situations in a laboratory and development setting.

Troubleshooting Guide: Unforeseen Exothermic Reactions or Decomposition

This guide is intended to help users identify and respond to potential hazardous situations when working with this compound.

Symptom Possible Cause Immediate Action Prevention
Unexpected heat generation, bubbling, or fuming upon addition of a reagent. Inadvertent mixing with a strong base (e.g., hydroxides, alkoxides) or a strong oxidizing agent (e.g., permanganates, perchlorates).1. Cease addition of the reagent immediately.2. If safe to do so, apply cooling to the reaction vessel (ice bath).3. Alert personnel in the immediate area and prepare for potential evacuation.4. Consult your institution's emergency response protocol.- Always verify the compatibility of all reagents before mixing.- Maintain accurate and clear labeling of all chemical containers.- Use a properly calibrated and functioning temperature probe for all reactions involving this compound.
Color change to dark brown or black, accompanied by gas evolution. Decomposition of this compound, potentially catalyzed by an incompatible substance or elevated temperatures.1. Stop any heating of the reaction.2. Ensure adequate ventilation in a fume hood.3. Follow emergency shutdown procedures for the equipment in use.- Avoid heating this compound in the presence of unknown contaminants.- Store this compound away from heat sources and direct sunlight.- Use fresh, properly stored this compound for experiments.
Formation of a solid precipitate after adding a basic solution. Formation of potentially unstable and explosive nitronate salts.[1][2]1. Do not attempt to isolate or dry the solid. 2. Keep the mixture in solution and cool.3. Contact your institution's chemical safety officer for guidance on safe disposal of potentially explosive compounds.- Avoid the use of strong inorganic bases with this compound unless a specific, validated protocol is being followed.- If a basic medium is required, consider using weaker organic bases and conduct the reaction at low temperatures.
Vigorous, uncontrolled reaction (runaway reaction) after mixing with another chemical. Mixing with a potent oxidizing agent, leading to rapid oxidation and energy release.[3]1. Evacuate the immediate area immediately. 2. Activate any emergency alarm systems.3. Do not attempt to extinguish a large, uncontrolled reaction. Follow your site's emergency response plan.- Conduct a thorough literature search and risk assessment before mixing this compound with any oxidizing agent for the first time.- Always start with very small-scale reactions when exploring new chemical combinations.- Ensure that appropriate shielding and personal protective equipment are used.

Frequently Asked Questions (FAQs)

Incompatibility with Strong Bases

  • Q1: Why is this compound incompatible with strong bases? A1: this compound has an acidic proton on the carbon atom adjacent to the nitro group (the α-carbon). Strong bases can deprotonate this carbon, forming a nitronate salt.[4] These salts, especially when dry, can be explosive.[1][2]

  • Q2: What are some examples of strong bases to avoid with this compound? A2: Avoid strong inorganic bases such as sodium hydroxide, potassium hydroxide, and calcium hydroxide.[5] Also, be cautious with strong organic bases and alkoxides.

  • Q3: Can I ever use a base with this compound? A3: Yes, the reactivity of this compound with bases is utilized in certain synthetic reactions, such as the Henry reaction, where a new carbon-carbon bond is formed.[4] However, these reactions are typically carried out under controlled conditions, often with milder organic bases and at low temperatures, to prevent the formation and accumulation of unstable nitronate salts.

Incompatibility with Strong Oxidizing Agents

  • Q1: What happens when this compound is mixed with strong oxidizing agents? A1: this compound can react violently with strong oxidizing agents, leading to a rapid release of energy, which can result in a fire or explosion.[3][6]

  • Q2: Which oxidizing agents are of particular concern? A2: Strong oxidizing agents to avoid include permanganates (e.g., potassium permanganate), perchlorates, peroxides, nitrates, and halogens (chlorine, bromine, fluorine).[7]

  • Q3: What are the decomposition products of this compound in a fire or explosive event? A3: In a fire, this compound decomposes to produce toxic fumes and gases, including oxides of nitrogen (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1][7]

Quantitative Data

PropertyValueSource
Molecular Formula C₃H₇NO₂[8]
Molecular Weight 89.09 g/mol [8]
Flash Point 35 °C (95 °F)[3]
Autoignition Temperature 420 °C (788 °F)[3]
Explosive Limits in Air 2.6-11.0% by volume[3]
NFPA 704 Rating Health: 2, Flammability: 3, Instability: 2[2]

Experimental Protocols

Disclaimer: The following protocols are for informational purposes to understand the potential hazards and should be conducted only by trained professionals in a controlled laboratory setting with all necessary safety precautions in place, including a fume hood, personal protective equipment (PPE), and appropriate shielding. A thorough risk assessment must be performed before undertaking any new experimental work.

Protocol 1: Demonstration of Nitronate Salt Formation (Small Scale)

Objective: To safely observe the exothermic nature of the reaction between this compound and a strong base in a dilute solution.

Materials:

  • This compound

  • 1 M Sodium Hydroxide solution

  • Deionized water

  • Small beaker or test tube

  • Magnetic stirrer and stir bar

  • Temperature probe

Procedure:

  • In a well-ventilated fume hood, place 10 mL of deionized water in a small beaker with a magnetic stir bar.

  • Begin stirring and place a temperature probe in the water to record the initial temperature.

  • Slowly add 0.5 mL of this compound to the water.

  • Once the temperature has stabilized, add 1 mL of 1 M Sodium Hydroxide solution dropwise while closely monitoring the temperature.

  • Record any temperature increase.

  • Upon completion, the resulting solution should be neutralized with a dilute acid (e.g., 1 M HCl) before disposal according to institutional guidelines.

Expected Outcome: A noticeable increase in temperature upon the addition of the sodium hydroxide solution, indicating an exothermic reaction.

Visualizations

Incompatibility_Pathway_Base This compound This compound Nitronate_Salt Nitronate Salt (Unstable/Explosive when dry) This compound->Nitronate_Salt Deprotonation Strong_Base Strong Base (e.g., NaOH, KOH) Strong_Base->Nitronate_Salt Reacts with Heat_Generation Significant Heat Generation Nitronate_Salt->Heat_Generation

Caption: Reaction of this compound with a strong base.

Incompatibility_Pathway_Oxidizer This compound This compound Violent_Reaction Violent Reaction This compound->Violent_Reaction Strong_Oxidizer Strong Oxidizing Agent (e.g., Permanganate, Peroxide) Strong_Oxidizer->Violent_Reaction Reacts with Fire_Explosion Fire / Explosion Hazard Violent_Reaction->Fire_Explosion Decomposition_Products Toxic Decomposition Products (NOx, CO, CO2) Fire_Explosion->Decomposition_Products

Caption: Reaction of this compound with a strong oxidizing agent.

Troubleshooting_Workflow cluster_observe Observation cluster_action Immediate Actions cluster_prevention Preventative Measures Observe_Exotherm Unexpected Exotherm or Decomposition? Stop_Addition Stop Reagent Addition Observe_Exotherm->Stop_Addition Yes Proceed_with_Caution Proceed_with_Caution Observe_Exotherm->Proceed_with_Caution No Apply_Cooling Apply Cooling (if safe) Stop_Addition->Apply_Cooling Alert_Personnel Alert Personnel Apply_Cooling->Alert_Personnel Emergency_Protocol Follow Emergency Protocol Alert_Personnel->Emergency_Protocol Verify_Compatibility Verify Reagent Compatibility Risk_Assessment Conduct Risk Assessment Verify_Compatibility->Risk_Assessment Accurate_Labeling Ensure Accurate Labeling Accurate_Labeling->Risk_Assessment

References

Technical Support Center: Managing Exothermic Reactions Involving 1-Nitropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing exothermic reactions involving 1-nitropropane. The information is presented in a question-and-answer format to directly address potential issues and ensure the safe execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound reactions?

A1: this compound is a flammable liquid and can form explosive mixtures with air.[1] The primary chemical hazard stems from its high reactivity, particularly its propensity to undergo exothermic reactions that can lead to thermal runaway if not properly controlled. It reacts violently with oxidizing agents, strong bases, strong acids, metal oxides, and amines.[2] The formation of nitronate salts with bases is a notable exothermic process.[3] Furthermore, this compound can decompose exothermically at elevated temperatures, producing toxic fumes including nitrogen oxides.[4]

Q2: What are the initial signs of a developing thermal runaway in a reaction with this compound?

A2: Key indicators of a potential thermal runaway include:

  • A sudden, unexpected increase in reaction temperature that does not stabilize with standard cooling procedures.

  • A rapid rise in pressure within a closed or vented reactor.

  • Noticeable gas evolution from the reaction mixture.[2]

  • A change in the color of the reaction mixture, which can sometimes indicate decomposition or side reactions.

  • Boiling of the solvent, even when the external heating source is removed.

Q3: What immediate actions should be taken if a temperature excursion is observed?

A3: If a temperature excursion occurs, immediate and calm action is critical. The primary goal is to maximize heat removal and, if necessary, stop the reaction. Follow the emergency response workflow outlined in the logical relationship diagram below. This includes immediately removing any external heating, enhancing cooling, and preparing for an emergency quench.

Troubleshooting Guides

Issue 1: Unexpectedly Strong Exotherm During Base Addition

Question: I am adding a strong base (e.g., sodium hydroxide) to a solution of this compound to form the nitronate for a subsequent reaction (like the Nef or Henry reaction), and I'm observing a much stronger exotherm than anticipated. What should I do?

Answer:

This is a common issue as the deprotonation of nitroalkanes is a significantly exothermic process.

Immediate Actions:

  • Halt Addition: Immediately stop the addition of the base.

  • Maximize Cooling: Ensure your cooling bath is at its lowest possible temperature and that there is good thermal contact with the reaction flask. Increase stirring speed to improve heat transfer.

  • Monitor Temperature: Continuously monitor the internal temperature of the reaction.

Preventative Measures & Solutions:

  • Slow Addition Rate: The base should be added slowly and dropwise, allowing the cooling system to dissipate the generated heat.

  • Pre-cool Reactants: Cool both the this compound solution and the base solution to 0°C or below before starting the addition.

  • Dilution: Running the reaction at a lower concentration can help to manage the exotherm by increasing the thermal mass of the system.

  • Choice of Base: Consider using a weaker base if the reaction chemistry allows, which may result in a slower, more controllable reaction.

Issue 2: Temperature Spiking During a Henry (Nitroaldol) Reaction

Question: During the Henry reaction of this compound with an aldehyde, the temperature of the reaction is increasing rapidly despite the cooling bath. How can I control this?

Answer:

The Henry reaction is an equilibrium process, and the forward reaction is typically exothermic. A rapid temperature increase can lead to side reactions or a runaway scenario.

Immediate Actions:

  • Stop Reagent Addition: If adding one of the reactants, stop immediately.

  • Emergency Cooling: If the temperature continues to rise, consider adding a cold, inert solvent to dilute the reaction mixture and absorb some of the heat.

  • Prepare for Quenching: Have a pre-chilled quenching solution ready (see Emergency Quenching Protocol).

Preventative Measures & Solutions:

  • Catalyst Control: The choice and amount of base catalyst are crucial. Use the minimum effective amount of catalyst. For highly reactive aldehydes, consider a less active catalyst.

  • Staged Addition: Add the limiting reagent (often the aldehyde) portion-wise or via a syringe pump to control the reaction rate.

  • Reaction Monitoring: Use in-situ monitoring techniques like a thermocouple to track the internal temperature and a tool like ReactIR to monitor reactant consumption, allowing for better control.

Quantitative Data

Thermal Stability of this compound

The thermal stability of this compound has been evaluated using Differential Scanning Calorimetry (DSC). This data is critical for understanding the thermal hazards associated with its decomposition.

ParameterValueReference
Onset Temperature (Tonset) at 1 °C/min ~170-180 °C[5][6]
Decomposition Energy > 500 J/g[5][6]
Autoignition Temperature 421 °C[7]

Note: The onset temperature of decomposition can be significantly lowered by the presence of incompatible materials such as strong acids or bases.[6]

Estimated Heat of Reaction for Key Transformations

Estimated Heat of Reaction for the Henry Reaction (this compound with Benzaldehyde)

Reaction: C₃H₇NO₂ + C₇H₆O → C₁₀H₁₃NO₃ (2-Nitro-1-phenylpropan-1-ol)

CompoundStandard Enthalpy of Formation (ΔHf°) (kJ/mol)Reference
This compound (liquid)-143.5[8]
Benzaldehyde (liquid)-86.9[2]
2-Nitro-1-phenylpropan-1-ol (solid)-230 (estimated)Analogous compounds
Estimated ΔHrxn ~ -0.6 kJ/mol Calculated

Estimated Heat of Reaction for the Nef Reaction (this compound to Propanal)

Reaction: C₃H₇NO₂ + H₂O → C₃H₆O + HNO₂

CompoundStandard Enthalpy of Formation (ΔHf°) (kJ/mol)Reference
This compound (liquid)-143.5[8]
Water (liquid)-285.8Standard Value
Propanal (liquid)-183.3[4]
Nitrous Acid (aq)-119.2Standard Value
Estimated ΔHrxn ~ +126.8 kJ/mol Calculated

Disclaimer: These are theoretical estimations. The actual heat of reaction can vary significantly with reaction conditions (temperature, solvent, catalyst). Experimental determination using reaction calorimetry is strongly recommended for process safety assessment.

Experimental Protocols

Protocol 1: Reaction Calorimetry for the Henry Reaction of this compound and Benzaldehyde

Objective: To determine the heat of reaction and monitor the thermal profile of the base-catalyzed Henry reaction between this compound and benzaldehyde.

Materials:

  • This compound

  • Benzaldehyde

  • Triethylamine (catalyst)

  • Toluene (solvent)

  • Reaction Calorimeter (e.g., Mettler-Toledo RC1e or similar) equipped with a temperature probe, stirrer, and dosing pump.

Methodology:

  • System Preparation: Calibrate the calorimeter according to the manufacturer's instructions to determine the heat transfer coefficient (UA).

  • Reactor Charging: Charge the reactor with a solution of this compound in toluene.

  • Equilibration: Stir the reactor contents and allow the system to reach thermal equilibrium at the desired reaction temperature (e.g., 25°C).

  • Reagent Dosing: Begin the controlled addition of a solution of benzaldehyde and a catalytic amount of triethylamine in toluene via the dosing pump at a constant rate.

  • Data Acquisition: Record the reactor temperature, jacket temperature, and dosing rate throughout the addition and for a period after the addition is complete to ensure the reaction has reached completion.

  • Analysis: Calculate the heat flow (q) from the reaction in real-time. Integrate the heat flow over time to determine the total heat of reaction (ΔHrxn).

Protocol 2: Emergency Quenching of a Runaway this compound Reaction

Objective: To safely and effectively terminate a runaway exothermic reaction involving this compound.

Materials:

  • Pre-chilled quenching solution: A mixture of a weak acid (e.g., acetic acid) in a high-boiling point, inert solvent (e.g., toluene). The amount should be sufficient to neutralize any base and dilute the reaction mixture significantly.

  • Large container of ice water or a dry ice/acetone bath.

  • Blast shield.

  • Appropriate Personal Protective Equipment (PPE), including a face shield, flame-retardant lab coat, and heavy-duty gloves.

Methodology:

  • Alert Personnel: Immediately alert all personnel in the vicinity of the emergency.

  • Emergency Cooling: If safe to do so, immerse the reaction vessel in the large ice water or dry ice/acetone bath.

  • Ventilation: Ensure the reaction is taking place in a well-ventilated fume hood with the sash pulled down as low as possible.

  • Quenching: Behind a blast shield, slowly and carefully add the pre-chilled quenching solution to the reaction. Be prepared for vigorous gas evolution. Do not cap or seal the reaction vessel.

  • Monitor: Continue to monitor the reaction temperature until it has stabilized at a safe level.

  • Post-Quench: Once the reaction is under control, allow it to cool to room temperature before proceeding with any workup.

Mandatory Visualizations

Exotherm_Management_Workflow cluster_Initial_Response Initial Response cluster_Assessment Assessment cluster_Controlled_Action Controlled Action cluster_Emergency_Action Emergency Action Start Temperature Excursion Detected Remove_Heat Remove External Heating Start->Remove_Heat Enhance_Cooling Maximize Cooling Bath/Stirring Remove_Heat->Enhance_Cooling Is_Controlled Is Temperature Stabilizing? Enhance_Cooling->Is_Controlled Continue_Monitoring Continue Monitoring Until Stable Is_Controlled->Continue_Monitoring Yes Alert Alert Nearby Personnel & Supervisor Is_Controlled->Alert No Investigate Investigate Cause Post-Reaction Continue_Monitoring->Investigate Safe_Shutdown Proceed with Safe Shutdown Investigate->Safe_Shutdown Prepare_Quench Prepare Emergency Quench Solution Alert->Prepare_Quench Execute_Quench Execute Quench Protocol Behind Blast Shield Prepare_Quench->Execute_Quench Evacuate Evacuate if Uncontrolled Execute_Quench->Evacuate If still uncontrolled

Emergency response workflow for a temperature excursion.

Henry_Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Nitropropane This compound Nitronate Nitronate Anion (aci-form) Nitropropane->Nitronate Deprotonation Aldehyde Aldehyde/Ketone Alkoxide β-Nitro Alkoxide Base Base Catalyst Nitronate->Alkoxide Nucleophilic Attack Nitro_Alcohol β-Nitro Alcohol Alkoxide->Nitro_Alcohol Protonation Nitroalkene Nitroalkene (via Dehydration) Nitro_Alcohol->Nitroalkene Side Reaction

Simplified signaling pathway of the Henry reaction.

References

Best practices for storing and handling 1-Nitropropane to ensure purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the best practices for storing and handling 1-Nitropropane to ensure its purity for experimental use. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to maintain its purity?

To ensure the long-term purity of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The storage location should be away from incompatible materials such as strong oxidizing agents, strong bases, amines, and metal oxides.[2][3] It is a flammable liquid and should be kept away from sources of ignition.[2][3] For prolonged storage, refrigeration is recommended to minimize degradation.

Q2: How does temperature affect the stability of this compound?

Elevated temperatures can lead to the degradation of this compound. While specific long-term stability data at various temperatures is not extensively available in public literature, it is known that heating can cause decomposition, releasing toxic fumes of nitrogen oxides.[2][4] It is crucial to avoid exposing this compound to high temperatures to prevent the formation of impurities. One study indicated that after 15 days of storage at ambient temperatures (20-26°C), the recovery of this compound remained above 87%.

Q3: Is this compound sensitive to light?

Yes, this compound can undergo photodegradation. Exposure to light can initiate decomposition pathways, leading to the formation of various photoproducts. Therefore, it is recommended to store this compound in amber or opaque containers to protect it from light.

Q4: What are the common impurities found in commercially available this compound?

Commercial this compound is typically produced by the vapor-phase nitration of propane, which results in a mixture of nitroalkanes.[5][6] Consequently, common impurities may include its isomer, 2-Nitropropane, as well as nitromethane and nitroethane. Residual starting materials and byproducts from the synthesis process can also be present.

Q5: What are the primary degradation pathways for this compound?

The main degradation pathways for this compound include:

  • Thermal Decomposition: At elevated temperatures, this compound can decompose, producing toxic nitrogen oxides and other byproducts.[2][3][4]

  • Acid-Catalyzed Hydrolysis (Nef Reaction): Under strong acidic conditions, primary nitroalkanes like this compound can undergo the Nef reaction to form an aldehyde (propanal) and nitrous oxide.[2][7]

  • Reaction with Bases: this compound reacts with inorganic bases to form salts that can be explosive when dry.[3]

  • Oxidative Degradation: Contact with strong oxidizing agents can lead to violent reactions and degradation of the compound.[5]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in color (yellowing) of this compound upon storage. Exposure to air or light, leading to the formation of degradation products.Store in a tightly sealed, amber glass bottle under an inert atmosphere (e.g., nitrogen or argon) and in a dark location.
Presence of unexpected peaks in GC-MS or HPLC analysis. Contamination from the storage container or degradation of the sample.Ensure the use of clean, inert storage containers. Analyze a fresh sample from a newly opened bottle to rule out degradation. If degradation is suspected, consider purifying the this compound before use.
Inconsistent experimental results. Inconsistent purity of this compound between batches or degradation of the stock solution.Perform a purity check on each new batch of this compound. Prepare fresh stock solutions for sensitive experiments and store them appropriately.
Formation of a precipitate when mixing with a basic solution. Formation of the sodium salt of this compound (a nitronate), which may have limited solubility.Be aware that these salts can be explosive when dry. Handle with extreme caution. If isolation of the salt is not intended, avoid strongly basic conditions or use a solvent in which the salt is soluble.

Data on Stability of this compound

Storage Condition Duration Purity/Recovery Observed Impurities
Ambient Temperature (20-26°C) in a closed drawer15 days> 87%Not specified
Refrigerated15 daysHigher recovery than ambient storageNot specified

Note: This data is based on limited available information and should be used as a general guideline. For critical applications, it is recommended to perform in-house stability studies.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of this compound purity and the identification of volatile impurities.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for volatile organic compounds (e.g., DB-5ms or equivalent).

2. Sample Preparation:

  • Dilute the this compound sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

3. GC-MS Conditions:

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 250°C at a rate of 10°C/minute.

    • Hold at 250°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Electron Ionization (EI) mode. Scan range of m/z 30-300.

4. Data Analysis:

  • Identify this compound based on its retention time and mass spectrum.

  • Identify impurities by comparing their mass spectra with a library (e.g., NIST).

  • Calculate the relative purity by peak area percentage.

Protocol 2: Purification of this compound by Fractional Distillation

This protocol describes a general procedure for the purification of this compound from non-volatile impurities and other nitroalkanes with different boiling points.

1. Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Heating mantle

  • Boiling chips

2. Procedure:

  • Place the impure this compound and a few boiling chips into the round-bottom flask.

  • Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all joints are properly sealed.

  • Begin heating the flask gently.

  • Monitor the temperature at the distillation head. The temperature should rise and then stabilize at the boiling point of the first fraction.

  • Discard the initial fraction (forerun), which may contain more volatile impurities.

  • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approximately 132°C at atmospheric pressure).

  • Stop the distillation before the flask runs dry to prevent the formation of potentially explosive residues.

  • Store the purified this compound under the recommended conditions.

Visualizations

G Troubleshooting Workflow for Purity Issues cluster_0 Initial Observation cluster_1 Purity Analysis cluster_2 Troubleshooting Path start Unexpected Experimental Results or Visible Impurities analyze Analyze this compound Purity (GC-MS or HPLC) start->analyze compare Compare to Certificate of Analysis or Reference Standard analyze->compare pure Purity is High compare->pure Purity Meets Specification impure Purity is Low compare->impure Purity Does Not Meet Specification investigate_exp Investigate Other Experimental Parameters pure->investigate_exp investigate_storage Review Storage and Handling Procedures impure->investigate_storage purify Purify this compound (e.g., Distillation) investigate_storage->purify new_batch Consider Using a New Batch of this compound investigate_storage->new_batch retest Re-analyze Purified Sample purify->retest retest->pure G Fractional Distillation Workflow for this compound Purification cluster_0 Setup cluster_1 Distillation Process cluster_2 Product Handling start Start with Impure this compound assemble Assemble Fractional Distillation Apparatus start->assemble heat Gently Heat the Flask assemble->heat monitor_temp Monitor Temperature at Still Head heat->monitor_temp collect_forerun Discard Initial Low-Boiling Fraction (Forerun) monitor_temp->collect_forerun Temp Rises and Stabilizes collect_main Collect Main Fraction at Constant Boiling Point (~132°C) collect_forerun->collect_main Temp Stabilizes at BP of this compound stop Stop Distillation Before Flask is Dry collect_main->stop Most of the Liquid has Distilled store Store Purified this compound Under Recommended Conditions stop->store end Purified this compound Ready for Use store->end

References

Validation & Comparative

A Comparative Analysis of 1-Nitropropane and 2-Nitropropane Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of isomeric starting materials is paramount for predictable and efficient synthesis. This guide provides a detailed comparative analysis of the reactivity of 1-nitropropane and 2-nitropropane, focusing on their distinct behaviors in key organic transformations. The information presented is supported by experimental data and detailed methodologies to aid in experimental design and interpretation.

The seemingly subtle difference in the position of the nitro group between this compound (a primary nitroalkane) and 2-nitropropane (a secondary nitroalkane) imparts significant variations in their chemical properties and reactivity. These differences primarily stem from the nature of the alpha-carbon and the stability of the corresponding nitronate anions, which are key intermediates in many of their characteristic reactions.

Core Reactivity: The Role of Nitronate Tautomers

The reactivity of nitroalkanes is intrinsically linked to the acidity of the α-proton and the subsequent formation of a resonance-stabilized nitronate anion.[1] This tautomerism is a critical first step in reactions where the nitroalkane acts as a nucleophile.

A significant difference lies in the kinetics and equilibrium of this tautomerization for 1- and 2-nitropropane. Experimental studies have shown that propane 1-nitronate, the conjugate base of this compound, rapidly and almost quantitatively reverts to the neutral this compound form.[2] In contrast, the equilibrium between 2-nitropropane and its nitronate is established much more slowly. At a physiological pH of 7.4, it takes approximately 8 hours to reach equilibrium, at which point a substantial portion (about 48%) of the initial nitronate has tautomerized to 2-nitropropane.[2] This suggests that the nitronate of 2-nitropropane is more stable and present in higher concentrations at equilibrium under these conditions.

This differential stability and formation rate of the nitronate anion is a key determinant of the divergent reactivity profiles of these two isomers and is also considered a factor in their differing toxicological profiles, with 2-nitropropane exhibiting greater geno- and hepatotoxicity.[2]

Tautomerism cluster_1 Primary Nitroalkane cluster_2 Secondary Nitroalkane This compound This compound Propane-1-nitronate Propane-1-nitronate This compound->Propane-1-nitronate Base Propane-1-nitronate->this compound H+ 2-Nitropropane 2-Nitropropane Propane-2-nitronate Propane-2-nitronate 2-Nitropropane->Propane-2-nitronate Base Propane-2-nitronate->2-Nitropropane H+

Caption: Tautomerism of this compound and 2-Nitropropane to their respective nitronate anions.

Comparative Data Summary

The following table summarizes key physical and reactive properties of this compound and 2-nitropropane.

PropertyThis compound2-NitropropaneReference
Classification Primary NitroalkaneSecondary Nitroalkane[3]
pKa ~17.0~7.63[2][3]
Nitronate Formation Rapid conversion from nitronate to nitro formSlower equilibrium, more stable nitronate[2]
Nef Reaction Product Propanal (an aldehyde)Acetone (a ketone)[4]
Henry Reaction Forms a secondary β-nitro alcoholForms a tertiary β-nitro alcohol[5]

Reactivity in Key Synthetic Transformations

The Nef Reaction

The Nef reaction is a cornerstone transformation of nitroalkanes, converting them into carbonyl compounds via the acid hydrolysis of their corresponding nitronate salts.[4] The primary or secondary nature of the nitroalkane dictates the product of the Nef reaction.

  • This compound , being a primary nitroalkane, yields propanal upon undergoing the Nef reaction.[4]

  • 2-Nitropropane , a secondary nitroalkane, is converted to acetone .[4]

The classical Nef reaction conditions are often harsh, involving strong acids, which can lead to side reactions.[4] Milder, oxidative methods have been developed to improve yields and reduce byproducts.[6]

Nef_Reaction cluster_0 Nef Reaction Workflow cluster_1 This compound cluster_2 2-Nitropropane Nitroalkane Nitroalkane Nitronate Salt Nitronate Salt Nitroalkane->Nitronate Salt Base Nitronic Acid Nitronic Acid Nitronate Salt->Nitronic Acid H+ Carbonyl Compound Carbonyl Compound Nitronic Acid->Carbonyl Compound Hydrolysis Product Product Carbonyl Compound->Product This compound This compound Propanal Propanal 2-Nitropropane 2-Nitropropane Acetone Acetone Henry_Reaction Nitroalkane This compound or 2-Nitropropane Nitronate Nitronate Anion Nitroalkane->Nitronate Base Carbonyl Aldehyde/Ketone Alkoxide β-Nitro Alkoxide Nitronate->Alkoxide + Carbonyl Product β-Nitro Alcohol Alkoxide->Product Protonation

References

Validating the Purity of 1-Nitropropane: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents is paramount. This guide provides a comprehensive comparison of analytical methods for validating the purity of 1-Nitropropane, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). Supporting experimental data, detailed protocols, and comparative analyses with alternative techniques are presented to aid in the selection of the most appropriate validation strategy.

Introduction to this compound Purity

This compound (C₃H₇NO₂) is a colorless, oily liquid utilized as a solvent and a chemical intermediate. Commercial grades of this compound typically exhibit a purity exceeding 98.5%.[1] Common impurities include its isomer, 2-nitropropane, water, and residual acidic byproducts from its synthesis, such as nitric acid and nitrite esters.[1] A thorough purity assessment is crucial as these impurities can significantly impact the outcome of chemical reactions and the quality of final products in research and drug development.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Validation

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it highly suitable for assessing the purity of this compound. The coupling of gas chromatography's separation power with the definitive identification capabilities of mass spectrometry provides a robust method for impurity profiling.

Comparison of Analytical Methods for Purity Assessment

A multi-faceted approach is often the most effective strategy for a comprehensive purity evaluation. While GC-MS is a powerful tool, other methods offer unique advantages for quantifying specific impurities.

Analytical MethodPrincipleInformation ProvidedTypical Purity Range Determined
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their partitioning between a stationary and mobile phase, followed by mass-based detection and identification.Identification and quantification of volatile organic impurities and residual solvents.>98%
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase for separation, followed by detection (commonly UV-Vis).Quantitative determination of the main compound and detection of non-volatile or thermally labile impurities.>95%
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field, allowing for structural elucidation and quantification.Structural confirmation of the target compound and identification and quantification of structurally related impurities. Provides an absolute purity value.>99% (with internal standard)
Karl Fischer Titration Titrimetric method based on the quantitative reaction of water with an iodine-sulfur dioxide reagent.Precise quantification of water content.N/A (quantifies water impurity)
Potentiometric Titration Measurement of the potential difference between two electrodes as a function of titrant volume to determine the concentration of an acidic or basic substance.Quantification of acidic or basic impurities.N/A (quantifies acidic/basic impurities)
Griess Test (Colorimetric) A chemical test that detects the presence of nitrite ions through a diazotization reaction, resulting in a colored azo dye.Qualitative and quantitative determination of nitrite impurities.N/A (quantifies nitrite impurity)

Note: The typical purity ranges are illustrative and can vary based on the specific instrumentation, method validation, and the nature of the sample.

Experimental Protocols

GC-MS Analysis of this compound

This protocol is designed for the quantification of this compound and the identification of volatile impurities.

Instrumentation:

  • Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS) detector.

  • Capillary column suitable for polar compounds (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Autosampler and data system.

Reagents and Materials:

  • Helium (carrier gas, 99.999% purity).

  • Methanol or Dichloromethane (pesticide residue grade or equivalent) for sample dilution.

  • This compound analytical standard.

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with the chosen solvent (e.g., methanol).

  • Further dilute a portion of this stock solution to a final concentration suitable for GC-MS analysis (e.g., 100 µg/mL).

  • Transfer the final solution to a GC vial.

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1)

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 200 °C at 10 °C/min.

    • Hold at 200 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (e.g., m/z 35-350) for impurity identification and Selected Ion Monitoring (SIM) for quantification of known impurities.

Data Analysis:

  • Integrate the peak corresponding to this compound and any impurity peaks.

  • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

  • Calculate the purity of this compound based on the area percentage of the main peak relative to the total area of all peaks. For higher accuracy, quantification can be performed using a calibration curve generated from analytical standards.

Alternative Analytical Techniques: Experimental Outlines

High-Performance Liquid Chromatography (HPLC-UV):

  • Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution with a mixture of water and a suitable organic solvent like acetonitrile or methanol.

  • Detection: UV absorbance at a wavelength appropriate for this compound (e.g., determined by a UV scan).

  • Quantification: Based on the peak area relative to a calibration curve prepared from a certified reference standard.

Quantitative NMR (qNMR):

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: A precisely weighed amount of the this compound sample and a certified internal standard (e.g., maleic acid) are dissolved in a known volume of a deuterated solvent (e.g., Chloroform-d).

  • Analysis: A quantitative ¹H-NMR spectrum is acquired with appropriate relaxation delays.

  • Purity Calculation: The purity is calculated by comparing the integral of a specific, well-resolved signal from this compound with that of the internal standard.[1][2]

Karl Fischer Titration (for water content):

  • Principle: This method is based on the quantitative reaction of water with iodine and sulfur dioxide in the presence of a base and an alcohol.[3]

  • Procedure Outline:

    • The Karl Fischer titrator's vessel is filled with a suitable solvent (e.g., methanol).

    • The solvent is pre-titrated to a dry endpoint to eliminate any residual water.

    • A precisely weighed aliquot of the this compound sample is injected into the vessel.

    • The sample is titrated with the Karl Fischer reagent until the endpoint is reached, which is detected potentiometrically.

    • The water content is calculated based on the volume of titrant consumed.

Potentiometric Titration (for acidic impurities):

  • Principle: This technique measures the change in potential of a solution as a titrant is added, allowing for the determination of the equivalence point.[2][4][5]

  • Procedure Outline:

    • A known volume of the this compound sample is dissolved in a suitable solvent.

    • A pH electrode (or another suitable indicator electrode) and a reference electrode are immersed in the solution.

    • The solution is titrated with a standardized solution of a strong base (e.g., sodium hydroxide).

    • The potential (or pH) is recorded after each addition of the titrant.

    • The equivalence point is determined from the inflection point of the titration curve, which corresponds to the neutralization of the acidic impurities.

Visualizing the Analytical Workflows

The following diagrams illustrate the logical flow of the key analytical procedures described.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Weigh Weigh Sample Sample->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Dilute Dilute to Final Concentration Dissolve->Dilute Transfer Transfer to GC Vial Dilute->Transfer Inject Inject into GC-MS Transfer->Inject Separate GC Separation Inject->Separate Ionize Ionization (EI) Separate->Ionize Detect MS Detection Ionize->Detect Identify Peak Identification (Mass Spectra) Detect->Identify Quantify Quantification (Peak Area %) Identify->Quantify Report Final Purity Report Quantify->Report

Caption: Experimental workflow for the purity validation of this compound using GC-MS.

Purity_Assessment_Comparison cluster_sample Initial Sample cluster_methods Analytical Techniques cluster_results Purity Profile Sample This compound Sample GCMS GC-MS (Volatile Impurities) Sample->GCMS HPLC HPLC (Non-Volatile Impurities) Sample->HPLC qNMR qNMR (Absolute Purity & Structure) Sample->qNMR KF Karl Fischer Titration (Water Content) Sample->KF Potentiometric Potentiometric Titration (Acidity) Sample->Potentiometric Purity Comprehensive Purity Report GCMS->Purity HPLC->Purity qNMR->Purity KF->Purity Potentiometric->Purity

Caption: Logical relationship of different analytical methods for a comprehensive purity assessment.

Conclusion

Validating the purity of this compound is a critical step in ensuring the reliability and reproducibility of research and manufacturing processes. GC-MS offers a powerful and definitive method for identifying and quantifying volatile organic impurities. However, for a complete purity profile, a multi-technique approach is recommended. The choice of analytical methods should be guided by the specific impurities of concern and the required level of accuracy. By employing the detailed protocols and comparative data presented in this guide, researchers can confidently assess the purity of their this compound and ensure the integrity of their scientific endeavors.

References

A Comparative Guide to the Solvent Properties of 1-Nitropropane and Other Nitroalkanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of solvent is a critical decision that can significantly impact reaction kinetics, product purity, and formulation stability. Nitroalkanes, characterized by the presence of a nitro group (-NO₂), are a class of polar aprotic solvents valued for their unique solvating capabilities. This guide provides an objective comparison of the solvent properties of 1-Nitropropane against other common nitroalkanes: Nitromethane, Nitroethane, and its structural isomer, 2-Nitropropane.

Quantitative Comparison of Physicochemical Properties

The selection of an appropriate solvent often begins with an evaluation of its physical and chemical properties. The following table summarizes key experimental data for this compound and its counterparts.

PropertyNitromethane (CH₃NO₂)Nitroethane (C₂H₅NO₂)This compound (C₃H₇NO₂)2-Nitropropane (C₃H₇NO₂)
Molecular Weight ( g/mol ) 61.0475.0789.0989.09
Boiling Point (°C) 101.2[1]114132[2]120.3
Density (g/cm³ at 20°C) 1.137[1]1.0520.998[2]0.99
Vapor Pressure (mmHg at 20°C) 27.8[3]~21 (at 25°C)8[2][4]13[5]
Dielectric Constant 36 (at 20°C)[1]28 (at 30°C)[6]Not AvailableNot Available
Water Solubility ( g/100 mL at 20°C) ~10[1]4.6[7]~1.41.7[5]

Analysis of Properties:

  • Boiling Point and Volatility: this compound has the highest boiling point and the lowest vapor pressure among the compared nitroalkanes. This indicates lower volatility, which is advantageous in applications requiring slower evaporation rates, such as in coatings and inks, to ensure a smooth, uniform finish.[2] In contrast, Nitromethane's lower boiling point makes it more suitable for processes where rapid solvent removal is necessary.

  • Density: The density of nitroalkanes decreases as the alkyl chain length increases, with this compound being the least dense of the group and nearly equal to the density of water.

  • Solubility: All lower nitroalkanes are sparingly soluble in water but are miscible with most organic solvents.[8] Nitromethane shows the highest water solubility, which can be a critical factor in biphasic reaction systems or extractions.

Structural Classification of Nitroalkanes

The position of the nitro group on the alkane chain influences the chemical reactivity and properties of the solvent. This can be visualized as a simple classification.

G Classification of Nitroalkanes Nitroalkanes Nitroalkanes Primary Primary Nitroalkanes->Primary Secondary Secondary Nitroalkanes->Secondary Nitromethane Nitromethane (CH₃NO₂) Primary->Nitromethane Nitroethane Nitroethane (C₂H₅NO₂) Primary->Nitroethane OneNitropropane This compound (CH₃CH₂CH₂NO₂) Primary->OneNitropropane TwoNitropropane 2-Nitropropane ((CH₃)₂CHNO₂) Secondary->TwoNitropropane

Classification of common nitroalkane solvents.

This compound, like Nitromethane and Nitroethane, is a primary nitroalkane. Its isomer, 2-Nitropropane, is a secondary nitroalkane. This structural difference can affect their stability and reactivity in certain chemical syntheses.

Experimental Protocols

The data presented in this guide are determined by standardized experimental methods. Below are detailed summaries of the key protocols.

Density Measurement (ASTM D4052)

This method determines the density of liquids using a digital density meter.[9][10][11]

  • Principle: A small volume of the liquid sample (approximately 1-2 mL) is introduced into an oscillating U-shaped tube. The instrument measures the change in the oscillation frequency of the tube caused by the mass of the sample. This frequency change is then used, along with calibration data, to calculate the density of the liquid at a specified temperature.[10]

  • Apparatus: A digital density meter equipped with a temperature-controlled cell and an oscillating U-tube.

  • Procedure:

    • Calibrate the instrument with two reference standards of known density (e.g., dry air and distilled water).

    • Ensure the sample is free of air bubbles and at the desired test temperature.

    • Inject the sample into the U-tube, either manually with a syringe or using an automated injection system.

    • The instrument automatically measures the oscillation period and calculates the density.

    • The final result is reported to four significant figures, stating the test temperature (e.g., 0.998 g/cm³ at 20°C).[11]

  • Applicability: This method is suitable for liquids with vapor pressures below 100 kPa and viscosities below 15,000 mm²/s at the test temperature.[11]

Vapor Pressure Determination (ASTM D323 - Reid Method)

This standard test method is used to determine the vapor pressure of volatile petroleum products and other volatile liquids.[12][13]

  • Principle: The Reid Vapor Pressure (RVP) is the absolute vapor pressure exerted by a liquid at 37.8°C (100°F).[12] A chilled, air-saturated sample is introduced into a vapor pressure apparatus consisting of a liquid chamber and a vapor chamber. The apparatus is heated in a water bath to 37.8°C, and the resulting pressure is measured with a gauge.

  • Apparatus:

    • Vapor Pressure Bomb: A two-chamber vessel (liquid and vapor chambers) conforming to the dimensional requirements of the standard.

    • Pressure Gauge: A calibrated Bourdon-type gauge or a pressure transducer.

    • Water Bath: Capable of maintaining a constant temperature of 37.8 ± 0.1°C.

  • Procedure:

    • The liquid chamber is filled with the chilled sample.

    • The vapor chamber is attached to the liquid chamber.

    • The assembled apparatus is immersed in the water bath and shaken periodically until a constant pressure reading is obtained.

    • The observed pressure is corrected as specified in the standard to give the Reid Vapor Pressure.

  • Note: The RVP differs from the true vapor pressure of the sample due to slight sample vaporization and the presence of air and water vapor in the apparatus.[12]

Dielectric Constant Measurement (ASTM D150)

These test methods cover the determination of the permittivity (dielectric constant) and AC loss characteristics of solid and liquid electrical insulating materials over a range of frequencies.[14]

  • Principle: The dielectric constant is the ratio of the capacitance of a capacitor with the material as the dielectric to the capacitance of the same capacitor with a vacuum (or air) as the dielectric.[15]

  • Apparatus:

    • Test Cell/Electrodes: A set of electrodes (often parallel plates) that form a capacitor, designed to hold the liquid sample.[16]

    • Capacitance Bridge or LCR Meter: An instrument capable of accurately measuring capacitance and dissipation factor at the desired frequency.

  • Procedure:

    • A liquid test cell is filled with the sample material.

    • The cell is placed in the measurement circuit, and the capacitance is measured at a specified frequency.

    • The capacitance of the empty cell (with air as the dielectric) is also measured.

    • The dielectric constant is calculated from the ratio of the capacitance of the cell with the sample to the capacitance of the empty cell, accounting for geometric factors of the cell.[15]

  • Frequency Range: The test can be conducted at various frequencies, typically from 10 Hz to 2 MHz, depending on the application requirements.

References

A Comparative Analysis of the Genotoxicity of 1-Nitropropane and 2-Nitropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the genotoxic potential of 1-Nitropropane (1-NP) and its isomer, 2-Nitropropane (2-NP). While structurally similar, these two compounds exhibit markedly different profiles in toxicological assays, a critical consideration for their industrial applications and in risk assessment. This document summarizes key experimental findings, details the methodologies of pivotal genotoxicity assays, and visualizes the metabolic pathways that underpin their distinct genotoxic characteristics.

Executive Summary

2-Nitropropane (2-NP) is a recognized rat liver carcinogen, a property linked to its genotoxic activity. In contrast, this compound (1-NP) is generally considered non-carcinogenic in rodents. This disparity in their toxicological profiles is evident across a range of genotoxicity assays. Notably, 2-NP is mutagenic in the Ames test, while 1-NP consistently tests negative. In vivo studies reveal that 2-NP induces DNA damage and chromosomal aberrations specifically in the liver, the primary site of its metabolic activation. The genotoxicity of 2-NP is intrinsically linked to its metabolic conversion to reactive intermediates, a process that is less efficient or leads to less harmful byproducts in the case of 1-NP.

Comparative Genotoxicity Data

The following tables summarize the quantitative data from key genotoxicity studies, highlighting the differential effects of this compound and 2-Nitropropane.

Table 1: Bacterial Reverse Mutation Assay (Ames Test)

CompoundSalmonella typhimurium StrainMetabolic Activation (S9)ConcentrationResult (Revertant Colonies/Plate)Genotoxicity
This compoundTA98, TA100, TA1537With and WithoutNot SpecifiedNo significant increaseNegative [1]
2-NitropropaneTA100With3 µL/plateDoubled the number of revertantsPositive [1]
2-NitropropaneTA98, TA100, TA1537With and WithoutNot SpecifiedSignificant increase in revertantsPositive [1]

Table 2: In Vivo Micronucleus Assay

CompoundSpecies/TissueAssay TypeResultGenotoxicity
This compoundMouse Bone MarrowMicronucleus TestNegativeNegative [2]
2-NitropropaneMouse Bone MarrowMicronucleus TestNegativeNegative [1][2]
This compoundRat LiverMicronucleus TestSlight increase in micronuclei, accompanied by increased mitotic indexEquivocal [3]
2-NitropropaneRat LiverMicronucleus TestClastogenic effect observedPositive [3]

Table 3: Unscheduled DNA Synthesis (UDS) Assay

CompoundSpecies/TissueAssay TypeResultGenotoxicity
This compoundRat LiverIn Vivo UDSNegativeNegative [3]
2-NitropropaneRat LiverIn Vivo UDSInduction of UDSPositive [3]
This compoundRat HepatocytesIn Vitro UDSNot activeNegative [4]
2-NitropropaneRat HepatocytesIn Vitro UDSStrongly induced DNA repairPositive [4]

Metabolic Activation and Signaling Pathways

The difference in genotoxicity between 1-NP and 2-NP is primarily attributed to their distinct metabolic pathways. 2-NP is metabolized to a genotoxic electrophile, whereas 1-NP is metabolized more rapidly to less toxic products.

Metabolic Activation of 2-Nitropropane

The genotoxicity of 2-NP is dependent on its metabolic activation in the liver. A key step is the tautomerization of 2-NP to its anionic form, propane-2-nitronate. This nitronate is then further metabolized by liver enzymes, including cytochrome P450, to reactive species that can damage DNA. One proposed mechanism involves the formation of nitric oxide (NO) and other reactive radical species.

Metabolic Activation of 2-Nitropropane 2-Nitropropane 2-Nitropropane Propane-2-nitronate Propane-2-nitronate 2-Nitropropane->Propane-2-nitronate Tautomerization Reactive Intermediates Reactive Intermediates Propane-2-nitronate->Reactive Intermediates Metabolic Activation (e.g., CYP450) DNA Adducts DNA Adducts Reactive Intermediates->DNA Adducts Interaction with DNA Genotoxicity Genotoxicity DNA Adducts->Genotoxicity

Metabolic activation pathway of 2-Nitropropane leading to genotoxicity.

Metabolism of this compound

This compound is also metabolized in the liver; however, its metabolic pathway is thought to be more focused on detoxification. It is metabolized more rapidly than 2-NP, which may prevent the accumulation of reactive intermediates. The metabolism of 1-NP can lead to an elevation of liver microsomal cytochrome P450, in contrast to 2-NP which depresses it[5].

Metabolism of this compound This compound This compound Metabolites Metabolites This compound->Metabolites Rapid Metabolism (e.g., CYP450) Detoxification & Excretion Detoxification & Excretion Metabolites->Detoxification & Excretion

Metabolism of this compound primarily leading to detoxification.

Experimental Protocols

Detailed methodologies for the key genotoxicity assays are crucial for the replication and interpretation of results. The following sections outline the standard protocols for the Ames test and the in vivo micronucleus assay.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical. The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. The test measures the ability of a substance to cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.

Protocol Outline:

  • Strain Selection: Choose appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift vs. base-pair substitution).

  • Metabolic Activation: Prepare a rat liver homogenate (S9 fraction) to simulate mammalian metabolism. The test is conducted with and without the S9 mix.

  • Exposure: Mix the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.

  • Plating: Pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Ames Test Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation & Scoring Bacterial Culture Bacterial Culture Mix Components Mix Components Bacterial Culture->Mix Components Test Compound Test Compound Test Compound->Mix Components S9 Mix S9 Mix S9 Mix->Mix Components Pour on Plates Pour on Plates Mix Components->Pour on Plates Incubate Incubate Pour on Plates->Incubate Count Colonies Count Colonies Incubate->Count Colonies

A simplified workflow of the Ames test.

In Vivo Rodent Micronucleus Assay

The in vivo micronucleus test is a key assay for evaluating chromosomal damage. It detects the presence of micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.

Protocol Outline:

  • Animal Dosing: Administer the test compound to rodents (typically rats or mice) via an appropriate route (e.g., oral gavage, intraperitoneal injection) at multiple dose levels. A vehicle control and a positive control group are also included.

  • Tissue Collection: At appropriate time points after dosing (e.g., 24 and 48 hours), collect bone marrow or peripheral blood. For liver-specific effects, hepatocytes can be isolated.

  • Slide Preparation: Prepare slides with the collected cells and stain them with a DNA-specific stain.

  • Microscopic Analysis: Score a large number of polychromatic erythrocytes (immature red blood cells) for the presence of micronuclei.

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells in the treated groups compared to the vehicle control indicates a genotoxic effect.

Conclusion

The available experimental data clearly demonstrate a significant difference in the genotoxic potential of this compound and 2-Nitropropane. 2-Nitropropane is a confirmed genotoxic agent, particularly in the liver, where it is metabolically activated to DNA-reactive species. In contrast, this compound is largely non-genotoxic in standard assays. This disparity underscores the importance of considering isomeric differences in toxicological evaluations and highlights the critical role of metabolic pathways in determining the ultimate genotoxicity of a chemical. For researchers and professionals in drug development and chemical safety, these findings emphasize the necessity of thorough genotoxicity testing and an understanding of metabolic profiles when assessing the safety of new chemical entities.

References

The Unusually High Acidity of Alpha-Protons in Nitroalkanes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle factors that govern the acidity of organic compounds is paramount. Among carbon acids, nitroalkanes stand out for the surprisingly high acidity of their α-protons. This guide provides an objective comparison of the acidity of various nitroalkanes, supported by experimental data, and details the methodologies used to obtain these values.

The enhanced acidity of the α-proton in nitroalkanes is primarily attributed to the strong electron-withdrawing nature of the nitro group (-NO₂). Deprotonation at the α-carbon results in the formation of a resonance-stabilized conjugate base, known as a nitronate ion. This delocalization of the negative charge onto the oxygen atoms of the nitro group significantly stabilizes the anion, thereby facilitating the proton's removal.[1][2] This effect makes nitroalkanes considerably more acidic than other carbon acids such as ketones and esters.

Comparative Acidity of Nitroalkanes

Experimental data, presented in Table 1, reveals a fascinating and somewhat counterintuitive trend in the acidity of simple nitroalkanes. Contrary to the expected trend where electron-donating alkyl groups decrease acidity, secondary nitroalkanes are demonstrably more acidic than their primary counterparts. For instance, 2-nitropropane has a lower pKa than nitroethane, which in turn is more acidic than nitromethane.[2] This phenomenon is explained by the influence of the molecule's structure on the electrostatic interaction between the dipole of the nitro group and the acidic proton. In more substituted nitroalkanes like 2-nitropropane, the lines of force for this interaction are channeled more through the low-dielectric alkyl groups, enhancing the effective pull on the α-hydrogen and increasing its acidity.[2]

The introduction of multiple nitro groups on the same carbon dramatically increases acidity, as seen with dinitromethane and the remarkably acidic trinitromethane (nitroform).[1][3][4]

Compound NameClassificationChemical FormulapKa Value (in water at 25°C)
NitromethanePrimaryCH₃NO₂~10.2[2]
NitroethanePrimaryCH₃CH₂NO₂~8.6[2]
2-NitropropaneSecondary(CH₃)₂CHNO₂~7.7[2]
PhenylnitromethanePrimaryC₆H₅CH₂NO₂~6.93 (Predicted)[5]
Dinitromethane-CH₂(NO₂)₂~3.6[3]
Trinitromethane-HC(NO₂)₃~0.17[4]

Comparison with Other Carbon Acids

Nitroalkanes exhibit significantly greater acidity at the α-carbon compared to other common carbon acids. This is a direct consequence of the superior electron-withdrawing and resonance-stabilizing capabilities of the nitro group. Table 2 provides a comparison of the approximate pKa values of the α-protons in nitroalkanes, aldehydes, ketones, and esters.

Functional GroupExampleApproximate pKa of α-proton
NitroalkaneNitromethane10
AldehydeAcetaldehyde17
KetoneAcetone20
EsterEthyl acetate25

Experimental Determination of pKa

The pKa values of nitroalkanes are typically determined using potentiometric titration or UV-Vis spectrophotometry. These methods allow for precise measurement of the acid dissociation constant.

Potentiometric Titration Protocol

Potentiometric titration is a highly accurate method for determining pKa values.[6] The following is a generalized protocol that can be adapted for nitroalkanes:

  • Preparation of the Analyte Solution:

    • Accurately weigh a sample of the nitroalkane.

    • Dissolve the sample in a suitable solvent, typically deionized water or a mixed aqueous-organic solvent system if the nitroalkane has low water solubility. The concentration should be in the range of 1-10 mM.[7]

    • To maintain a constant ionic strength throughout the titration, add a background electrolyte such as 0.15 M KCl to the solution.[6]

  • Titration Setup:

    • Calibrate a pH meter with standard buffer solutions (e.g., pH 4, 7, and 10).[6]

    • Place the analyte solution in a thermostatted beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a titrant delivery tube into the solution.

    • The titrant is a standardized solution of a strong base, typically 0.1 M NaOH.

  • Titration Procedure:

    • Record the initial pH of the nitroalkane solution.

    • Add small, precise increments of the NaOH titrant.

    • After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the measured pH values against the volume of NaOH added to generate a titration curve.

    • The pKa is determined as the pH at the half-equivalence point, where half of the nitroalkane has been neutralized. This corresponds to the midpoint of the buffer region on the titration curve.

UV-Vis Spectrophotometry Protocol

UV-Vis spectrophotometry is a sensitive method for pKa determination, particularly for compounds that exhibit a change in their UV-Vis spectrum upon ionization.[8]

  • Preparation of Solutions:

    • Prepare a stock solution of the nitroalkane in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of buffer solutions with known pH values spanning a range around the expected pKa of the nitroalkane.

    • Prepare a set of solutions for analysis by adding a small, constant volume of the nitroalkane stock solution to each buffer solution.

  • Spectrophotometric Measurement:

    • Record the UV-Vis spectrum of the nitroalkane in each buffer solution over a relevant wavelength range.

    • Identify the wavelengths at which the protonated (nitroalkane) and deprotonated (nitronate ion) forms of the compound show maximum absorbance.

  • Data Analysis:

    • Plot the absorbance at a chosen wavelength (where the two forms have different absorbances) against the pH of the buffer solutions.

    • The resulting sigmoidal curve can be analyzed to determine the pKa. The pKa corresponds to the pH at which the absorbance is halfway between the minimum and maximum values.

Factors Influencing Nitroalkane Acidity

The acidity of the α-proton in nitroalkanes is a result of a delicate balance of several factors. The following diagram illustrates the key relationships influencing this chemical property.

AcidityFactors cluster_main Factors Influencing α-Proton Acidity in Nitroalkanes Acidity α-Proton Acidity ElectronWithdrawing Electron-Withdrawing Effect of -NO₂ Group ElectronWithdrawing->Acidity Increases Resonance Resonance Stabilization of Nitronate Ion Resonance->Acidity Increases Inductive Inductive Effect of Alkyl Groups Inductive->Acidity Decreases (generally) Electrostatic Intramolecular Electrostatic Interaction Electrostatic->Acidity Increases (in secondary vs. primary)

Caption: Factors influencing the acidity of α-protons in nitroalkanes.

Conclusion

The acidity of α-protons in nitroalkanes is a complex interplay of inductive, resonance, and electrostatic effects. While the strong electron-withdrawing nature of the nitro group provides the primary driving force for their enhanced acidity compared to other carbon acids, the substitution pattern on the α-carbon introduces a nuanced trend that highlights the importance of intramolecular forces. Accurate determination of their pKa values through methods like potentiometric titration and UV-Vis spectrophotometry is crucial for predicting their reactivity and for their application in research and drug development.

References

A Comparative Guide to 1-Nitropropane and Nitroethane as Solvents for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical decision that can significantly impact reaction kinetics, product purity, and overall process efficiency. This guide provides a detailed comparison of the performance of 1-Nitropropane and Nitroethane, two nitroalkane solvents, supported by their physicochemical properties and theoretical solvent parameters.

This document aims to offer an objective analysis to assist in making informed solvent choices for various laboratory and industrial applications. Quantitative data are summarized in tables for straightforward comparison, and a representative experimental protocol is provided to illustrate how their performance can be evaluated.

Physicochemical Properties: A Head-to-Head Comparison

Both this compound and Nitroethane are colorless, oily liquids with characteristic odors.[1][2] Their fundamental physical properties, crucial for practical handling and application, are detailed in Table 1. This compound exhibits a higher boiling point and flash point, suggesting it is less volatile and flammable than Nitroethane.[1][2][3][4] Conversely, Nitroethane has a lower freezing point, which could be advantageous in processes conducted at reduced temperatures.[1] The densities of the two solvents are quite similar.[1][2]

PropertyThis compoundNitroethane
Molecular Formula C₃H₇NO₂C₂H₅NO₂
Molecular Weight 89.09 g/mol [3]75.07 g/mol [1]
Boiling Point 131-132 °C[2][3]114 °C[5]
Melting Point -108 °C[2][3]-89.42 °C[6]
Density 0.998 g/cm³ at 20°C[2][3]1.054 g/cm³[6]
Viscosity 0.844 cP at 20°C[7]0.677 mPa·s at 20°C[6]
Flash Point 34 °C (closed cup)[3]28 °C[6]
Water Solubility Slightly soluble[3]Slightly soluble (4.6 g/100 ml at 20 °C)[6]

Table 1. Comparison of the physical and chemical properties of this compound and Nitroethane.

Theoretical Solvent Parameters: A Deeper Dive into Solvent Behavior

To provide a more nuanced understanding of their solvent capabilities, we can examine their Hansen Solubility Parameters (HSP) and Kamlet-Taft parameters. These parameters offer insights into the intermolecular forces at play and can help predict the solubility of various solutes.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are a powerful tool for predicting the solubility of polymers and other substances.[4] They are based on the principle that "like dissolves like" and break down the total cohesion energy of a solvent into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). Solvents with similar HSP values to a solute are more likely to dissolve it.

The Hansen Solubility Parameters for this compound and Nitroethane are presented in Table 2. To facilitate a direct comparison, the values for this compound, originally in (cal/mL)⁰⁵, have been converted to MPa⁰⁵ by multiplying by 2.0455.

ParameterThis compound (MPa⁰⁵)Nitroethane (MPa⁰⁵)
δD (Dispersion) 16.5716.0
δP (Polar) 12.2715.5
δH (Hydrogen Bonding) 5.524.5

Table 2. Hansen Solubility Parameters for this compound and Nitroethane.

The HSP values indicate that both solvents have significant polar components. Nitroethane possesses a slightly higher polar component (δP), while this compound has a slightly higher hydrogen bonding component (δH). These differences, though subtle, can influence their selectivity in dissolving different types of solutes.

Kamlet-Taft Parameters

Kamlet-Taft parameters provide a more detailed description of specific solvent-solute interactions.[8][9] They quantify three key aspects of a solvent's character:

  • α (alpha): Hydrogen bond acidity (the ability to donate a proton).

  • β (beta): Hydrogen bond basicity (the ability to accept a proton).

  • π* (pi-star): Dipolarity/polarizability.

Despite a thorough search of available literature, specific experimentally determined Kamlet-Taft parameters for this compound and Nitroethane could not be located. This represents a gap in the current chemical data for these solvents. The determination of these parameters would be a valuable contribution to the field, enabling more precise predictions of their solvent behavior in complex chemical systems.

Experimental Protocols for Performance Evaluation

To empirically compare the performance of this compound and Nitroethane as solvents, a variety of experimental protocols can be employed. Below are two representative methodologies that can be adapted for this purpose.

Protocol 1: Determination of Solvent Effects on Reaction Kinetics (e.g., Sₙ2 Reaction)

The rate of a chemical reaction can be significantly influenced by the solvent in which it is conducted.[10] A classic example is the Sₙ2 reaction, where the solvent's ability to solvate the nucleophile and the transition state plays a crucial role.[3]

Objective: To compare the rate of an Sₙ2 reaction in this compound versus Nitroethane.

Materials:

  • Alkyl halide (e.g., 1-bromobutane)

  • Nucleophile (e.g., sodium iodide)

  • This compound (anhydrous)

  • Nitroethane (anhydrous)

  • Constant temperature bath

  • Reaction vials with septa

  • Syringes

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis

Procedure:

  • Prepare stock solutions of the alkyl halide and the nucleophile in both this compound and Nitroethane at a known concentration.

  • Equilibrate the stock solutions and reaction vials to the desired reaction temperature in the constant temperature bath.

  • Initiate the reaction by adding a known volume of the nucleophile solution to the alkyl halide solution in a reaction vial, ensuring rapid mixing.

  • At timed intervals, withdraw aliquots of the reaction mixture using a syringe and quench the reaction (e.g., by diluting with a suitable solvent).

  • Analyze the quenched aliquots by GC or HPLC to determine the concentration of the reactant and/or product.

  • Plot the concentration of the reactant versus time for each solvent.

  • Determine the initial rate of the reaction in each solvent from the slope of the concentration-time curve at t=0.

  • Calculate the rate constant (k) for the reaction in both this compound and Nitroethane.

Data Analysis: A comparison of the rate constants will provide a quantitative measure of the influence of each solvent on the reaction kinetics.

Protocol 2: Measurement of Solute Solubility

The primary function of a solvent is to dissolve a solute. A direct comparison of the solubility of a relevant compound in both this compound and Nitroethane can provide valuable performance data.

Objective: To determine the solubility of a specific solute (e.g., a common polymer like polystyrene or a drug intermediate) in this compound and Nitroethane at a given temperature.

Materials:

  • Solute of interest (e.g., polystyrene)

  • This compound

  • Nitroethane

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or magnetic stirrer with a hot plate

  • Filtration apparatus (e.g., syringe filters)

  • Method for quantifying the dissolved solute (e.g., gravimetric analysis after solvent evaporation, or spectroscopic analysis)

Procedure:

  • Add an excess amount of the finely powdered solute to a known volume or mass of each solvent in separate vials.

  • Tightly cap the vials and place them in a constant temperature shaker or on a stirrer at the desired temperature.

  • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The presence of undissolved solid should be visible.

  • After equilibration, carefully filter a known volume of the supernatant from each vial to remove any undissolved solid.

  • Quantify the amount of dissolved solute in the filtered aliquot.

    • Gravimetric method: Accurately weigh a clean, dry container. Transfer the filtered aliquot to the container and evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the solute's decomposition point). Weigh the container with the dried solute. The difference in weight gives the mass of the dissolved solute.

    • Spectroscopic method: If the solute has a characteristic UV-Vis absorbance, create a calibration curve of absorbance versus concentration. Measure the absorbance of the filtered aliquot (after appropriate dilution) and determine the concentration from the calibration curve.

  • Calculate the solubility of the solute in each solvent, typically expressed in grams of solute per 100 mL of solvent or moles of solute per liter of solvent.

Data Analysis: The calculated solubilities will provide a direct comparison of the dissolving power of this compound and Nitroethane for the specific solute.

Visualizing the Comparison

To further aid in understanding the relationship between the properties of these solvents and their potential applications, the following diagrams are provided.

Solvent_Properties_Comparison cluster_1NP This compound cluster_NE Nitroethane NP1_BP Higher Boiling Point NE_BP Lower Boiling Point NP1_BP->NE_BP Volatility NP1_FP Higher Flash Point NE_FP Lower Flash Point NP1_FP->NE_FP Flammability NP1_H Higher δH NE_P Higher δP NP1_H->NE_P Solvation Characteristics

Caption: A logical diagram comparing key properties of this compound and Nitroethane.

Experimental_Workflow start Define Performance Metric (e.g., Reaction Rate, Solubility) prep Prepare Solutions (Solute/Reactants in each solvent) start->prep experiment Conduct Experiment (Under controlled conditions) prep->experiment analysis Analyze Samples (e.g., GC, HPLC, Gravimetry) experiment->analysis data Collect and Process Data analysis->data comparison Compare Performance Metrics (e.g., k_1NP vs k_NE, Sol_1NP vs Sol_NE) data->comparison conclusion Draw Conclusion on Solvent Efficacy comparison->conclusion

References

Cross-Validation of Analytical Methods for 1-Nitropropane Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 1-Nitropropane, a critical component and potential impurity in various chemical and pharmaceutical processes, is paramount for ensuring product quality, safety, and regulatory compliance. The selection of an appropriate analytical method is a crucial decision, contingent on factors such as required sensitivity, selectivity, and the sample matrix. This guide provides a comprehensive cross-validation of two primary analytical techniques for this compound quantification: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), with a focus on their common detector configurations.

This comparison is built upon established methodologies for nitroparaffins and structurally similar nitroaromatic compounds, offering a robust framework for method development and validation.[1][2]

Comparative Performance of Analytical Methods

The choice between GC and HPLC methodologies for this compound analysis depends heavily on the specific analytical requirements. Gas chromatography is generally suitable for volatile compounds like this compound, while HPLC is advantageous for less volatile or thermally sensitive compounds.[1][2] The table below summarizes the key performance characteristics of common GC and HPLC methods, based on data from analogous compounds.

Performance CharacteristicGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) ≥ 0.999≥ 0.999> 0.995
Accuracy (% Recovery) 98 - 102%83.3 - 101.8%90 - 110%
Precision (%RSD) < 2% (Repeatability)< 15%< 10%
Limit of Detection (LOD) 25 ppb (for air matrix)1 - 10 ng/mL0.01 - 1 ng/mL
Limit of Quantitation (LOQ) 25 ppb (for air matrix)5 - 30 ng/mL0.05 - 5 ng/mL
Selectivity ModerateModerateHigh
Cost LowerLowerHigher
Required Expertise BasicBasicAdvanced

Delving Deeper: A Head-to-Head Analysis

Gas Chromatography (GC)

Gas chromatography is a highly versatile and widely used technique for the analysis of volatile compounds like this compound.[2]

  • GC with Flame Ionization Detection (GC-FID) : This method offers a robust and cost-effective approach for routine quantification.[3] The FID detector provides excellent sensitivity towards organic compounds. However, a significant challenge in the GC analysis of nitroaromatic compounds is their potential for thermal degradation at high temperatures in the injector and column.[4]

  • GC with Mass Spectrometry (GC-MS) : GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry, providing high selectivity and structural confirmation.[3][4] This is particularly valuable for identifying impurities and for analyses in complex matrices.[5]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying compounds in liquid samples and is particularly suitable for compounds that are not easily volatilized.[2]

  • HPLC with Ultraviolet (UV) Detection : This is a common and reliable method for quantifying compounds that possess a UV chromophore, such as the nitro group in this compound.[2][6] HPLC-UV methods are generally straightforward to develop and are cost-effective for quality control applications.[7]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. The following protocols for GC-FID and HPLC-UV analysis of this compound are based on established methods for similar compounds.[1]

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.[1]

  • Capillary column suitable for polar compounds.

  • Carrier Gas: High-purity helium or hydrogen.[1]

  • Makeup Gas: High-purity nitrogen.[1]

Sample Preparation:

  • Dissolve a known amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Prepare a series of calibration standards by diluting a stock solution of this compound.

  • Filter all solutions through a 0.45 µm syringe filter before injection.[1]

Chromatographic Conditions:

ParameterCondition
Injector Temperature 250 °C
Detector Temperature 300 °C
Oven Temperature Program Initial: 80 °C (hold for 1 min), Ramp: 10 °C/min to 280 °C, Hold: 5 min
Carrier Gas Flow Rate 1.0 mL/min
Injection Volume 1 µL
High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Protocol

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.[6]

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[6]

Reagents and Materials:

  • Acetonitrile (HPLC grade).[6]

  • Ultrapure water.[6]

  • This compound analytical standard.[6]

Sample Preparation:

  • Accurately weigh a known amount of the sample and dissolve it in the mobile phase to obtain a stock solution.[6]

  • Perform serial dilutions of the stock solution with the mobile phase to prepare working standards.[6]

  • Filter all solutions through a 0.45 µm syringe filter before injection.[6]

Chromatographic Conditions:

ParameterCondition
Mobile Phase Acetononitrile and water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection Wavelength 254 nm

Experimental and Logical Workflows

To ensure data integrity and comparability, a structured workflow for method validation and cross-validation is essential.

CrossValidationWorkflow cluster_method_dev Method Development & Validation cluster_cross_val Cross-Validation cluster_decision Decision cluster_outcome Outcome GC_Dev GC Method Development GC_Val GC Method Validation GC_Dev->GC_Val HPLC_Dev HPLC Method Development HPLC_Val HPLC Method Validation HPLC_Dev->HPLC_Val Sample_Prep Prepare Identical Sample Sets GC_Val->Sample_Prep HPLC_Val->Sample_Prep Analysis Analyze by Both Validated Methods Sample_Prep->Analysis Data_Comp Compare Results (Statistical Analysis) Analysis->Data_Comp Equivalence Methods Equivalent? Data_Comp->Equivalence Interchangeable Methods Interchangeable Equivalence->Interchangeable Yes Investigate Investigate Discrepancies Equivalence->Investigate No

Workflow for the cross-validation of analytical methods.

The decision to select a particular analytical method is often guided by a logical progression of evaluating its suitability for the intended purpose.

MethodSelection start Define Analytical Need (e.g., QC, R&D, Trace Analysis) volatility Is the analyte volatile? start->volatility gc_path Consider GC volatility->gc_path Yes hplc_path Consider HPLC volatility->hplc_path No detector_choice_gc Select Detector: FID for routine quantification MS for high selectivity gc_path->detector_choice_gc detector_choice_hplc Select Detector: UV for chromophoric compounds hplc_path->detector_choice_hplc validation Method Validation detector_choice_gc->validation detector_choice_hplc->validation end Implement Method validation->end

Decision tree for analytical method selection.

References

A Comparative Study on the Environmental Impact of Nitroalkane Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the environmental impact of four common nitroalkane solvents: nitromethane, nitroethane, 1-nitropropane, and 2-nitropropane. Their performance is evaluated against common laboratory solvents—ethanol, acetone, and heptane—to offer a broader perspective for solvent selection in research and development, particularly within the pharmaceutical industry. The information is compiled from various safety data sheets and scientific publications, providing a resource for making environmentally conscious decisions in the laboratory.

Data Presentation: A Comparative Overview

The following tables summarize the key environmental, health, and safety (EHS) data for the selected nitroalkane solvents and their common alternatives.

Physical and Environmental Properties
SolventFormulaMolecular Weight ( g/mol )Boiling Point (°C)Water Solubility (g/L)
Nitromethane CH₃NO₂61.04101.2111
Nitroethane C₂H₅NO₂75.0711445
This compound C₃H₇NO₂89.0913115
2-Nitropropane C₃H₇NO₂89.09120.317
Ethanol C₂H₅OH46.0778.37Miscible
Acetone C₃H₆O58.0856Miscible
Heptane C₇H₁₆100.2198.420.01
GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. The table below outlines the key hazard statements associated with each solvent.

SolventFlammabilityAcute Toxicity (Oral/Inhalation)Health HazardsEnvironmental Hazards
Nitromethane H226: Flammable liquid and vapor[1]H302: Harmful if swallowed[1]H351: Suspected of causing cancerH412: Harmful to aquatic life with long lasting effects[2]
Nitroethane H226: Flammable liquid and vapor[3]H302: Harmful if swallowed, H331: Toxic if inhaled[3]H341: Suspected of causing genetic defects, H350: May cause cancer[3]H412: Harmful to aquatic life with long lasting effects[3]
This compound H226: Flammable liquid and vapour[4]H302: Harmful if swallowed, H312: Harmful in contact with skin, H332: Harmful if inhaled[4]--
2-Nitropropane H226: Flammable liquid and vapour[5]H302: Harmful if swallowed, H331: Toxic if inhaled[5]H341: Suspected of causing genetic defects, H350: May cause cancer[5]H412: Harmful to aquatic life with long lasting effects[5]
Ethanol H225: Highly flammable liquid and vapour[6][7][8]-H319: Causes serious eye irritation[7][8][9]H401: Toxic to aquatic life[10]
Acetone H225: Highly flammable liquid and vapour[11][12]-H319: Causes serious eye irritation, H336: May cause drowsiness or dizziness[11][12]-
Heptane H225: Highly flammable liquid and vapor[13][14]H304: May be fatal if swallowed and enters airways[13][14]H315: Causes skin irritation, H336: May cause drowsiness or dizziness[13][14]H410: Very toxic to aquatic life with long lasting effects[13]
Aquatic Toxicity

The 48-hour median effective concentration (EC50) for Daphnia magna is a common measure of a substance's acute toxicity to aquatic invertebrates. Lower EC50 values indicate higher toxicity.

SolventDaphnia magna 48h EC50 (mg/L)
Nitromethane >500
Nitroethane >500
This compound 363.8
2-Nitropropane 197
Ethanol 183[15]
Acetone >100
Heptane 1.5

Solvent Selection Guides in the Pharmaceutical Industry

Pharmaceutical companies and collaborative organizations have developed solvent selection guides to steer chemists towards greener and safer options. These guides typically rank solvents based on a combination of Safety, Health, and Environmental (SHE) criteria.

Sanofi's Solvent Selection Guide: This guide categorizes solvents into four classes: recommended, substitution advisable, substitution requested, and banned.[16] Notably, Nitromethane is classified as "banned" by Sanofi due to its high energy of decomposition.[17]

CHEM21 Solvent Selection Guide: This guide, developed by a consortium of pharmaceutical companies and academic institutions, also ranks solvents based on SHE criteria. While a comprehensive scoring for all nitroalkanes is not publicly available, the methodology highlights that a solvent with a high energy of decomposition, like nitromethane, would receive the highest (worst) safety score of 10.[18] It also notes that the health score for nitromethane based on H-statements might underestimate its true hazard.[19]

Based on their GHS hazard profiles, it is likely that other short-chain nitroalkanes would also fall into the "problematic" or "hazardous" categories in such guides.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of solvent impacts. The following sections describe the key principles of standard OECD test guidelines for toxicity and biodegradability.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is used to determine the acute oral toxicity of a substance.

  • Principle: The test involves a stepwise procedure with the use of a limited number of animals per step. The outcome of each step determines the next step, i.e., whether to stop testing, administer a higher or lower dose, or use additional animals. The method aims to classify the substance into a specific toxicity class based on the observed mortality.

  • Procedure:

    • A small group of animals (typically three) of a single sex (usually females) is dosed with the test substance at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight).

    • The animals are observed for signs of toxicity and mortality for up to 14 days.

    • The number of animals that die within a specified timeframe determines the next step. For example, if no animals die at the starting dose, the next higher dose is administered to another group of animals.

    • The procedure is continued until a dose that causes mortality is identified or the highest dose level is reached without mortality.

  • Endpoint: The result is a classification of the substance into one of the GHS categories for acute oral toxicity, which corresponds to a range of LD50 (median lethal dose) values.

Daphnia sp. Acute Immobilisation Test (OECD Guideline 202)

This test assesses the acute toxicity of a substance to aquatic invertebrates.

  • Principle: Young Daphnia (water fleas), less than 24 hours old, are exposed to the test substance in a static or semi-static system for 48 hours. The endpoint is the immobilization of the Daphnia, defined as the inability to swim within 15 seconds after gentle agitation.

  • Procedure:

    • A series of test solutions with different concentrations of the substance are prepared. A control group with no test substance is also included.

    • A set number of Daphnia (e.g., 20 individuals, divided into four replicates of five) are introduced into each test concentration and the control.

    • The test vessels are maintained at a constant temperature (20 ± 1 °C) with a defined light-dark cycle for 48 hours.

    • The number of immobilized Daphnia is recorded at 24 and 48 hours.

  • Endpoint: The primary endpoint is the EC50 at 48 hours, which is the concentration of the substance that causes immobilization in 50% of the test organisms.

Ready Biodegradability - Manometric Respirometry Test (OECD Guideline 301F)

This test evaluates the potential for a substance to be rapidly biodegraded by microorganisms.

  • Principle: The test substance is incubated in a mineral medium with a microbial inoculum (e.g., from activated sludge). The consumption of oxygen by the microorganisms as they biodegrade the substance is measured over a 28-day period. The amount of oxygen consumed is expressed as a percentage of the theoretical oxygen demand (ThOD).

  • Procedure:

    • A known amount of the test substance is added to a bottle containing the mineral medium and a small amount of inoculum.

    • The bottle is sealed and connected to a respirometer, which measures the change in pressure due to oxygen consumption.

    • Control bottles containing only the inoculum and a reference substance with known biodegradability are run in parallel.

    • The test is run in the dark at a constant temperature (20-24 °C) for 28 days.

  • Endpoint: A substance is considered "readily biodegradable" if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.

Mandatory Visualizations

Nitroalkane Biodegradation Pathway

The aerobic degradation of nitroalkanes is often initiated by the enzyme Nitroalkane Oxidase. This enzyme catalyzes the oxidation of the nitroalkane to an aldehyde or ketone, with the release of nitrite.

Nitroalkane_Degradation Nitroalkane Nitroalkane (R-CH₂-NO₂) Nitroalkane_Oxidase Nitroalkane Oxidase Nitroalkane->Nitroalkane_Oxidase Aldehyde Aldehyde (R-CHO) Nitroalkane_Oxidase->Aldehyde Oxidation Nitrite Nitrite (NO₂⁻) Nitroalkane_Oxidase->Nitrite Release Environmental_Risk_Assessment cluster_0 Hazard Identification cluster_1 Effects Assessment cluster_2 Fate Assessment cluster_3 Risk Characterization PhysChem Physical-Chemical Properties Risk Environmental Risk Assessment PhysChem->Risk GHS GHS Classification GHS->Risk AcuteTox Acute Toxicity (e.g., OECD 423) AcuteTox->Risk AquaticTox Aquatic Toxicity (e.g., OECD 202) AquaticTox->Risk Biodegradation Biodegradability (e.g., OECD 301F) Biodegradation->Risk

References

A Comparative Guide to Amine Synthesis: Benchmarking 1-Nitropropane Reduction Against Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of primary amines is a cornerstone of organic chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. The choice of synthetic route can significantly impact yield, purity, and scalability. This guide provides an objective comparison of four key methods for the synthesis of primary amines, with a focus on the production of propylamine. We will benchmark the reduction of 1-nitropropane against three classical alternatives: reductive amination, the Gabriel synthesis, and the Hofmann rearrangement. This comparison is supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research and development needs.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance indicators for the synthesis of propylamine via four distinct methodologies. The data presented is a synthesis of literature values and representative experimental outcomes.

MethodStarting MaterialKey ReagentsTypical Yield (%)Reaction Time (h)Key AdvantagesKey Disadvantages
Reduction of this compound This compoundH₂, Raney Nickel85-952-4High yield, readily available starting material.Requires high-pressure hydrogenation equipment, catalyst can be pyrophoric.
Reductive Amination Propanal, AmmoniaNaBH₃CN, NH₄Cl80-9012-24One-pot procedure, mild conditions.[1]Potential for side reactions, longer reaction times.
Gabriel Synthesis 1-BromopropanePotassium Phthalimide, Hydrazine70-8512-18Avoids over-alkylation, clean reaction.[2][3][4]Requires stoichiometric use of phthalimide, multi-step process.[2]
Hofmann Rearrangement ButanamideBr₂, NaOH65-751-2Short reaction time, utilizes a different class of starting material.[5][6]Use of hazardous bromine, loss of one carbon atom.[5]

Visualizing the Pathways: Reaction Workflows

To visually compare the logical flow of each synthetic method, the following diagrams have been generated using the DOT language.

Reduction_of_1_Nitropropane This compound This compound Propylamine Propylamine This compound->Propylamine H₂, Raney Ni Ethanol, 25°C, 50 psi

Caption: Reduction of this compound to Propylamine.

Reductive_Amination Propanal Propanal Propanimine Propanimine Propanal->Propanimine NH₃ Propylamine Propylamine Propanimine->Propylamine NaBH₃CN

Caption: Reductive Amination of Propanal with Ammonia.

Gabriel_Synthesis Potassium Phthalimide Potassium Phthalimide N-Propylphthalimide N-Propylphthalimide Potassium Phthalimide->N-Propylphthalimide 1-Bromopropane DMF Propylamine Propylamine N-Propylphthalimide->Propylamine H₂NNH₂ Ethanol, Reflux

Caption: Gabriel Synthesis of Propylamine.

Hofmann_Rearrangement Butanamide Butanamide Propyl Isocyanate Propyl Isocyanate Butanamide->Propyl Isocyanate Br₂, NaOH H₂O, 0°C to 75°C Propylamine Propylamine Propyl Isocyanate->Propylamine H₂O, H⁺

References

Safety Operating Guide

Proper Disposal of 1-Nitropropane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential, Immediate Safety and Logistical Information for the Disposal of 1-Nitropropane

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. As a flammable and toxic substance, it necessitates strict adherence to established protocols to mitigate risks to personnel and the environment. This guide provides procedural, step-by-step guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to handle this compound with the utmost caution. The substance is a colorless liquid with a characteristic odor and is classified as a flammable liquid.[1][2] Vapors may form explosive mixtures with air at temperatures above 36°C.[2] The substance is also irritating to the eyes and respiratory tract.[2]

Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE. The required level of protection may vary depending on the specific task.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Handling and Transfer Safety glasses with side shields or chemical splash goggles.Nitrile or neoprene gloves.Flame-retardant lab coat.Not generally required if handled in a certified chemical fume hood.
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty nitrile or butyl rubber gloves.Full-body chemical-resistant suit.A NIOSH-approved respirator with organic vapor cartridges is recommended.
Waste Disposal Safety glasses with side shields or chemical splash goggles.Nitrile or neoprene gloves.Flame-retardant lab coat.Not generally required if handling sealed waste containers.

Spill Management

In the event of a this compound spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.

  • Containment: Use an inert absorbent material, such as sand, earth, or vermiculite, to contain the spill.[1][3] Do not use combustible materials like paper towels.

  • Collection: Carefully collect the absorbed material into a designated, labeled hazardous waste container.[3][4] Use non-sparking tools.[1]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Disposal Procedures

The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1][3]

Step 1: Waste Segregation and Collection

All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be collected in a designated hazardous waste container.[5]

  • Waste Container: The container should be made of a material compatible with this compound and have a secure, tight-fitting lid.[5]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., Flammable, Toxic).[5]

Step 2: Storage of Waste

Store the hazardous waste container in a designated satellite accumulation area. This area should be:

  • At or near the point of generation.

  • Under the control of laboratory personnel.

  • Away from general laboratory traffic and drains.[5]

  • Segregated from incompatible materials such as strong oxidants and strong bases.[2]

Step 3: Contacting Environmental Health and Safety (EHS)

Once the waste container is ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1] They will provide specific instructions for pickup and final disposal. It is illegal and unsafe to attempt to dispose of hazardous waste without proper authorization.

Step 4: Final Disposal

The final disposal of this compound will be carried out by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[4]

Experimental Protocols

An illustrative protocol for the reduction of a similar nitroalkene involves dissolving the waste in a suitable solvent (e.g., ethanol) and slowly adding a reducing agent like sodium borohydride (NaBH₄) at a controlled temperature.[3] The reaction should be carefully monitored, and the excess reducing agent must be quenched. The resulting mixture, although potentially less hazardous, must still be collected and disposed of as hazardous waste.[3]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe spill Spill Occurs? ppe->spill contain_spill Contain with Inert Absorbent spill->contain_spill Yes collect_waste Collect this compound Waste in a Labeled, Sealed Container spill->collect_waste No collect_spill Collect Spill Debris into Hazardous Waste Container contain_spill->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate decontaminate->collect_waste storage Store in Designated Satellite Accumulation Area collect_waste->storage contact_ehs Contact EHS for Pickup storage->contact_ehs end End: Proper Disposal by Licensed Facility contact_ehs->end

Caption: Workflow for the safe handling and disposal of this compound.

References

Essential Safety and Operational Guide for Handling 1-Nitropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 1-Nitropropane to ensure a safe laboratory environment. The following procedures are based on established safety protocols and should be implemented to minimize risk.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is paramount to safely handle this compound. The required level of protection varies depending on the specific task being performed.

Occupational Exposure Limits

It is crucial to be aware of the occupational exposure limits (OELs) for this compound to ensure that airborne concentrations are maintained below hazardous levels.

OrganizationExposure Limit (Time-Weighted Average, TWA)
OSHA (PEL) 25 ppm (90 mg/m³) over an 8-hour workshift
NIOSH (REL) 25 ppm (90 mg/m³) over a 10-hour workshift
ACGIH (TLV) 25 ppm (91 mg/m³) over an 8-hour workshift
CAL/OSHA (PEL) 25 ppm (90 mg/m³) over an 8-hour workshift

Data sourced from OSHA, NIOSH, and ACGIH publications.

Hand Protection: Glove Selection

The breakthrough time, which is the time it takes for a chemical to permeate a glove material, is a critical factor in selecting the appropriate gloves. Breakthrough times can vary significantly based on the glove material, thickness, and manufacturer. Therefore, it is essential to consult the glove manufacturer's specific chemical resistance data.

Glove MaterialBreakthrough TimeRecommendation
Butyl Rubber > 8 hoursExcellent
Polyvinyl Alcohol (PVA) > 8 hoursExcellent
Viton™/Butyl Rubber > 480 minutesExcellent
Nitrile Rubber < 1 minute to > 121 minutesVaries Significantly - Consult Manufacturer Data
Neoprene ~30 minutesFair - for short-duration tasks only

Note: The breakthrough time for nitrile gloves shows significant variability. One source indicates a breakthrough time of less than one minute for a specific type of thin nitrile glove, while another indicates a time of 121 minutes. Always refer to the manufacturer's data for the specific glove being used.

Recommended PPE for Various Operations
OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Transferring (in a fume hood) Safety glasses with side shields or chemical splash goggles.Nitrile, neoprene, or butyl rubber gloves. Inspect gloves for any tears or perforations before use.Flame-retardant lab coat.Not generally required if handled in a certified chemical fume hood.
Chemical Reactions (in a fume hood) Chemical splash goggles and a face shield.Heavy-duty nitrile or butyl rubber gloves.Flame-retardant and chemical-resistant apron over a lab coat.Recommended if there is a potential for aerosol or vapor generation. Use a NIOSH-approved respirator with organic vapor cartridges.
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty nitrile or butyl rubber gloves.Full-body chemical-resistant suit.A NIOSH-approved self-contained breathing apparatus (SCBA) may be necessary depending on the spill size and ventilation.
Waste Disposal Safety glasses with side shields or chemical splash goggles.Nitrile, neoprene, or butyl rubber gloves.Flame-retardant lab coat.Not generally required if handling sealed waste containers.

Operational Plan for Handling this compound

A systematic approach to handling this compound is essential to minimize the risk of exposure and accidents.

Step 1: Pre-Handling Procedures
  • Training: Ensure all personnel handling this compound are thoroughly trained on its hazards, safe handling procedures, and emergency protocols.

  • Safety Data Sheet (SDS) Review: Always review the SDS for this compound before use to be familiar with the most up-to-date safety information.

  • Area Preparation: Designate a specific, well-ventilated area for handling this compound, preferably within a certified chemical fume hood.

  • Equipment Inspection: Inspect all equipment, including glassware and the fume hood, for any damage or malfunctions before starting work. Ensure all equipment used is properly grounded to prevent static discharge.[1]

  • PPE Donning: Put on the appropriate PPE as specified in the table above.

Step 2: Handling Procedures
  • Weighing and Transferring:

    • Perform all weighing and transferring of this compound inside a chemical fume hood.

    • Use a dedicated, clean weighing vessel.

    • Transfer the chemical carefully to avoid generating aerosols.

  • Running Reactions:

    • Set up the reaction apparatus within the fume hood, ensuring all joints are properly sealed.

    • Add reagents slowly and in a controlled manner.

    • Continuously monitor the reaction for any signs of an exothermic event or pressure buildup.

Step 3: Post-Handling Procedures
  • Decontamination: Wipe down the work area and any equipment used with an appropriate solvent to remove any residual this compound.

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use PPE in the designated hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be collected in a designated, labeled hazardous waste container.

  • Waste Container: The waste container should be made of a material compatible with this compound and have a secure, tight-fitting lid.

  • Labeling: Clearly label the hazardous waste container with "Hazardous Waste," the name "this compound," and the associated hazards (e.g., Flammable Liquid, Toxic).

  • Storage: Store the hazardous waste container in a cool, dry, well-ventilated area away from incompatible materials, such as strong oxidizing agents and strong bases.[2]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. Do not discharge this compound to sewer systems.[3]

Emergency Response

In the event of an emergency, follow these procedures and any additional protocols established by your institution.

  • Spill Response:

    • Evacuate non-essential personnel from the immediate area.

    • Eliminate all ignition sources.[1]

    • If the spill is small and you are trained to do so, absorb the spill with a non-combustible absorbent material such as dry earth, sand, or vermiculite.[1][4]

    • Use non-sparking tools to collect the absorbed material and place it in a sealed, labeled container for disposal.[1]

    • Ventilate the area of the spill.

    • For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

  • Fire Response:

    • This compound is a flammable liquid.[4]

    • For small fires, use a dry chemical, CO2, water spray, or alcohol-resistant foam extinguisher.[1]

    • For large fires, evacuate the area and call the fire department. Cool containers exposed to fire with water spray.[1][4]

  • Personal Exposure:

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Workflow for Safe Handling of 1-Nitropropanedot

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Training Personnel Training SDS_Review Review SDS Training->SDS_Review Area_Prep Prepare Work Area (Fume Hood) SDS_Review->Area_Prep PPE_Don Don Appropriate PPE Area_Prep->PPE_Don Weigh_Transfer Weigh & Transfer PPE_Don->Weigh_Transfer Run_Reaction Run Reaction Weigh_Transfer->Run_Reaction Decon Decontaminate Area Run_Reaction->Decon Waste_Collection Collect Contaminated Waste Run_Reaction->Waste_Collection PPE_Doff Doff & Dispose of PPE Decon->PPE_Doff Wash Wash Hands PPE_Doff->Wash PPE_Doff->Waste_Collection Waste_Storage Store in Labeled Container Waste_Collection->Waste_Storage EHS_Disposal Dispose via EHS Waste_Storage->EHS_Disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.